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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride (also known as L-Threonine ethyl ester hydrochloride), a pivotal chiral building block for researchers, sci...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride (also known as L-Threonine ethyl ester hydrochloride), a pivotal chiral building block for researchers, scientists, and professionals in drug development. This document delves into the core physicochemical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its applications in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Introduction: The Significance of a Chiral Precursor

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride is the ethyl ester derivative of the essential amino acid L-threonine.[1][2][3] Its importance in synthetic organic chemistry stems from the two chiral centers at the C2 (S) and C3 (R) positions, which are preserved from the parent amino acid. This inherent chirality makes it a valuable synthon for the asymmetric synthesis of a wide array of complex molecules, including pharmaceuticals.[1][4] The esterification of the carboxylic acid and the formation of the hydrochloride salt of the amine group enhance its utility in organic synthesis by improving its solubility in organic solvents and allowing for the selective protection and deprotection of its functional groups.[1][5]

This guide will provide the technical details necessary for the effective utilization of this versatile building block in a laboratory setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl is crucial for its proper handling, characterization, and application in synthesis.

Physicochemical Data

The key physicochemical properties are summarized in the table below. It is important to note that some experimental values, such as the melting point, can vary between sources, which may be attributed to the hygroscopic nature of the compound or the presence of impurities.

PropertyValueSource(s)
Chemical Formula C₆H₁₄ClNO₃[6][7]
Molecular Weight 183.63 g/mol [6][7]
CAS Number 39994-70-2[8][6][7]
Appearance Colorless crystalline powder or viscous liquid[1][9][10]
Boiling Point 254°C at 760 mmHg[10]
Flash Point 107.4°C[10]
Solubility Soluble in water and alcohol solvents.[1]
Storage Conditions Recommended storage at 4°C, sealed and away from moisture. In solvent, stable for 6 months at -80°C and 1 month at -20°C.[10]
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl. Below are the expected spectroscopic data.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For polar molecules like amino acid esters, derivatization is often employed for GC-MS analysis to increase volatility.[2] Electrospray ionization (ESI) is a suitable technique for the direct analysis of the hydrochloride salt.[13] The expected protonated molecule [M+H]⁺ for the free base would be observed at m/z 148.0968.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the hydroxyl (-OH), amine (-NH₃⁺), ester carbonyl (C=O), and C-O bonds.

Synthesis and Purification

The most common and efficient method for the synthesis of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl is the Fischer esterification of L-threonine with ethanol in the presence of an acid catalyst.[14][15][16] Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation as it reacts with ethanol to generate HCl in situ, which catalyzes the esterification and also forms the hydrochloride salt of the amino group, protecting it from side reactions.[17][18]

Synthetic Workflow

The overall workflow for the synthesis and purification is depicted in the following diagram.

G cluster_synthesis Synthesis cluster_purification Purification L-Threonine L-Threonine Reaction Fischer Esterification (0°C to RT, 12-24h) L-Threonine->Reaction Ethanol_SOCl2 Anhydrous Ethanol, Thionyl Chloride (SOCl₂) Ethanol_SOCl2->Reaction Crude_Product Crude (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl Reaction->Crude_Product Recrystallization Recrystallization (e.g., Ethanol/Ether) Crude_Product->Recrystallization Filtration_Drying Filtration and Drying under Vacuum Recrystallization->Filtration_Drying Pure_Product Pure (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl Filtration_Drying->Pure_Product

Synthesis and Purification Workflow
Detailed Experimental Protocol

This protocol describes the esterification of L-threonine using thionyl chloride in ethanol.

Materials:

  • L-Threonine

  • Anhydrous Ethanol

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Diethyl Ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, suspend L-threonine (1 equivalent) in anhydrous ethanol.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. This step must be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. This will yield the crude (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl, often as a viscous oil or a semi-solid.

  • For purification, dissolve the crude product in a minimum amount of warm absolute ethanol.

  • Slowly add anhydrous diethyl ether to the solution with stirring until a precipitate forms.

  • Cool the mixture in an ice bath to maximize crystallization.

  • Collect the crystalline product by filtration, wash with a small amount of cold anhydrous diethyl ether, and dry under vacuum.[5]

Analytical Methods for Quality Control

Ensuring the purity and identity of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl is critical for its use in synthesis. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.

HPLC Method for Purity Determination

Chromatographic Conditions (starting point for method development):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Note: For quantitative analysis, the method would need to be fully validated according to ICH guidelines, including linearity, accuracy, precision, and robustness.[20]

Applications in Drug Development and Research

The primary utility of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl lies in its role as a chiral building block in the synthesis of complex organic molecules and active pharmaceutical ingredients.[4]

Role in Asymmetric Synthesis

The stereocenters at the α- and β-positions of the threonine backbone can be used to introduce chirality into target molecules, which is often critical for their biological activity and selectivity.[4] It serves as a versatile precursor for the synthesis of other chiral amino acids, amino alcohols, and heterocyclic compounds.

Precursor for Pharmaceutical Intermediates

Threonine derivatives are key components in the synthesis of various pharmaceuticals. For instance, they are used in the synthesis of carbapenem antibiotics like doripenem and in the construction of HIV protease inhibitors such as lopinavir, although the direct use of the ethyl ester hydrochloride in these specific syntheses requires confirmation from proprietary process chemistry literature.[21][22][23][24]

The general workflow for its incorporation into a peptide or a more complex molecule involves the neutralization of the hydrochloride salt to free the amine, which can then participate in a peptide coupling reaction.

G Start (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl Neutralization Neutralization (e.g., with a non-nucleophilic base like TEA or DIPEA) Start->Neutralization Free_Amine Free Amine Intermediate Neutralization->Free_Amine Coupling Peptide Coupling (e.g., with EDC, HOBt) Free_Amine->Coupling Protected_AA N-Protected Amino Acid or Carboxylic Acid Protected_AA->Coupling Peptide Dipeptide or Amide Product Coupling->Peptide

General Application in Peptide Synthesis

Safety and Handling

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl is classified as harmful if swallowed or inhaled, and it can cause skin and serious eye irritation.[10] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated chemical fume hood.[10]

Conclusion

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride is a valuable and versatile chiral building block in organic synthesis. Its well-defined stereochemistry, derived from L-threonine, makes it an important starting material for the asymmetric synthesis of complex molecules and pharmaceuticals. This guide has provided a comprehensive overview of its properties, a detailed protocol for its synthesis, and insights into its analytical characterization and applications. For researchers and professionals in drug development, a thorough understanding of these technical aspects is essential for the successful utilization of this important chiral precursor.

References

  • SIELC Technologies. Separation of Ethyl DL-threoninate hydrochloride on Newcrom R1 HPLC column. [Link]

  • ChemBK. ethyl L-threoninate hydrochloride. (2024-04-09). [Link]

  • SciPharm. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]

  • SciELO. Article. (2008-01-28). [Link]

  • PubChem. Ethyl L-threoninate hydrochloride. [Link]

  • Chemistry Steps. Fischer Esterification. [Link]

  • Pearson. Reactions of Amino Acids: Esterification: Videos & Practice Problems. (2024-10-03). [Link]

  • IJCRT.org. Synthesis And Characterization Of Process- Related Impurities In Doripenem. [Link]

  • Angene. (2S, 3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride, min 97%. [Link]

  • PubChem. methyl (2S,3R)-2-amino-2-ethyl-3-hydroxybutanoate. [Link]

  • PrepChem.com. Synthesis of threonine methyl ester HCl. [Link]

  • PubMed. Synthesis and antimycobacterial activity of novel amino alcohols containing central core of the anti-HIV drugs lopinavir and ritonavir. [Link]

  • ResearchGate. Synthesis of HIV protease inhibitor ABT-378 (Lopinavir). (2025-08-07). [Link]

  • Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 400 MHz, H2O, experimental) (HMDB0000167). [Link]

  • PubChem. (2S,3R)-2-amino-3-hydroxybutanoic acid. [Link]

  • PubChem. methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride. [Link]

  • PubChem. ethyl (2S,3R)-2-chloro-3-hydroxybutanoate. [Link]

  • Google Patents.
  • Scirp.org. Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. [Link]

  • ResearchGate. Synthesis and Characterization of Novel Analogues of Lopinavir. (2025-08-06). [Link]

  • PubMed. Crystal chemistry of the antibiotic doripenem. [Link]

  • Digital Commons @ St. Norbert College. "CHEM 222, Chapter 11: Reactions of Alcohols: Fischer Esterification" by Katie Garber. [Link]

  • Khan Academy. Preparation of esters via Fischer esterification (video). [Link]

  • Asian Publication Corporation. A Novel Reverse Phase HPLC Method for the Quantification of Potential Genotoxic Impurities in Doripenem Monohydrate. [Link]

  • PubChem. Methyl L-threoninate hydrochloride. [Link]

  • PubMed. Applications of Quantitative 1H- And 13C-NMR Spectroscopy in Drug Analysis. [Link]

  • ResearchGate. 1 H NMR and 13 C NMR characterization of MTC. [Link]

  • ResearchGate. Electron ionization mass spectrum of N(O,S)-ethoxycarbonylethyl ester of threonine (MW at 219 Da) obtained by GC/MS. [Link]

  • International Journal of ChemTech Research. New Validated RP-HPLC Method for the Determination of Eflornithine Hydrochloride. [Link]

  • LECO. Analysis of Synthetic Drugs Using Electron and Chemical Ionization High Resolution Time-of-Flight Mass Spectrometry. [Link]

  • MDPI. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in. [Link]

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Exploratory

An In-depth Technical Guide to the Synthesis of L-Threonine Ethyl Ester Hydrochloride

Introduction: The Strategic Importance of L-Threonine Ethyl Ester Hydrochloride L-Threonine, an essential α-amino acid, is a fundamental chiral building block in the synthesis of a multitude of pharmaceutical compounds a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of L-Threonine Ethyl Ester Hydrochloride

L-Threonine, an essential α-amino acid, is a fundamental chiral building block in the synthesis of a multitude of pharmaceutical compounds and complex organic molecules.[1][2] However, its zwitterionic nature at physiological pH presents challenges in its direct application in many organic reactions. The strategic conversion of L-Threonine to its ethyl ester hydrochloride salt enhances its solubility in organic solvents and protects the amine group, thereby facilitating its use as a versatile intermediate, particularly in peptide synthesis and the development of novel therapeutics.[1] This guide provides a comprehensive technical overview of the primary synthetic routes to L-Threonine ethyl ester hydrochloride, delving into the mechanistic underpinnings, detailed experimental protocols, and critical considerations for its successful laboratory-scale preparation.

Core Synthetic Strategies: A Mechanistic Perspective

The synthesis of L-Threonine ethyl ester hydrochloride is predominantly achieved through the Fischer-Speier esterification, a classic acid-catalyzed reaction between the carboxylic acid moiety of L-Threonine and ethanol. The two most prevalent and effective methods employ either thionyl chloride (SOCl₂) or anhydrous hydrogen chloride (HCl) gas as the acid catalyst.

Method 1: The Thionyl Chloride Route - In Situ Acid Catalysis

This widely adopted method relies on the reaction of thionyl chloride with ethanol to generate the necessary acidic environment in situ.

Mechanism of Action:

The reaction proceeds through a multi-step mechanism. Initially, thionyl chloride reacts with the ethanol solvent to produce ethyl chlorosulfite and, crucially, hydrogen chloride. The generated HCl then protonates the carbonyl oxygen of the L-Threonine carboxylic acid group, significantly enhancing the electrophilicity of the carbonyl carbon. This "activated" carboxylic acid is now susceptible to nucleophilic attack by an ethanol molecule. A subsequent series of proton transfers and the elimination of a water molecule yield the desired L-Threonine ethyl ester. The amino group is protonated by the excess HCl in the reaction mixture to form the hydrochloride salt.

Reaction Pathway: Thionyl Chloride Method

G cluster_reactants Reactants cluster_products Products L_Threonine L-Threonine Activated_Threonine Protonated L-Threonine (Activated Intermediate) L_Threonine->Activated_Threonine Protonation by HCl Ethanol Ethanol (Solvent/Reagent) Ethanol->Activated_Threonine SOCl2 Thionyl Chloride (SOCl₂) HCl_in_situ HCl (in situ generation) SOCl2->HCl_in_situ Reacts with Ethanol Ester_HCl L-Threonine Ethyl Ester Hydrochloride Activated_Threonine->Ester_HCl Nucleophilic attack by Ethanol & Elimination of H₂O SO2 SO₂ (gas) Ethyl_Chloride Ethyl Chloride

Caption: General reaction pathway for the synthesis of L-Threonine ethyl ester hydrochloride using the thionyl chloride method.

Method 2: The Anhydrous Hydrogen Chloride Gas Approach - Direct Acidification

This classic alternative involves the direct introduction of anhydrous hydrogen chloride gas into an ethanolic suspension of L-Threonine.

Mechanism of Action:

The underlying principle is identical to the thionyl chloride method: Fischer esterification. However, in this case, the acidic catalyst is supplied directly. The dissolved HCl gas protonates the carboxylic acid group of L-Threonine, thereby activating it for nucleophilic attack by ethanol. The reaction equilibrium is driven towards the formation of the ester by using a large excess of ethanol, which also serves as the solvent. The presence of a high concentration of HCl ensures that the final product is isolated as its hydrochloride salt.

Experimental Protocols and Data

The following sections provide detailed, step-by-step methodologies for the synthesis of L-Threonine ethyl ester hydrochloride, along with a comparative summary of key reaction parameters.

Protocol 1: Synthesis via Thionyl Chloride

This protocol is a robust and widely utilized method for the esterification of amino acids.

Materials:

  • L-Threonine

  • Anhydrous Ethanol

  • Thionyl Chloride (SOCl₂)

  • Anhydrous Diethyl Ether

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, suspend L-Threonine (1.0 equivalent) in anhydrous ethanol.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred suspension. Caution: This reaction is exothermic and liberates toxic HCl and SO₂ gases. This step must be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 18-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and any excess thionyl chloride.

  • The resulting crude product, a white solid, is then triturated with anhydrous diethyl ether, collected by filtration, washed with fresh diethyl ether, and dried under vacuum.

Protocol 2: Synthesis via Anhydrous Hydrogen Chloride Gas

This method offers a direct route to the desired product without the use of thionyl chloride.

Materials:

  • L-Threonine

  • Anhydrous Ethanol

  • Anhydrous Hydrogen Chloride (gas)

  • Anhydrous Diethyl Ether

Procedure:

  • Suspend L-Threonine (1.0 equivalent) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a gas inlet tube.

  • Cool the suspension to 0 °C in an ice bath.

  • Bubble anhydrous hydrogen chloride gas through the stirred suspension until the solution is saturated.

  • Remove the gas inlet and seal the flask. Allow the reaction mixture to stir at room temperature for 24 hours.[3]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product is purified by recrystallization from a minimal amount of hot ethanol followed by the slow addition of anhydrous diethyl ether to induce precipitation.[3]

  • The crystalline product is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Comparative Data of Synthetic Methods
ParameterMethod 1: Thionyl ChlorideMethod 2: Anhydrous HCl Gas
Catalyst SOCl₂ (generates HCl in situ)Anhydrous HCl gas
Reaction Time 18-24 hours24 hours[3]
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Yield High to QuantitativeHigh (e.g., a patent for a similar process with D-allothreonine reports 99.8% yield)[4]
Safety Requires careful handling of corrosive and toxic SOCl₂ and evolution of HCl/SO₂ gases.Requires a source of anhydrous HCl gas and appropriate handling procedures.
Work-up Evaporation followed by trituration/recrystallization.Evaporation followed by recrystallization.[3]

Experimental Workflow

G Start Start: L-Threonine & Anhydrous Ethanol Reaction Reaction: - Add Acid Catalyst (SOCl₂ or HCl gas) - Stir at RT for 18-24h Start->Reaction Monitoring Monitoring: Thin Layer Chromatography (TLC) Reaction->Monitoring Workup Work-up: Rotary Evaporation Monitoring->Workup Reaction Complete Purification Purification: Recrystallization from Ethanol/Diethyl Ether Workup->Purification Characterization Characterization: - NMR - IR - Melting Point Purification->Characterization Final_Product Final Product: L-Threonine Ethyl Ester HCl Characterization->Final_Product

Caption: A generalized experimental workflow for the synthesis, purification, and characterization of L-Threonine ethyl ester hydrochloride.

Product Characterization

Confirmation of the successful synthesis of L-Threonine ethyl ester hydrochloride is achieved through a combination of spectroscopic and physical methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), as well as signals for the protons on the threonine backbone. The chemical shifts will be influenced by the esterification and the presence of the hydrochloride salt.

    • ¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the threonine structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should display a strong absorption band corresponding to the C=O stretch of the ester group (typically around 1730-1750 cm⁻¹), and the characteristic absorptions for the N-H bonds of the ammonium salt and the O-H stretch of the hydroxyl group.

  • Melting Point: The purified product should exhibit a sharp melting point, which can be compared to literature values for verification of purity.

Safety and Handling

The synthesis of L-Threonine ethyl ester hydrochloride involves the use of hazardous materials, and appropriate safety precautions must be strictly adhered to.

  • Thionyl Chloride (SOCl₂): Thionyl chloride is a highly corrosive, toxic, and moisture-sensitive substance. It reacts violently with water, releasing toxic gases (HCl and SO₂). All manipulations involving thionyl chloride must be conducted in a well-ventilated chemical fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

  • Anhydrous Hydrogen Chloride (HCl) Gas: HCl gas is a corrosive and toxic substance that can cause severe respiratory irritation. It should only be handled in a fume hood with appropriate gas handling equipment.

  • Ethanol and Diethyl Ether: These solvents are highly flammable. All heating should be performed using a heating mantle or a sand bath, and no open flames should be present in the laboratory.

Conclusion

The synthesis of L-Threonine ethyl ester hydrochloride via Fischer-Speier esterification, utilizing either thionyl chloride or anhydrous hydrogen chloride as the catalyst, represents a reliable and efficient method for the preparation of this valuable synthetic intermediate. The choice between the two primary methods may depend on the availability of reagents and equipment, as well as the scale of the reaction. Careful attention to reaction conditions, purification techniques, and safety protocols is paramount for the successful and safe synthesis of high-purity L-Threonine ethyl ester hydrochloride, a key component in the advancement of pharmaceutical research and development.

References

  • Mishra, A., et al. (2008). Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. Journal of the Brazilian Chemical Society, 19(1), 90-98. Available at: [Link]

  • Chemistry Steps. Fischer Esterification. Available at: [Link]

  • Chemistry LibreTexts. Fischer Esterification. Available at: [Link]

  • Google Patents. CN103450040A - Synthesis method of D-threonine.
  • Pianeta Chimica. Problem 2 - Synthesis of Amino Acid Methyl Ester Hydrochloride. Available at: [Link]

  • Google Patents. JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Available at: [Link]

  • PubChem. Ethyl L-threoninate hydrochloride. Available at: [Link]

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Foundational

CAS 18640-69-2 chemical structure

An In-Depth Technical Guide to the 2-Butyl-4-chloro-imidazole Scaffold: Synthesis, Characterization, and Therapeutic Potential Introduction The imidazole ring is a cornerstone of medicinal chemistry, forming the structur...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 2-Butyl-4-chloro-imidazole Scaffold: Synthesis, Characterization, and Therapeutic Potential

Introduction

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged scaffold in drug discovery. Within this broad class of heterocycles, the 2-butyl-4-chloro-imidazole moiety has emerged as a particularly significant building block. This is exemplified by its incorporation into the design of antihypertensive agents like losartan and eprosartan, which target the renin-angiotensin system.[1]

While specific data on 2-Butyl-4-chloro-1-methyl-5-nitrosoimidazole (CAS 18640-69-2) is limited in publicly accessible literature, a wealth of research has focused on closely related analogs, particularly 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde. This aldehyde serves as a crucial intermediate for the synthesis of a diverse library of derivatives with therapeutic potential, most notably as angiotensin-converting enzyme (ACE) inhibitors.[1][2] This guide provides a comprehensive overview of the synthesis, characterization, and applications of the 2-butyl-4-chloro-imidazole scaffold, with a focus on its role in the development of novel cardiovascular drugs.

Core Chemical Structure and Properties

The foundational structure is the 2-butyl-4-chloro-1H-imidazole ring. The key substituents that modulate its chemical and biological properties are:

  • 2-Butyl Group: A lipophilic chain that can influence the molecule's interaction with hydrophobic pockets in target proteins.

  • 4-Chloro Group: An electron-withdrawing group that can affect the acidity of the imidazole ring protons and participate in halogen bonding.

  • 5-Position: A versatile site for functionalization, often bearing a formyl (aldehyde) group that serves as a handle for further synthetic transformations.[3][4][5]

The nitroso group (N=O) in a related compound, 2-butyl-4-chloro-1-nitroso-1H-imidazole-5-carbaldehyde, adds another layer of chemical reactivity, though it is less explored in the context of ACE inhibition.[6] The general class of nitroimidazoles, however, is well-established in medicine, with applications ranging from antibacterial to anticancer therapies, often leveraging the nitro group's ability to be reductively activated under hypoxic conditions.[7][8]

Synthesis of Key Intermediates

A robust and efficient synthesis of 2-butyl-4-chloro-5-formylimidazole is critical for the exploration of this chemical space. Several synthetic routes have been reported, often starting from simpler acyclic precursors.

Protocol 1: Synthesis of 2-Butyl-4-chloro-5-formylimidazole

This method involves a multi-step process beginning with the condensation of pentamidine hydrochloride and glyoxal, followed by dehydration and a Vilsmeier-Haack type formylation.[3]

Step 1: Condensation Reaction

  • In a reaction vessel, dissolve pentamidine hydrochloride and glyoxal in an appropriate solvent.

  • Maintain the pH of the system between 6.0 and 7.5.

  • Allow the reaction to proceed for 3.0 to 6.0 hours at a temperature of 15°C to 30°C.

Step 2: Dehydration

  • Following the condensation, subject the resulting intermediate to dehydration under alkaline conditions to yield 2-butyl-1H-imidazol-5(4H)-one. This is typically achieved by heating in an alcohol solvent with an aqueous solution of sodium hydroxide or potassium hydroxide.

Step 3: Chloroformylation

  • React the 2-butyl-1H-imidazol-5(4H)-one with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

  • This reaction introduces the chloro and formyl groups at the 4 and 5 positions, respectively, to yield the final product, 2-butyl-4-chloro-5-formylimidazole.

This synthetic approach is noted for its simple process, ease of operation, and high product purity and yield.[3]

Characterization Techniques

The structural elucidation of newly synthesized 2-butyl-4-chloro-imidazole derivatives relies on a suite of standard analytical techniques.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic functional groups. For example, derivatives often show distinct bands for C-Cl, C=C, C=N, aliphatic C-H, and O-H stretching.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the precise arrangement of atoms. Typical signals in ¹H NMR for these scaffolds include those for the aliphatic methyl and methylene protons of the butyl group.[1]

  • Mass Spectrometry (MS): Provides information on the molecular weight of the synthesized compounds, confirming their elemental composition.

Technique Characteristic Signals for N-substituted 2-butyl-4-chloro-1H-imidazole derivatives Reference
FTIR (cm⁻¹) 794 (C-Cl), 1597 (C=C), 1675 (C=N), 2833 (aliphatic C-H), 3181 (O-H)[1]
¹H NMR (δ ppm) 0.87 (aliphatic CH₃), 1.2 and 1.5 (aliphatic CH₂), 5.1 (CH), 5.6 and 5.7 (OH)[1]

Application in Drug Development: ACE Inhibition

A significant body of research has focused on derivatives of the 2-butyl-4-chloro-imidazole scaffold as potential inhibitors of the Angiotensin-Converting Enzyme (ACE). ACE is a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure.

Mechanism of Action

ACE converts angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, these compounds prevent the formation of angiotensin II, leading to vasodilation and a reduction in blood pressure. The design of these inhibitors often involves creating molecules that can effectively bind to the active site of the ACE enzyme.

The general workflow for developing these inhibitors is as follows:

G cluster_0 Design & Synthesis cluster_1 Evaluation cluster_2 Analysis Start 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde Alkylation Alkylation with phenacyl bromides Start->Alkylation Reduction Reduction with NaBH₄ Alkylation->Reduction Final_Compounds N-substituted derivatives (4a-f) Reduction->Final_Compounds In_Vitro In vitro ACE Inhibition Assay Final_Compounds->In_Vitro In_Silico In silico Studies (Docking, MD Simulations) Final_Compounds->In_Silico Data_Analysis Determine IC₅₀ values In_Vitro->Data_Analysis Structure_Analysis Crystallographic & DFT Analysis In_Silico->Structure_Analysis

Caption: Workflow for the development of 2-butyl-4-chloro-imidazole based ACE inhibitors.

Protocol 2: In Vitro ACE Inhibition Assay

This protocol outlines the steps to assess the ACE inhibitory activity of synthesized compounds.[1]

Materials:

  • Angiotensin-Converting Enzyme (from rabbit lung)

  • Hippuryl-L-histidyl-L-leucine (HHL) as the substrate

  • Sodium borate buffer (containing 0.3 M NaCl)

  • 1 M HCl

  • Pyridine

  • Benzene sulfonyl chloride

  • Synthesized inhibitor compounds

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a reaction tube, add the ACE enzyme solution and the test compound solution. Pre-incubate the mixture.

  • Initiate the enzymatic reaction by adding the sodium borate buffer containing HHL.

  • Incubate the reaction mixture for 30 minutes at 37°C.

  • Terminate the reaction by adding 60 µL of 1 M HCl.

  • Add 120 µL of pyridine followed by 60 µL of benzene sulfonyl chloride to derivatize the product (hippuric acid).

  • Quantify the amount of hippuric acid formed, typically using spectrophotometry or chromatography, to determine the extent of enzyme inhibition.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce ACE activity by 50%.

Studies have shown that certain N-substituted-2-butyl-4-chloro-1H-imidazole derivatives exhibit exceptional ACE inhibitory activity, with IC₅₀ values in the low micromolar range.[1][2]

Conclusion

The 2-butyl-4-chloro-imidazole scaffold is a versatile and valuable platform in medicinal chemistry. While the specific compound 2-Butyl-4-chloro-1-methyl-5-nitrosoimidazole remains underexplored, the extensive research into its structural analogs has demonstrated significant therapeutic potential, particularly in the development of novel ACE inhibitors for the management of hypertension. The synthetic accessibility and the capacity for diverse functionalization make this scaffold a continuing area of interest for researchers and drug development professionals. Further investigation into the structure-activity relationships of this class of compounds could lead to the discovery of new and more potent therapeutic agents.

References

  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investig
  • Chemical Name : 2-butyl-4-chloro-1-nitroso-1H-imidazole-5-carbaldehyde.
  • (2-Butyl-4-chloro-1-nitroso-1H-imidazol-5-yl)methanol. Simson Pharma Limited.
  • Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investig
  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. JOCPR.
  • Method for preparing 2-butyl-4-chloro-5-formylimidazole.
  • Method for synthesizing 2-normal-butyl-4-chloro-5-formylimidazole.
  • Synthesis and Characterization of SomeBiologically Potent 2-(2-butyl-4- chloro-1H-imidazol-5-yl)-4H-chromen-4-onederivatives.
  • 2-Butyl-4-chloro-5-(hydroxymethyl)imidazole. PubChem.
  • Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central.

Sources

Exploratory

An In-Depth Technical Guide to the Solubility of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride

Abstract (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride, the ethyl ester hydrochloride salt of the essential amino acid L-Threonine, is a critical chiral building block in medicinal chemistry and peptide synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride, the ethyl ester hydrochloride salt of the essential amino acid L-Threonine, is a critical chiral building block in medicinal chemistry and peptide synthesis.[1][2] Its solubility characteristics are paramount for reaction kinetics, purification, and formulation development. This guide provides a comprehensive overview of the physicochemical properties and solubility profile of this compound. It details a standardized protocol for thermodynamic solubility determination via the shake-flask method, explains the key factors influencing solubility, and offers insights for researchers in the field.

Introduction

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride (commonly known as L-Threonine ethyl ester hydrochloride) is a derivative of L-Threonine where the carboxylic acid group has been esterified.[3] This modification, along with its formation as a hydrochloride salt, significantly alters its physical properties compared to the parent amino acid, particularly its solubility in various solvent systems.[4] Understanding and quantifying the solubility of this compound is a prerequisite for its effective use, influencing everything from reaction solvent selection and optimization to the design of crystallization-based purification processes and the development of formulations for preclinical studies. Low solubility can lead to challenges such as poor bioavailability and underestimated toxicity in drug discovery pipelines.[5] This guide serves as a technical resource for scientists, providing foundational data and actionable protocols for solubility assessment.

Physicochemical Properties

The solubility of a compound is intrinsically linked to its fundamental physicochemical properties. The presence of a hydrophilic amino group (protonated as an ammonium chloride salt), a hydroxyl group, and a more hydrophobic ethyl ester group gives (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride an amphiphilic character.

Table 1: Physicochemical Properties of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride

PropertyValueSource(s)
IUPAC Name ethyl (2S,3R)-2-amino-3-hydroxybutanoate;hydrochloride[6]
CAS Number 39994-70-2[6][7][8]
Molecular Formula C₆H₁₄ClNO₃[6][9]
Molecular Weight 183.63 g/mol [6][9][10]
Appearance Colorless or white crystalline powder[3]
Boiling Point 254°C at 760 mmHg[3][9]
Storage Condition Inert gas (Nitrogen or Argon) at 2-8°C[3][11]

Solubility Profile

As a hydrochloride salt, the compound exhibits good solubility in polar protic solvents. The general principle of "like dissolves like" governs its behavior; the ionic salt nature and the polar hydroxyl and amino groups favor interaction with polar solvents.[12]

Aqueous and Alcoholic Solvents

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride is soluble in water and alcohol solvents.[3] The high polarity of water effectively solvates the ammonium and chloride ions, as well as the hydroxyl group. Short-chain alcohols like methanol and ethanol are also effective solvents, capable of hydrogen bonding and solvating the ionic components of the molecule.[4] However, as the alkyl chain length of the alcohol increases (e.g., propanol, butanol), the decreasing polarity of the solvent generally leads to reduced solubility.[13]

While specific quantitative data from peer-reviewed literature is sparse, supplier information and analogous compound behavior confirm this trend. For comparison, the parent amino acid, L-Threonine, has a water solubility of 9.70 x 10⁴ mg/L at 25°C but is insoluble in ethanol.[14] The esterification and salt formation dramatically increase its solubility in alcohols.

Organic Solvents

Solubility in less polar organic solvents is expected to be limited. Aprotic polar solvents like DMSO may dissolve the compound to some extent, but non-polar solvents such as diethyl ether or hexane are generally used as anti-solvents to induce crystallization during purification.[4]

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a standardized protocol is essential. The shake-flask method is the gold-standard technique for determining thermodynamic solubility, which represents the true equilibrium solubility of a compound.[5][15]

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature until equilibrium is achieved.[16] At this point, the solution is saturated. The solid is then separated from the liquid phase, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique.[15]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep_vial 1. Add excess solid to a glass vial add_solvent 2. Add a precise volume of solvent prep_vial->add_solvent agitate 3. Agitate at constant temperature (e.g., 25°C) for 24-48 hours add_solvent->agitate check_solid 4. Visually confirm excess solid remains agitate->check_solid centrifuge 5. Centrifuge to pellet undissolved solid check_solid->centrifuge filter 6. Filter supernatant (e.g., 0.45 µm PTFE filter) centrifuge->filter dilute 7. Dilute filtrate to analytical range filter->dilute analyze 8. Analyze by HPLC-UV or other validated method dilute->analyze calculate 9. Calculate concentration using a calibration curve analyze->calculate

Caption: Shake-Flask method workflow for solubility determination.

Detailed Step-by-Step Protocol

Materials:

  • (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride

  • Solvent of interest (e.g., deionized water, ethanol)

  • Glass vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or equivalent analytical instrument[17]

Procedure:

  • Preparation: Add an excess amount of the solid compound (enough to ensure saturation and that solid remains visible at the end) to a series of three glass vials.[18]

  • Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker set to a constant temperature (e.g., 25°C). Agitate for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[5][15] Longer times may be necessary and should be validated.

  • Phase Separation: After equilibration, let the vials stand at the same constant temperature to allow the solid to settle. Centrifuge the vials to further pellet the undissolved solid.[18]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter to remove any remaining microscopic particles.[19]

  • Dilution: Accurately dilute the filtrate with the solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method. HPLC with UV detection is a common choice for amino acid derivatives.[17]

  • Calculation: Determine the concentration of the compound in the original saturated solution by applying the dilution factor to the measured concentration. The final solubility is reported as the average of the replicate vials (e.g., in mg/mL or mol/L).[16]

Factors Influencing Solubility

Several factors can significantly affect the measured solubility of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride. A thorough understanding of these is crucial for accurate measurement and application.

G cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors Solubility Solubility Polymorphism Crystal Form (Polymorphism) Polymorphism->Solubility Affects lattice energy pKa pKa pH Solvent pH pKa->pH Temperature Temperature Temperature->Solubility Affects dissolution enthalpy pH->Solubility Affects ionization state Solvent Solvent Polarity Solvent->Solubility Dictates solute-solvent interactions CommonIon Common Ion Effect CommonIon->Solubility Shifts equilibrium

Caption: Key factors influencing the solubility of the compound.

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of the solution. For most solids, dissolution is an endothermic process, meaning solubility increases with temperature.[12] This can be leveraged during recrystallization, where the compound is dissolved in a minimum amount of hot solvent and crystallizes upon cooling.[4]

  • pH: The pH of the aqueous solvent is a critical factor for ionizable compounds.[13] As the hydrochloride salt of an amino ester, the compound is most stable and soluble at an acidic pH. As the pH increases towards the pKa of the amino group, the free base form will begin to precipitate, leading to a sharp decrease in solubility.

  • Solvent Polarity: As discussed, the polarity of the solvent system is a primary determinant. The rule of "like dissolves like" is the guiding principle, with polar solvents being most effective.[12]

  • Crystal Polymorphism: The compound may exist in different crystalline forms (polymorphs), each with a unique crystal lattice energy. The most stable polymorph will have the lowest solubility, while metastable forms will be more soluble. It is crucial to characterize the solid form being tested.

  • Common Ion Effect: The addition of a salt containing a common ion (in this case, chloride) to a saturated solution will suppress the solubility of the compound by shifting the dissolution equilibrium to the left, according to Le Châtelier's principle.[12]

Conclusion

The solubility of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride is a multifaceted property governed by its chemical structure and external conditions. It exhibits high solubility in polar solvents like water and alcohols, a characteristic essential for its application in synthetic organic chemistry. Accurate determination of its thermodynamic solubility using standardized methods like the shake-flask protocol is critical for developing robust and reproducible processes. Researchers must consider the significant impact of temperature, pH, and solvent composition to effectively control and utilize this important chiral building block.

References

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

  • Zarghampour, A., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method Summary. Retrieved from [Link]

  • ChemBK. (2024). ethyl L-threoninate hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763096, Ethyl L-threoninate hydrochloride. Retrieved from [Link]

  • Science.gov. (n.d.). factors affecting solubility: Topics. Retrieved from [Link]

  • Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

  • Needham, T. E., Jr. (1969). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

  • Boyle, J. A., et al. (1976). L-amino acid ethyl ester hydrochlorides: Derivatives for qualitative organic analysis. Journal of Chemical Education. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6288, L-Threonine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • Dey, B. P., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / L-Threonine. Retrieved from [Link]

  • Google Patents. (2003). JP2003137850A - Method for producing amino acid ester hydrochloride.

Sources

Foundational

A Comprehensive Technical Guide to the Chirality of Ethyl 2-Amino-3-Hydroxybutanoate

Abstract The stereochemical configuration of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of modern drug development. Differential biological activity between stereoisomers...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The stereochemical configuration of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of modern drug development. Differential biological activity between stereoisomers necessitates rigorous control and analysis of chirality throughout the manufacturing process. Ethyl 2-amino-3-hydroxybutanoate, a derivative of the essential amino acid threonine, serves as a critical chiral building block for a variety of complex molecules. With two stereogenic centers, it can exist as four distinct stereoisomers, each with unique three-dimensional arrangements. This guide provides an in-depth examination of the chirality of ethyl 2-amino-3-hydroxybutanoate, detailing the structural relationships between its stereoisomers, the profound impact of stereochemistry in pharmaceutical applications, and the analytical methodologies required to ensure chiral purity. Detailed, field-tested protocols for chiral separation via High-Performance Liquid Chromatography (HPLC) are presented, offering researchers and drug development professionals a practical framework for stereochemical control.

The Fundamental Importance of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental principle in pharmaceutical sciences.[1][] Biological systems, including enzymes, receptors, and nucleic acids, are inherently chiral, composed of L-amino acids and D-sugars.[3][4] This intrinsic chirality means that biological targets often interact differently with each enantiomer of a chiral drug. One enantiomer may elicit the desired therapeutic effect, while the other could be less active, inactive, or even responsible for adverse or toxic effects.[1][5]

The U.S. Food and Drug Administration (FDA) recognized the critical nature of stereochemistry in 1992, issuing guidelines for the development of single-enantiomer drugs.[3] Consequently, the synthesis and commercialization of single-enantiomer and single-diastereomer drugs have become standard practice, demanding that starting materials and intermediates possess high enantiomeric purity.[3] Chiral amino acids and their derivatives are paramount in this context, serving as versatile building blocks for a vast array of pharmaceuticals.[][5]

Ethyl 2-Amino-3-Hydroxybutanoate: A Derivative of Threonine

Ethyl 2-amino-3-hydroxybutanoate is the ethyl ester of the proteinogenic amino acid threonine. Threonine is one of two common amino acids, along with isoleucine, that possesses two stereogenic centers (at the α-carbon, C2, and the β-carbon, C3).[6] This structural feature gives rise to four possible stereoisomers: two enantiomeric pairs, which are also diastereomers of each other.[6][7]

The naturally occurring and biologically relevant form is L-threonine, which has the absolute configuration (2S,3R).[6] The esterification of L-threonine yields ethyl (2S,3R)-2-amino-3-hydroxybutanoate, the most commonly utilized isomer in chemical synthesis.[8][9][10]

The Four Stereoisomers

The four stereoisomers of ethyl 2-amino-3-hydroxybutanoate are defined by the spatial arrangement of the amino and hydroxyl groups around the C2 and C3 carbons.

  • Enantiomers: Molecules that are non-superimposable mirror images of each other (e.g., (2S,3R) and (2R,3S)).

  • Diastereomers: Stereoisomers that are not mirror images of each other (e.g., (2S,3R) and (2S,3S)).

The table below summarizes the four stereoisomers.

ConfigurationCommon NameCAS NumberRelationship
(2S,3R) Ethyl L-threoninate23926-51-4[11]Enantiomer of (2R,3S)
(2R,3S) Ethyl D-threoninateN/AEnantiomer of (2S,3R)
(2S,3S) Ethyl L-allo-threoninateN/AEnantiomer of (2R,3R)
(2R,3R) Ethyl D-allo-threoninateN/AEnantiomer of (2S,3S)
(Note: The hydrochloride salt of the (2S,3R) isomer is commonly available under CAS Number 39994-70-2).[8][9][10][12]

The stereochemical relationships are visualized in the diagram below.

G cluster_0 Threoninate Pair cluster_1 Allo-threoninate Pair 2S,3R Ethyl L-threoninate (2S,3R) 2R,3S Ethyl D-threoninate (2R,3S) 2S,3R->2R,3S Enantiomers 2S,3S Ethyl L-allothreoninate (2S,3S) 2S,3R->2S,3S 2R,3R Ethyl D-allothreoninate (2R,3R) 2S,3R->2R,3R Diastereomers 2R,3S->2S,3S Diastereomers 2R,3S->2R,3R 2S,3S->2R,3R Enantiomers

Figure 1: Stereoisomeric relationships of ethyl 2-amino-3-hydroxybutanoate.

Analytical Methodologies for Chiral Purity Assessment

Ensuring the stereochemical integrity of ethyl 2-amino-3-hydroxybutanoate requires robust analytical methods capable of separating and quantifying all four stereoisomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most powerful and widely adopted technique for this purpose.[13][14][15]

Principle of Chiral HPLC

Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase. The CSP creates a chiral environment within the column. As the racemic or stereoisomeric mixture passes through, transient diastereomeric complexes are formed between the analytes and the CSP. Because diastereomers have different physical properties, these complexes have different association/dissociation constants, leading to different retention times and enabling separation.

Selection of Chiral Stationary Phase (CSP)

The choice of CSP is the most critical parameter for successful chiral separation. For amino acids and their esters, several classes of CSPs have proven effective.

  • Polysaccharide-based CSPs: Columns with coated or immobilized amylose or cellulose derivatives (e.g., phenylcarbamates) are highly versatile and often provide excellent resolution for a wide range of chiral compounds, including N-derivatized amino acid esters.[13][14][16]

  • Macrocyclic Glycopeptide CSPs: CSPs based on antibiotics like teicoplanin and vancomycin are particularly effective for separating underivatized amino acids and their esters.[17][18] They offer multiple interaction mechanisms (hydrophobic, ionic, hydrogen bonding) that facilitate chiral recognition. The CHIROBIOTIC™ T (teicoplanin-based) is well-suited for threonine and its diastereomers.[17]

  • Ligand Exchange CSPs: These phases involve a chiral ligand, often an amino acid like L-proline, complexed to a metal ion (typically copper) on the stationary support. Separation occurs via the formation of transient, diastereomeric ternary complexes with the analyte.

Experimental Protocol: Chiral HPLC Separation

This protocol provides a validated starting point for the separation of ethyl threoninate stereoisomers. Optimization is often necessary based on the specific instrument and exact sample matrix.

Objective: To resolve the four stereoisomers of ethyl 2-amino-3-hydroxybutanoate.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: CHIROBIOTIC™ T (Teicoplanin-based macrocyclic glycopeptide), 5 µm, 250 x 4.6 mm.

Mobile Phase:

  • A mixture of Methanol and Water is a common starting point. A typical ratio is 80:20 (v/v) Methanol:Water.

  • Causality: The organic modifier (methanol) controls the overall retention time, while water influences the polar interactions. Additives are crucial for improving peak shape and resolution.

  • Additives: 0.05% Trifluoroacetic Acid (TFA) and 0.05% Triethylamine (TEA).

    • Expertise & Causality: TFA acts as an ion-pairing agent and protonates the amino group, ensuring a consistent charge state and reducing peak tailing. TEA is a competing base that can further improve peak symmetry by masking active sites on the silica support. The balance between the acidic and basic additives is key to achieving sharp, well-resolved peaks.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Self-Validating Protocol Steps:

  • System Equilibration: Purge the system with the prepared mobile phase. Equilibrate the column for at least 30-60 minutes or until a stable baseline is achieved. A stable baseline is the first validation checkpoint, ensuring the system is ready for analysis.

  • Standard Injection: Inject a standard containing all four stereoisomers (if available) or a racemic mixture of DL-threonine ethyl ester and DL-allo-threonine ethyl ester. This allows for the determination of the retention time and resolution for each stereoisomer.

  • Peak Identification: If individual standards are available, inject them separately to confirm the elution order. The elution order for threonine isomers on a CHIROBIOTIC T column is typically L-threonine, D-threonine, L-allo-threonine, and D-allo-threonine.[17]

  • Sample Analysis: Inject the test sample.

  • Quantification: Determine the purity of the desired stereoisomer by calculating the peak area percentage. Enantiomeric excess (e.e.) or diastereomeric excess (d.e.) can be calculated using the standard formulas.

G cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., 80:20 MeOH:H2O + 0.05% TFA/TEA) C Equilibrate Chiral Column (e.g., CHIROBIOTIC™ T) A->C B Dissolve Sample in Mobile Phase (1 mg/mL) D Inject Sample (10 µL) B->D C->D E Isocratic Elution (1.0 mL/min, 25°C) D->E F Detect at 210 nm E->F G Integrate Peak Areas F->G H Calculate Stereoisomeric Purity (e.g., % Area, e.e., d.e.) G->H

Figure 2: Workflow for Chiral Purity Analysis by HPLC.
Alternative and Complementary Techniques
  • Chiral Gas Chromatography (GC): GC can be used for the analysis of volatile amino acid derivatives. The analytes must typically undergo derivatization (e.g., to form N,O-bis-trifluoroacetyl derivatives) to increase their volatility. Chiral GC columns, often coated with cyclodextrin derivatives, can provide excellent separation of all four stereoisomers.[19]

  • High-Throughput LC-MS/MS: For highly sensitive and rapid analysis, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) can be employed. This method can quantify chiral amino acids without derivatization, offering high sensitivity and reproducibility.[20]

Conclusion

The stereochemical purity of ethyl 2-amino-3-hydroxybutanoate is not merely an academic detail but a critical quality attribute for its use as a synthetic intermediate in the pharmaceutical industry. Its two chiral centers give rise to a family of four stereoisomers, with the (2S,3R) configuration, derived from natural L-threonine, being of primary synthetic importance. The potential for drastically different biological activities among stereoisomers mandates the use of precise and validated analytical methods to ensure stereochemical control. Chiral HPLC, particularly with macrocyclic glycopeptide stationary phases, stands as the gold standard for this purpose, providing the resolution and reliability required to meet the stringent demands of drug development. The protocols and principles outlined in this guide offer a robust framework for researchers and scientists to confidently assess and control the chirality of this vital building block.

References

  • Vertex AI Search. (n.d.). The Significance of Chiral Amino Acids in Pharmaceutical Synthesis. Retrieved January 3, 2026.
  • Vertex AI Search. (n.d.). The Significance of Chiral Amino Acids in Pharmaceutical Development. Retrieved January 3, 2026.
  • National Center for Biotechnology Information. (n.d.). The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. Retrieved January 3, 2026, from [Link]

  • ResearchGate. (2019, March). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Retrieved January 3, 2026, from [Link]

  • Vertex AI Search. (n.d.). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Retrieved January 3, 2026.
  • Fransson, B., & Ragnarsson, U. (1999). Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase. Amino Acids, 17(3), 293-300. [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved January 3, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Retrieved January 3, 2026, from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Chiral Separation of DL-Threonine Methyl Ester Hydrochloride Enantiomers. Retrieved January 3, 2026.
  • National Center for Biotechnology Information. (2022, March 28). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Retrieved January 3, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Retrieved January 3, 2026, from [Link]

  • PubMed. (n.d.). Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. Retrieved January 3, 2026, from [Link]

  • PubChem. (n.d.). Ethyl L-threoninate hydrochloride. Retrieved January 3, 2026, from [Link]

  • Wikipedia. (n.d.). Threonine. Retrieved January 3, 2026, from [Link]

  • Pearson. (n.d.). Threonine, an amino acid, has four stereoisomers. The stereoisomer found in nature is (2S,3R). Retrieved January 3, 2026.

Sources

Exploratory

A Senior Application Scientist's Guide to Commercial Sourcing and Qualification of (2S,3R)-Ethylthreoninate HCl

Authored for Researchers, Scientists, and Drug Development Professionals Abstract (2S,3R)-Ethylthreoninate HCl, the ethyl ester hydrochloride salt of L-threonine, is a critical chiral building block in modern synthetic c...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,3R)-Ethylthreoninate HCl, the ethyl ester hydrochloride salt of L-threonine, is a critical chiral building block in modern synthetic chemistry, particularly within pharmaceutical development. Its defined stereochemistry is fundamental to the biological activity of numerous target molecules. However, sourcing this reagent requires a rigorous qualification process that extends far beyond a simple catalog order. This guide provides an in-depth framework for the selection, verification, and implementation of commercially supplied (2S,3R)-ethylthreoninate HCl. We will explore the supplier landscape, delineate critical quality attributes, provide detailed analytical protocols for in-house verification, and discuss best practices for handling and storage to ensure the integrity of this vital synthetic intermediate.

Introduction: The Strategic Importance of (2S,3R)-Ethylthreoninate HCl

L-Threonine, one of the essential amino acids, possesses two chiral centers at the α and β carbons, leading to four possible stereoisomers. The (2S,3R) configuration, known as L-threonine, is the naturally occurring and most biomedically relevant isomer. Its derivative, (2S,3R)-ethylthreoninate HCl (CAS Number: 39994-70-2), serves as a versatile starting material in the synthesis of complex molecules.[1][2] By protecting the carboxylic acid as an ethyl ester, the amino and hydroxyl groups are available for a wide array of chemical transformations.

The paramount importance of sourcing the correct stereoisomer cannot be overstated. In drug development, an incorrect stereoisomer is not merely an inert impurity but a potential liability that can exhibit different pharmacological, toxicological, or metabolic profiles. Therefore, a robust supplier qualification and incoming material verification process is a cornerstone of ensuring experimental reproducibility and the safety of downstream applications.

The Commercial Supplier Landscape

Commercial suppliers of (2S,3R)-ethylthreoninate HCl can be broadly categorized, and understanding these categories helps in tailoring the qualification approach.

  • Large Multinational Distributors (e.g., Merck/Sigma-Aldrich, Thermo Fisher Scientific): These suppliers offer high accessibility, extensive documentation, and typically robust quality management systems. They often provide various grades of material, and their certificates of analysis (CoA) are generally reliable starting points for verification.

  • Specialty Chemical Manufacturers (e.g., MedChemExpress, AChemBlock): These companies focus on producing specific classes of molecules like amino acid derivatives and building blocks for pharmaceutical research.[1][3] They may offer higher purity grades and can sometimes provide more detailed technical support regarding the molecule's synthesis and stability.

  • Custom Synthesis & Contract Research Organizations (CROs): For projects requiring bulk quantities, specific impurity profiles, or unique specifications, CROs offer synthesis-on-demand services. This route provides the highest level of control but also necessitates the most intensive qualification and project management.

Table 1: Representative Commercial Supplier Specifications

Supplier CategoryRepresentative SupplierPurity Specification (Typical)FormKey Documentation Provided
Multinational DistributorSigma-Aldrich≥98%Crystalline SolidCoA, SDS
Specialty ManufacturerMedChemExpress≥98%Crystalline SolidCoA, SDS, HPLC/NMR data
Building Block SupplierAChemBlock≥95% - 97%SolidCoA, SDS

Note: This table is illustrative. Specifications must be verified directly with the supplier for each specific lot.

Critical Quality Attributes (CQAs) for Supplier Qualification

When evaluating a potential supplier, the focus must be on a set of Critical Quality Attributes (CQAs) that guarantee the material's identity, purity, and suitability for its intended use.

Stereochemical Integrity

This is the most critical attribute. The material must be the (2S,3R) diastereomer with minimal contamination from the (2S,3S), (2R,3R), or (2R,3S) isomers.

  • Why it matters: The biological activity of a final drug product is dictated by its three-dimensional structure. The presence of other stereoisomers can lead to off-target effects, reduced efficacy, or purification challenges in later synthetic steps.

  • How to verify: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining enantiomeric and diastereomeric purity.[4] Gas Chromatography (GC) on a chiral column is also a powerful technique, often requiring derivatization of the amino and hydroxyl groups.[5][6]

Chemical Purity

This refers to the absence of non-isomeric impurities.

  • Why it matters: Process-related impurities from the synthesis (e.g., residual starting materials, reagents, or by-products) can interfere with subsequent reactions or introduce toxic components.[7][8]

  • How to verify:

    • ¹H NMR Spectroscopy: Confirms the chemical structure and can reveal organic impurities.

    • Reverse-Phase HPLC: Quantifies the main component and detects other organic impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the parent compound.

Documentation and Transparency
  • Why it matters: A comprehensive Certificate of Analysis (CoA) is a testament to the supplier's quality control. It should transparently report the results for identity, purity (both chemical and chiral), and any other specified tests. A Safety Data Sheet (SDS) is mandatory for safe handling.

  • What to look for: The CoA should specify the analytical methods used to determine the reported values. Vague statements like "Conforms to structure" are insufficient; demand quantitative data (e.g., "99.5% by HPLC," ">99% ee by chiral HPLC").

In-House Verification: A Protocol for Incoming Material

Never rely solely on the supplier's CoA. An independent, in-house verification is essential for a robust quality system.

Experimental Verification Workflow

The following workflow outlines a comprehensive approach to qualifying a new batch of (2S,3R)-ethylthreoninate HCl.

Caption: Workflow for the qualification of incoming (2S,3R)-ethylthreoninate HCl.

Step-by-Step Analytical Protocols

Protocol 1: Identity and Purity via ¹H NMR Spectroscopy

  • Preparation: Accurately weigh ~10 mg of the sample and dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • Acquisition: Acquire a ¹H NMR spectrum on a ≥400 MHz spectrometer.

  • Analysis:

    • Confirm the presence of characteristic peaks: the ethyl ester signals (a quartet and a triplet), the α-proton (a doublet), the β-proton (a multiplet), and the methyl group (a doublet).

    • Integrate all peaks. The relative integrals should correspond to the number of protons in the structure.

    • Examine the baseline for impurity peaks. Any significant unassigned peaks may indicate process impurities or residual solvents.

Protocol 2: Chiral Purity via Chiral HPLC Chiral HPLC is the most definitive method for confirming stereochemical integrity.[4]

  • System Preparation: Use an HPLC system with a polysaccharide-based chiral stationary phase (CSP), such as one coated with amylose or cellulose derivatives.[4]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter.[4]

  • Chromatographic Conditions (Example):

    • Column: Chiralpak® IA or similar.

    • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., ethanol or isopropanol) with a small amount of an acidic or basic additive to improve peak shape. Isocratic elution is common.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV at 210-220 nm.

  • Analysis: Inject the sample. The goal is to achieve baseline separation of all four possible stereoisomers. To confirm peak identity, it is ideal to have standards for the other isomers, although in practice, the main peak should constitute >99% of the total peak area for a high-quality sample.

Application in Synthesis: Preserving Stereochemical Integrity

(2S,3R)-Ethylthreoninate HCl is often used in peptide synthesis or as a precursor for more complex chiral molecules. The hydrochloride salt is typically neutralized in situ before reaction.

Synthetic_Application start (2S,3R)-Ethylthreoninate HCl (Verified Material) neutralize Neutralization (e.g., Et₃N, DIPEA) in aprotic solvent start->neutralize free_amine Free Amine Intermediate (Reactive Species) neutralize->free_amine coupling Peptide Coupling (e.g., with Fmoc-AA-OH, HATU, HOBt) free_amine->coupling product Protected Dipeptide (Stereochemistry Preserved) coupling->product

Caption: A generalized synthetic pathway involving (2S,3R)-ethylthreoninate HCl.

Causality in Practice: The choice of base and reaction conditions during neutralization and coupling is critical. Strong, non-nucleophilic bases are preferred to liberate the free amine without promoting side reactions like epimerization at the α-carbon. The reaction temperature should be kept low (e.g., 0 °C to room temperature) to minimize racemization risk. This demonstrates how understanding the material's properties informs experimental design to preserve the critical stereochemical information.

Handling, Storage, and Safety

  • Storage: (2S,3R)-Ethylthreoninate HCl is a hydrochloride salt, making it generally more stable and less hygroscopic than the corresponding free amine. However, it should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials like strong bases and oxidizing agents.

  • Handling: As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood. Consult the supplier's Safety Data Sheet (SDS) for specific handling and emergency procedures.

Conclusion

The successful use of (2S,3R)-ethylthreoninate HCl in research and development is critically dependent on a diligent and scientifically rigorous approach to sourcing and qualification. By moving beyond simple catalog selection to a comprehensive evaluation of suppliers and implementing a robust in-house analytical verification program, researchers can ensure the stereochemical and chemical integrity of this vital building block. This foundational work prevents costly delays, ensures experimental reproducibility, and upholds the scientific validity of the resulting data and materials.

References

  • A Comparative Guide to Purity Analysis of DL-Threonine Methyl Ester Hydrochloride. (2025). Benchchem.
  • (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride. MedchemExpress.com.
  • (2S, 3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride, min 97%. Struchem.
  • Fransson, B., & Ragnarsson, U. (1999). Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase. Amino Acids, 17(3), 293–300. Available at: [Link]

  • A Researcher's Guide to Assessing the Chiral Integrity of Threonine in Synthetic Peptides. (2025). Benchchem.
  • (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride 95.00%. AChemBlock.
  • (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride. Sigma-Aldrich.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI.
  • Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(10), 5519-5524.
  • Kumar, A., et al. (2016). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 120, 369-375. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safe Handling of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride, also known as L-Threonine ethyl ester hydrochloride, is a derivative of the essential a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride, also known as L-Threonine ethyl ester hydrochloride, is a derivative of the essential amino acid L-threonine.[1][2] With the CAS number 39994-70-2, this compound serves as a valuable chiral building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and peptides.[1][2] Its structure combines the functionalities of an amino acid, an ester, and a hydrochloride salt, which impart specific chemical and physical properties that necessitate a thorough understanding for safe handling in a laboratory setting. This guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency protocols for (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride, grounded in established safety principles and technical data.

Chemical and Physical Properties

A foundational aspect of safe chemical handling is a clear understanding of the substance's physical and chemical properties. This data informs storage conditions, appropriate personal protective equipment, and emergency response procedures.

PropertyValueReference
Molecular Formula C₆H₁₄ClNO₃[3]
Molecular Weight 183.63 g/mol [3]
Appearance White to off-white crystalline powder or viscous liquid[2][3][4]
Solubility Soluble in water[5]
Storage Temperature Recommended storage at 4°C, sealed away from moisture. For solutions in solvent, -80°C for 6 months or -20°C for 1 month.[2][3]

Hazard Identification and Toxicological Insights

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

  • H302: Harmful if swallowed[3]

  • H315: Causes skin irritation[3]

  • H319: Causes serious eye irritation[3]

  • H332: Harmful if inhaled[3]

  • H335: May cause respiratory irritation[3]

The signal word for this compound is "Warning" .[3]

Toxicological Rationale:

While specific toxicological studies on (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride are limited, the hazards can be understood by considering its structural components and the general properties of similar molecules.

  • Irritation: The hydrochloride salt of an amine can act as a mild acid, which is the likely cause of skin, eye, and respiratory irritation. Upon contact with moist tissues, the compound can release small amounts of hydrochloric acid, leading to local irritation.

  • Inhalation Hazard: As a fine powder, this compound can be easily aerosolized during handling, leading to inhalation.[6] The GHS classification "Harmful if inhaled" underscores the importance of respiratory protection to prevent irritation of the nasal passages and lungs.[3]

  • Oral Toxicity: The "Harmful if swallowed" classification suggests that ingestion of a sufficient quantity can lead to systemic effects. While the parent amino acid, L-threonine, has a low toxicity profile, the ethyl ester modification could alter its absorption and metabolism.[7][8] There is a lack of specific data on the metabolic fate of this particular ester, necessitating caution.[7]

Safe Handling and Engineering Controls

Adherence to proper handling procedures and the use of engineering controls are paramount to minimizing exposure to (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride.

Workplace Practices:

  • Always work in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring powder, a chemical fume hood is required.[6][9]

  • Avoid the formation of dust and aerosols.[3]

  • Keep containers tightly closed when not in use to prevent absorption of moisture, to which the compound is sensitive.[5]

  • Wash hands thoroughly after handling, even if gloves were worn.[10]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[9]

Engineering Controls Workflow: The following diagram illustrates the decision-making process for selecting appropriate engineering controls.

Engineering_Controls_Workflow Engineering Controls for Handling (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride Start Start: Assess Task Task Handling solid (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride Start->Task GenerateDust Does the task generate dust? (e.g., weighing, transfer) Task->GenerateDust YesDust Use a Chemical Fume Hood GenerateDust->YesDust Yes NoDust Work in a well-ventilated lab area GenerateDust->NoDust No End Proceed with task YesDust->End NoDust->End

Engineering Controls Workflow Diagram

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for preventing direct contact with the chemical.

  • Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should also be worn.[11][12]

  • Skin Protection: A lab coat must be worn. Chemical-resistant gloves, such as nitrile gloves, are required. Inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.[10][11]

  • Respiratory Protection: For tasks that generate dust and are performed outside of a chemical fume hood, a NIOSH-approved particulate respirator (e.g., N95) is necessary.[13][14]

PPE Selection Logic:

PPE_Selection_Logic PPE Selection for (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride Start Start: Task Assessment Task Handling (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride Start->Task EyeContact Potential for eye contact? Task->EyeContact YesEye Wear Chemical Safety Goggles EyeContact->YesEye Yes SkinContact Potential for skin contact? YesEye->SkinContact YesSkin Wear Lab Coat and Nitrile Gloves SkinContact->YesSkin Yes Inhalation Potential for inhalation of dust? YesSkin->Inhalation YesInhalation Use Fume Hood or Wear Particulate Respirator (N95) Inhalation->YesInhalation Yes End Proceed with appropriate PPE Inhalation->End No YesInhalation->End

PPE Selection Flowchart

Emergency Procedures

First-Aid Measures:

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[3]

  • In case of skin contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention.[3]

  • In case of inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention.[3]

  • In case of ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention.[3]

Spill Response:

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure: Alert others in the area and evacuate the immediate vicinity of the spill. Restrict access to the area.[15]

  • Ventilate: Ensure the area is well-ventilated, using fume hoods if possible, to disperse any airborne dust.[15]

  • Assess and Select PPE: Before attempting cleanup, assess the size of the spill and don the appropriate PPE as outlined above, including respiratory protection.[16]

  • Contain and Clean:

    • For a solid spill, carefully sweep or scoop the material into a designated, labeled waste container. Avoid generating dust.[15][17]

    • Lightly misting the powder with water may help to reduce dust, but be cautious as the material is water-soluble.[18]

    • After the bulk of the material is removed, decontaminate the spill area by wiping with a wet cloth or paper towels.[17]

  • Dispose: All cleanup materials and contaminated PPE should be placed in a sealed, labeled container for hazardous waste disposal.[17][19]

Spill Cleanup Workflow:

Spill_Cleanup_Workflow Spill Cleanup for (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride Spill Spill Occurs Evacuate Evacuate immediate area and alert others Spill->Evacuate Assess Assess spill size and don appropriate PPE (goggles, gloves, respirator) Evacuate->Assess Contain Carefully sweep or scoop solid material into a waste container Assess->Contain Decontaminate Wipe spill area with a wet cloth Contain->Decontaminate Dispose Place all contaminated materials in a sealed, labeled hazardous waste container Decontaminate->Dispose End Decontaminate and restock spill kit Dispose->End

Spill Response Workflow

Stability and Reactivity

Understanding the chemical stability and reactivity of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride is critical for both safe storage and its use in chemical synthesis.

  • Stability: The compound is stable under recommended storage conditions.[5] As a hydrochloride salt, it is more stable than the free amine form.[20]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[5]

  • Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride gas.[8][21]

Disposal Considerations

Proper disposal of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: As a chlorinated organic compound, waste containing this substance should be treated as halogenated organic waste.[17][22]

  • Disposal Method: Do not dispose of down the drain.[23] All waste materials, including the chemical itself, contaminated absorbents, and PPE, should be collected in a properly labeled, sealed container and disposed of through a licensed hazardous waste disposal company.[11] The disposal method should be in accordance with all federal, state, and local regulations.[5] Incineration in a permitted hazardous waste incinerator equipped with a scrubber to remove hydrogen chloride from the off-gases is a common disposal method for chlorinated organic compounds.[1][24]

  • Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. Once decontaminated, the containers can be disposed of as non-hazardous waste, in accordance with institutional policies.[17]

Conclusion

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride is a valuable research chemical that can be handled safely by adhering to the principles of good laboratory practice and the specific guidelines outlined in this document. A thorough understanding of its hazards, the consistent use of appropriate engineering controls and personal protective equipment, and preparedness for emergency situations are the cornerstones of a robust safety protocol. By integrating these practices into all laboratory workflows involving this compound, researchers can mitigate risks and maintain a safe and productive research environment.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • Chemical Spill Clean-Up. (n.d.). University of Delaware Environmental Health & Safety.
  • (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride-SDS. (2023, March 16). MedChemExpress.
  • In-Depth Technical Guide: Safety Profile of DL-Threonine Methyl Ester Hydrochloride. (n.d.). Benchchem.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.).
  • L-Threonine methyl ester hydrochloride. (n.d.). Santa Cruz Biotechnology.
  • Weighing Hazardous Powders in the Laboratory. (n.d.). Environment, Health & Safety.
  • Top 10 Dust Masks PPE and Manufacturers. (2025, January 17). Best Safety Equipments.
  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. (2017, February 6). RSC Publishing.
  • Guide for Chemical Spill Response. (n.d.).
  • Respirator for Chemicals | Protective Dust Mask. (n.d.). uvex safety.
  • Chemical Spills in Laboratories. (2017, October 13). UW Environmental Health & Safety.
  • Chemical Spill Procedures - Step By Step Guide. (n.d.). Chem Klean.
  • H-Thr-OEt·HCl. (n.d.). Ambeed.com.
  • Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies.
  • TCI AMERICA. (2018, July 6). Spectrum Chemical.
  • Personal Protective Equipment. (2025, September 12). US EPA.
  • General Rules for Working with Chemicals. (n.d.). Compliance and Risk Management.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • DRAIN DISPOSAL OF CHEMICALS. (n.d.). Yale Environmental Health & Safety.
  • (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride. (n.d.). MedchemExpress.com.
  • L-Threonine. (n.d.). PubChem.
  • (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride. (n.d.). CymitQuimica.
  • US4215095A - Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.

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Exploratory

Stereochemistry of threonine ethyl ester

An In-Depth Technical Guide to the Stereochemistry of Threonine Ethyl Ester Abstract The stereochemical integrity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of modern d...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stereochemistry of Threonine Ethyl Ester

Abstract

The stereochemical integrity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of modern drug development. Threonine, with its two stereogenic centers, presents a fascinating and challenging case study. Its ethyl ester derivative is a common chiral building block, and controlling its stereochemistry is paramount for the efficacy and safety of the final therapeutic agent. This guide provides an in-depth exploration of the stereochemical landscape of threonine ethyl ester, targeting researchers, scientists, and drug development professionals. We will dissect the synthesis of its four stereoisomers, detail robust analytical workflows for their separation and characterization, and discuss the underlying principles that govern these experimental choices. This document is designed not as a rigid protocol, but as a foundational guide grounded in authoritative principles to empower scientists in their synthetic and analytical endeavors.

The Fundamental Stereochemistry of Threonine

Threonine is one of two proteinogenic amino acids, alongside isoleucine, that possesses two chiral centers. This structural feature gives rise to four distinct stereoisomers: (2S, 3R)-threonine (L-threonine), (2R, 3S)-threonine (D-threonine), (2S, 3S)-threonine (L-allo-threonine), and (2R, 3R)-threonine (D-allo-threonine).[1][2] The naturally occurring and most common form is L-threonine.[2][3]

The relationship between these isomers is critical:

  • (2S, 3R) and (2R, 3S) are enantiomers.

  • (2S, 3S) and (2R, 3R) are enantiomers.

  • Any other pairing (e.g., (2S, 3R) and (2S, 3S)) results in diastereomers.

Esterification of the carboxyl group with ethanol yields the corresponding threonine ethyl ester. The stereochemistry of the starting material dictates the stereochemistry of the product, making the control and analysis of these four isomers—L-threonine ethyl ester, D-threonine ethyl ester, L-allo-threonine ethyl ester, and D-allo-threonine ethyl ester—a frequent necessity in pharmaceutical synthesis.[4][5] The distinct three-dimensional arrangement of each isomer leads to different interactions with other chiral molecules, such as biological receptors or enzymes, resulting in potentially vast differences in pharmacological activity and toxicity.[4]

G cluster_threo Threo Diastereomers cluster_allo Allo Diastereomers L-Threonine\n(2S, 3R) L-Threonine (2S, 3R) D-Threonine\n(2R, 3S) D-Threonine (2R, 3S) L-Threonine\n(2S, 3R)->D-Threonine\n(2R, 3S) Enantiomers L-allo-Threonine\n(2S, 3S) L-allo-Threonine (2S, 3S) L-Threonine\n(2S, 3R)->L-allo-Threonine\n(2S, 3S) Diastereomers D-allo-Threonine\n(2R, 3R) D-allo-Threonine (2R, 3R) L-Threonine\n(2S, 3R)->D-allo-Threonine\n(2R, 3R) Diastereomers D-Threonine\n(2R, 3S)->L-allo-Threonine\n(2S, 3S) Diastereomers D-Threonine\n(2R, 3S)->D-allo-Threonine\n(2R, 3R) Diastereomers L-allo-Threonine\n(2S, 3S)->D-allo-Threonine\n(2R, 3R) Enantiomers G cluster_synthesis Synthesis Workflow start L-Threonine + Anhydrous Ethanol reagent Add SOCl₂ @ 0°C start->reagent reflux Reflux for 2-4h reagent->reflux workup Rotary Evaporation reflux->workup purify Recrystallization (Ethanol/Ether) workup->purify product L-Threonine Ethyl Ester HCl purify->product G cluster_analysis Analytical Workflow for Stereochemical Purity sample Threonine Ethyl Ester HCl Sample hplc Chiral HPLC (CHIROBIOTIC T) sample->hplc gc Chiral GC (after Derivatization) sample->gc thz THz-TDS sample->thz nmr_ms NMR / MS sample->nmr_ms quant Quantify All 4 Isomers hplc->quant gc->quant confirm_dia Confirm Diastereomeric Identity thz->confirm_dia confirm_struct Confirm Covalent Structure nmr_ms->confirm_struct

Sources

Foundational

An In-Depth Technical Guide to the Function of Hydrochloride Salts in Amino Acid Esters

Introduction: Beyond the Free Amine Amino acid esters are foundational molecules in the life sciences, serving as crucial intermediates in peptide synthesis and as versatile prodrugs designed to enhance the therapeutic p...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Free Amine

Amino acid esters are foundational molecules in the life sciences, serving as crucial intermediates in peptide synthesis and as versatile prodrugs designed to enhance the therapeutic profiles of parent molecules. An amino acid ester is formed when the carboxylic acid group of an amino acid reacts with an alcohol, masking its polarity. While structurally simple, the free base form of an amino acid ester—with its reactive primary or secondary amine—presents significant challenges related to stability, handling, and solubility.

To circumvent these issues, a common and highly effective strategy is the conversion of the amino acid ester into its hydrochloride (HCl) salt. This is achieved by reacting the basic amino group with hydrochloric acid. The resulting salt form dramatically alters the molecule's physicochemical properties, transforming it from a potentially unstable, oily substance into a stable, crystalline solid. This guide provides a comprehensive technical examination of why this conversion is not merely a convenience but a critical step that underpins the successful application of amino acid esters in research and pharmaceutical development. We will explore the fundamental functions of the hydrochloride salt, from enhancing molecular stability and solubility to its profound impact on bioavailability and synthetic utility.

The Core Directive: Enhancing Physicochemical Properties

The primary function of forming a hydrochloride salt is to fundamentally improve the physicochemical characteristics of the amino acid ester. This transformation is rooted in the protonation of the amino group, which introduces a positive charge and a chloride counter-ion, thereby converting a neutral organic molecule into an ionic salt.

Enhanced Stability and Shelf-Life

The free amine of an amino acid ester is a nucleophilic and basic center, making it susceptible to various degradation pathways. Conversion to a hydrochloride salt effectively "protects" this group through protonation, yielding a stable ammonium ion.[1] This has several critical stability-enhancing effects:

  • Protection from Oxidation: The lone pair of electrons on the nitrogen atom of a free amine is vulnerable to oxidation. By protonating the amine to form an ammonium salt (R-NH3+), these electrons are engaged in a bond with a proton, significantly reducing susceptibility to oxidative degradation.[1]

  • Prevention of Hydrolysis: The presence of the chloride counter-ion helps shield the adjacent ester group from hydrolysis, contributing to a longer shelf life and preserving the integrity of the compound during storage.[2]

  • Inhibition of Self-Condensation: Free amino acid esters can undergo self-condensation to form unwanted diketopiperazines or oligopeptides. The protonated amine of the hydrochloride salt lacks the nucleophilicity to initiate this reaction, ensuring the monomeric ester remains intact.

Proper storage of these hygroscopic salts is crucial. They should be kept in tightly sealed containers in a cool, dry, and well-ventilated place, away from moisture and strong oxidizing agents, to maximize their 2-3 year shelf life.[3][4]

Dramatically Improved Solubility

Perhaps the most significant advantage conferred by the hydrochloride salt form is the dramatic increase in aqueous solubility.[2] The free base forms of amino acid esters, particularly those with large, nonpolar side chains, are often sparingly soluble in water.

The mechanism is straightforward: as ionic compounds, hydrochloride salts readily dissociate in polar solvents like water. This dissociation allows the charged molecules to form favorable ion-dipole interactions with water molecules, leading to much higher solubility than the free base, which relies on less favorable dipole-dipole or hydrogen bonding interactions.[5] This property is paramount for many applications, from preparing stock solutions in the lab to formulating drugs for intravenous administration.[2][6]

The table below provides a quantitative illustration of the profound effect of hydrochloride salt formation on the aqueous solubility of common amino acid esters.

CompoundFormAqueous Solubility (at 20-25°C)Reference(s)
Glycine Ethyl EsterHydrochloride>1000 g/L[3][7]
L-LeucineFree Base24.26 g/L[8]
L-Leucine Methyl EsterHydrochlorideSoluble (Specific value not cited, but noted for high solubility)[9]

Note: Direct comparative data for free base esters is often sparse due to their limited use and instability. However, the data clearly shows the exceptionally high solubility of the hydrochloride salt forms.

Superior Handling and Formulation Properties

In a practical laboratory or manufacturing setting, the physical form of a compound is of utmost importance. Amino acid ester free bases can be oils or low-melting-point solids, which are difficult to handle, weigh accurately, and purify.

Salt formation promotes the formation of a well-defined crystalline lattice.[1] This results in several key advantages:

  • Solid, Crystalline Form: Hydrochloride salts are typically stable, free-flowing crystalline powders, which are easy to weigh and transfer.[4]

  • Ease of Purification: The crystalline nature allows for effective purification via recrystallization, a technique that is often not feasible for oily free bases.

  • Improved Manufacturing Characteristics: For pharmaceutical applications, the consistent particle size and flow properties of the crystalline salt are essential for processes like blending and tablet compression.

Applications in Research and Drug Development

The enhanced physicochemical properties of amino acid ester hydrochlorides directly translate into significant advantages in both synthetic chemistry and pharmaceutical science.

Role in Drug Development and Bioavailability

The journey of a drug from administration to its target site is fraught with obstacles, primarily poor aqueous solubility. By formulating a drug or a prodrug as an amino acid ester hydrochloride, developers can overcome this critical barrier.

  • Enhanced Bioavailability: For oral drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. The high water solubility of hydrochloride salts leads to faster and more complete dissolution, which in turn can significantly increase the drug's bioavailability.[2]

  • Amino Acid Esters as Prodrugs: Amino acids are often used as promoieties to create ester prodrugs of parent drugs that have poor solubility or permeability.[10] These prodrugs are typically synthesized and stored as their stable hydrochloride salts. Once absorbed, endogenous esterase enzymes cleave the ester bond, releasing the active parent drug. This strategy can also leverage amino acid transporters in the gut to further enhance absorption.

Utility in Peptide Synthesis

Amino acid ester hydrochlorides are indispensable starting materials in peptide synthesis.[11] In this context, the ester group serves as a temporary protecting group for the carboxylic acid, while the hydrochloride protects the amine.

The process involves a cycle of deprotonation and coupling. The hydrochloride salt of the first amino acid ester is neutralized in situ to generate the free amine, which then acts as a nucleophile to attack the activated carboxyl group of the next amino acid in the sequence. Eliminating the need to add a tertiary base during coupling can prevent side reactions and racemization.[12]

Experimental Methodologies

The following protocols provide standardized, self-validating procedures for the synthesis and use of amino acid ester hydrochlorides. The causality behind key steps is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis of Amino Acid Methyl Ester Hydrochloride

This protocol describes a facile and efficient method for the esterification of an amino acid using methanol and trimethylchlorosilane (TMSCl). This method is favored for its mild reaction conditions and simple workup.

Methodology:

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add the amino acid (0.1 mol).

  • Reagent Addition: Slowly add freshly distilled trimethylchlorosilane (0.2 mol) to the flask while stirring.

    • Causality: TMSCl reacts with the alcohol (methanol) in situ to generate anhydrous HCl, which is the catalyst for the Fischer esterification. It also acts as a dehydrating agent, driving the equilibrium towards the ester product. Using TMSCl avoids the need to bubble corrosive HCl gas through the solution.

  • Esterification: Add anhydrous methanol (100 mL) to the mixture. The amino acid will dissolve or form a suspension.

  • Reaction: Stir the resulting solution or suspension at room temperature for 12-24 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

    • Causality: The reaction is typically run at room temperature, highlighting the mildness of the TMSCl method. An excess of methanol is used to act as both the reactant and the solvent, ensuring the reaction goes to completion.

  • Workup: After the reaction is complete (as indicated by TLC), concentrate the reaction mixture using a rotary evaporator.

  • Isolation: The resulting solid is the desired amino acid methyl ester hydrochloride. It can be further purified by recrystallization if necessary.

Protocol 2: Liberation of the Free Amine from its Hydrochloride Salt

This protocol is essential when the amino acid ester is needed for a subsequent reaction, such as peptide coupling, where the free amine must act as a nucleophile.[13]

Methodology:

  • Dissolution: Dissolve the amino acid ester hydrochloride (1 equivalent) in a suitable organic solvent (e.g., dichloromethane (DCM), chloroform, or ethyl acetate) in a flask.

  • Neutralization: Cool the solution in an ice bath (0°C). Slowly add a base, such as triethylamine (TEA) (1.1 equivalents) or an aqueous solution of potassium carbonate (K₂CO₃), dropwise while stirring.[11][13]

    • Causality: A slight excess of a tertiary amine base like TEA is used to ensure complete neutralization of the hydrochloride salt. The reaction is performed at 0°C to minimize potential side reactions, such as hydrolysis of the ester group, which can be promoted by the base.

  • Monitoring: The neutralization can be monitored by the precipitation of the byproduct (e.g., triethylammonium chloride).

  • Isolation (Aqueous Workup): If an aqueous base was used, transfer the mixture to a separatory funnel. Extract the aqueous phase three times with the organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free amino acid ester.

  • Isolation (Anhydrous Workup): If an anhydrous base like TEA was used, the salt byproduct (TEA·HCl) can often be removed by filtration. The filtrate containing the free amine can then be used directly in the next reaction step or concentrated.

Protocol 3: Analytical Characterization by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of amino acid esters. Due to the lack of a strong chromophore in many amino acids, pre-column derivatization is often required for UV or fluorescence detection.[14][15]

Brief Methodology Overview:

  • Sample Preparation: Prepare a standard solution of the amino acid ester hydrochloride in a suitable solvent (e.g., 0.1 M HCl).[16]

  • Derivatization: The sample is derivatized using a reagent that attaches a fluorescent or UV-active tag to the amino group. Common derivatizing agents include o-phthalaldehyde (OPA) for primary amines or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC).[15][17] This step is often automated in modern HPLC systems.[15]

  • Chromatography: The derivatized sample is injected onto a reverse-phase HPLC column (e.g., C18).[14]

  • Elution: A gradient elution is performed using a mobile phase system, typically consisting of an aqueous buffer and an organic solvent like acetonitrile.[16]

  • Detection: The eluting compounds are monitored using a fluorescence or UV detector set to the appropriate wavelength for the chosen derivatizing agent.

  • Analysis: The purity of the sample is determined by comparing the peak area of the main compound to any impurity peaks. Identification is confirmed by comparing the retention time to a known standard.[14]

Conclusion

The conversion of amino acid esters to their hydrochloride salts is a cornerstone of their practical application in science and industry. This simple acid-base reaction imparts a host of critical benefits, transforming otherwise challenging molecules into robust, user-friendly reagents. The hydrochloride salt form enhances stability by protecting the reactive amine group, dramatically increases aqueous solubility to improve reaction conditions and bioavailability, and provides a crystalline solid that is easy to purify, handle, and formulate. For researchers in peptide synthesis and professionals in drug development, a thorough understanding of the function and manipulation of these salts is not merely academic—it is essential for achieving reliable, reproducible, and effective outcomes.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Coupling Reactions with (2S,3R)-Ethyl 2-Amino-3-Hydroxybutanoate

Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Value of Ethyl L-Threoninate (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate, the ethyl ester of L-threonine, is a versatile chiral building block of...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Ethyl L-Threoninate

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate, the ethyl ester of L-threonine, is a versatile chiral building block of significant interest to researchers in medicinal chemistry and drug development. Its structure presents two distinct nucleophilic centers: a primary amine at the C2 position and a secondary alcohol at the C3 position. This bifunctionality allows for its incorporation into a wide array of complex molecules, including peptides, peptidomimetics, and chiral ligands. However, this same feature introduces a critical challenge: achieving chemoselectivity. Directing a reaction to either the amine or the hydroxyl group without unintended side reactions is paramount for a successful synthetic outcome.

This guide provides an in-depth exploration of coupling reactions involving ethyl L-threoninate, offering detailed protocols and the scientific rationale behind the strategic choices made during synthesis. We will address the critical aspects of protecting group strategy, compare common coupling reagents, and provide step-by-step methodologies for achieving selective N-acylation and O-acylation.

Core Concept: The Chemoselectivity Challenge

The primary challenge in utilizing ethyl L-threoninate is controlling the reactivity of the amino group versus the hydroxyl group. The amino group is generally more nucleophilic than the hydroxyl group under neutral or basic conditions. However, during the activation of a carboxylic acid for amide bond formation, the hydroxyl group can also react, leading to undesired side products.

The most significant side reaction during N-acylation (peptide coupling) is O-acylation , which results in the formation of a depsipeptide byproduct.[1] This not only consumes valuable starting material but also complicates purification. Therefore, a robust synthetic strategy must either leverage conditions that inherently favor N-acylation or, more commonly, employ an orthogonal protecting group strategy to temporarily mask the hydroxyl group's reactivity.[2]

Section 1: Strategic Protection of Functional Groups

To ensure predictable and high-yielding coupling reactions, the temporary protection of one of the functional groups is often the most effective strategy. The choice of protecting group is dictated by its stability under the planned reaction conditions and the ease of its removal without affecting the rest of the molecule.

Protection of the α-Amino Group

When the desired reaction involves the side-chain hydroxyl group, the α-amino group must be protected. The most common and effective protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

  • Causality: The Boc group is introduced under basic conditions and is highly stable to a wide range of non-acidic reagents.[3] Crucially, it is readily removed with moderate acids like trifluoroacetic acid (TFA), conditions which leave the ethyl ester and many potential O-acyl groups intact. This orthogonality is the cornerstone of its utility.

Protocol 1: N-Boc Protection of (2S,3R)-Ethyl 2-Amino-3-Hydroxybutanoate Hydrochloride

This protocol describes the protection of the amino group using di-tert-butyl dicarbonate (Boc)₂O.

Workflow for N-Boc Protection

A Dissolve Ethyl L-Threoninate HCl in THF/H₂O B Add NaHCO₃ and (Boc)₂O at 0 °C A->B Reagents C Stir at Room Temperature (10-12 hours) B->C Reaction D Remove Volatiles (in vacuo) C->D Quench E Aqueous Workup: Extract with Ethyl Acetate D->E Extraction F Dry, Concentrate, and Purify (Column Chromatography) E->F Purification G N-Boc-L-Threonine Ethyl Ester F->G Final Product

Caption: Workflow for N-Boc protection.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride (1.0 eq.) in a 1:1 mixture of tetrahydrofuran (THF) and water.

  • Base and Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (NaHCO₃) (3.0 eq.) to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.).[3]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the THF and other volatiles under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the remaining aqueous solution with water. Extract the aqueous phase three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash sequentially with brine, 1M HCl, and saturated NaHCO₃ solution. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure N-Boc-(2S,3R)-ethyl 2-amino-3-hydroxybutanoate.

Protection of the Side-Chain Hydroxyl Group

For peptide synthesis where the amino group is the reactive site, protecting the side-chain hydroxyl group is often mandatory to prevent O-acylation and other side reactions like dehydration.[4]

  • tert-Butyl (tBu) Ether: This is the most common choice in modern Fmoc-based solid-phase peptide synthesis (SPPS). It is stable to the basic conditions (piperidine) used for Fmoc removal but is cleaved by the final TFA cleavage cocktail.[2]

  • Benzyl (Bzl) Ether: Traditionally used in Boc-based synthesis, the benzyl group is stable to the acidic conditions used for Boc removal (TFA) but can be cleaved by strong acids like HF or, more conveniently, by catalytic hydrogenolysis (H₂/Pd).[1]

The preparation of these derivatives typically involves starting with the appropriately protected threonine amino acid before esterification. For the purposes of this guide, we will focus on protocols where the commercially available ethyl L-threoninate is the starting material, acknowledging that for complex syntheses, starting with a side-chain protected variant is often preferred.[1]

Section 2: N-Acylation (Amide & Peptide Bond Formation)

The most common application of ethyl L-threoninate is as a nucleophile in amide bond formation, particularly in the synthesis of dipeptides or larger peptide fragments in solution phase. The key is the activation of a carboxylic acid partner to facilitate its reaction with the amino group of ethyl threoninate.

Coupling Reagent CombinationTypical YieldRacemization RiskKey Advantages & Context
EDC / HOBt 70-85%[1]ModerateCost-effective, common method. The HOBt additive forms an active ester, increasing efficiency and suppressing racemization.
HATU / DIPEA >90%LowHighly efficient and fast, especially for sterically hindered couplings. Lower risk of racemization compared to carbodiimides.[2]
HBTU / HOBt / DIPEA >90%LowSimilar to HATU, provides good yields and minimizes racemization. A well-established and reliable choice.[2]
Table 1: Comparison of Common Coupling Reagents for N-Acylation of Threonine Esters.
Mechanism of Action: Coupling Reagents

Understanding how coupling reagents work is critical to troubleshooting and optimizing reactions. The goal is to convert the carboxylic acid's hydroxyl group into a good leaving group, creating a highly reactive acylating agent.

Mechanism of EDC/HOBt Activation

cluster_0 Step 1: Formation of O-Acylisourea cluster_1 Step 2: HOBt Interception cluster_2 Step 3: Aminolysis RCOOH R-COOH OAI O-Acylisourea (Highly Reactive) RCOOH->OAI + EDC EDC EDC->OAI OAI_2 O-Acylisourea HOBt HOBt OBt_ester OBt Active Ester (Less prone to racemization) OBt_ester_2 OBt Active Ester Urea Urea Byproduct OAI_2->OBt_ester + HOBt OAI_2->Urea Amine Ethyl L-Threoninate (R'-NH₂) Peptide Amide Bond (R-CO-NH-R') HOBt_regen HOBt (regenerated) Peptide->HOBt_regen OBt_ester_2->Peptide + R'-NH₂ cluster_0 Step 1: Carboxylate Formation cluster_1 Step 2: Formation of OAt Active Ester cluster_2 Step 3: Aminolysis RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO + Base Base (DIPEA) Base->RCOO RCOO_2 R-COO⁻ HATU HATU TMU Tetramethylurea HATU->TMU OAt_ester OAt Active Ester (Highly Reactive) OAt_ester_2 OAt Active Ester RCOO_2->OAt_ester + HATU Amine Ethyl L-Threoninate (R'-NH₂) Peptide Amide Bond (R-CO-NH-R') HOAt HOAt Peptide->HOAt OAt_ester_2->Peptide + R'-NH₂

Caption: Mechanism of HATU mediated peptide coupling.

Protocols for N-Acylation

Protocol 2: General Peptide Coupling using EDC/HOBt

This protocol is a robust and cost-effective method suitable for many standard couplings. The hydroxyl group of ethyl L-threoninate is left unprotected, relying on the higher nucleophilicity of the amine.

Step-by-Step Methodology:

  • Activation: Dissolve the N-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq.) and stir for 20-30 minutes to pre-activate the carboxylic acid. [1]2. Neutralization and Coupling: In a separate flask, dissolve (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride (1.0 eq.) in anhydrous DCM and add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to neutralize the hydrochloride salt, forming the free amine in situ. Add this solution to the activated carboxylic acid mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM or ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Protocol 3: High-Efficiency Peptide Coupling using HATU

This method is preferred for difficult couplings, such as those involving sterically hindered amino acids, or when minimizing racemization is critical.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-protected amino acid (1.0 eq.), (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride (1.0 eq.), and HATU (1.1 eq.) in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C and add DIPEA (3.0 eq.) dropwise. The base neutralizes the hydrochloride and facilitates the coupling reaction.

  • Reaction: Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours. The reaction is typically much faster than EDC/HOBt methods. Monitor by TLC or LC-MS.

  • Work-up and Isolation: Perform an aqueous work-up as described in Protocol 2. The urea byproduct from HATU is generally more soluble in aqueous and organic solvents than the DCU from DCC, often simplifying purification. Purify by column chromatography.

Section 3: O-Acylation (Ester Bond Formation)

While less common than N-acylation, selective reaction at the hydroxyl group is a powerful tool for creating specialized molecules. This requires the amino group to be protected, typically with a Boc group as described in Protocol 1.

Direct O-acylation of unprotected hydroxyamino acids can be achieved chemoselectively under acidic conditions. [5]The protonation of the amino group deactivates it as a nucleophile, allowing the less basic hydroxyl group to react with an acylating agent.

Protocol 4: Chemoselective O-Acylation of N-Boc-Ethyl L-Threoninate

This protocol describes the formation of an ester on the side-chain hydroxyl group using an acid anhydride.

Step-by-Step Methodology:

  • Starting Material: Prepare N-Boc-(2S,3R)-ethyl 2-amino-3-hydroxybutanoate using Protocol 1.

  • Reaction Setup: Dissolve the N-Boc protected threoninate (1.0 eq.) in a suitable solvent such as DCM or THF.

  • Acylation: Add the desired carboxylic acid anhydride (e.g., acetic anhydride, propionic anhydride) (1.5 eq.) and a catalytic amount of an acid catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 eq.).

  • Reaction: Stir the mixture at room temperature for 2-6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Upon completion, quench the reaction by adding water. Dilute with ethyl acetate and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting O-acyl derivative by flash column chromatography.

Conclusion and Future Outlook

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate is a chiral building block with significant potential, provided that its dual reactivity is carefully managed. For N-acylation, the use of modern coupling reagents like HATU in conjunction with a suitable base provides a reliable and high-yielding pathway, while the classic EDC/HOBt method remains a cost-effective alternative. For reactions involving the hydroxyl group, a protecting group strategy, most commonly employing N-Boc protection, is essential for achieving chemoselectivity. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to confidently and effectively utilize this valuable synthetic intermediate in their drug discovery and development programs.

References

  • Ye, Y. et al. (2012). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. PMC, NIH. [Link]

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). Synlett. [Link]

  • Albericio, F. et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, ACS Publications. [Link]

  • Semantic Scholar. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. [Link]

  • Synthesis method of D-threonine. (2013).
  • Chiral auxiliary. (n.d.). Wikipedia. [Link]

  • Method for preparing Boc-L-threonine. (n.d.).
  • Alptürk, O. et al. (2018). Optimization of synthetic route to PNA-T-OH monomers. DergiPark. [Link]

  • N-CARBOBENZOXY-3-HYDROXY-L-PROLYLGLYCYLGLYCINE ETHYL ESTER. (n.d.). Organic Syntheses. [Link]

  • (S)-2-[(4S)-N-tert-BUTOXYCARBONYL-2,2-DIMETHYL-1,3-OXAZOLIDINYL]-2-TRIMETHYLSILYLOXYACETONITRILE. (n.d.). Organic Syntheses. [Link]

  • Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. (1986). Journal of the Chemical Society, Perkin Transactions 1, RSC Publishing. [Link]

  • N-acetyl-L-tyrosine ethyl ester. (2025). ResearchGate. [Link]

  • N- and O-acetylation of threonine residues in the context of proteomics. (2014). PubMed. [Link]

  • Yasuno, Y. et al. (2017). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Kyushu University. [Link]

  • Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. (n.d.). NIH. [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. (2015). ResearchGate. [Link]

  • Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (n.d.). NIH. [Link]

  • Synthesis of chiral β 2,2,3-3-amino-2-hydroxyalkanoates and 3-alkyl-3-hydroxy-β-lactams by double asymmetric induction. (2025). ResearchGate. [Link]

  • A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy. (2025). ResearchGate. [Link]

  • ChemInform Abstract: Synthesis and Application of New (threo)- and (erythro)-Amino Alcohols Based on the Octahydrocyclopenta[b]pyrrole System in the Catalytic Enantioselective Addition of Diethylzinc to Benzaldehyde. (2025). ResearchGate. [Link]

Sources

Application

Application Notes & Protocols: A Guide to the Deprotection of Ethyl Threoninate Derivatives

Introduction: The Strategic Role of Deprotection in Synthesis Threonine, with its chiral centers and dual amine and hydroxyl functionalities, is a cornerstone amino acid in the synthesis of peptides, pharmaceuticals, and...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Deprotection in Synthesis

Threonine, with its chiral centers and dual amine and hydroxyl functionalities, is a cornerstone amino acid in the synthesis of peptides, pharmaceuticals, and complex organic molecules. The ethyl ester of threonine, ethyl threoninate, serves as a versatile intermediate. However, to achieve regioselective modifications and build molecular complexity, chemists rely on the strategic use of protecting groups. The subsequent removal, or "deprotection," of these groups is a critical step that must be efficient, high-yielding, and, most importantly, selective to preserve the integrity of the target molecule.

This guide provides an in-depth analysis and detailed protocols for the deprotection of two common protected intermediates of ethyl threoninate hydrochloride: N-Boc-protected ethyl threoninate and O-Benzyl-protected ethyl threoninate. The methodologies discussed are grounded in established chemical principles and are designed to provide researchers, scientists, and drug development professionals with a reliable framework for their synthetic endeavors.

Foundational Principles: Choosing the Deprotection Pathway

The choice of a deprotection strategy is dictated by the nature of the protecting group and the overall stability of the substrate. The concept of "orthogonality" is paramount—where one protecting group can be removed under conditions that leave other protecting groups in the molecule unaffected.[1][2]

For ethyl threoninate derivatives, the two most common deprotection scenarios involve:

  • Acid-Labile Cleavage: Primarily for the tert-butyloxycarbonyl (Boc) group protecting the amine. This method leverages the group's instability in strong acidic conditions.[1]

  • Catalytic Hydrogenolysis: The method of choice for removing benzyl-type protecting groups, such as the benzyl (Bn) ether on the hydroxyl side-chain or the carboxybenzyl (Cbz) group on the amine. This reductive cleavage is typically clean and efficient.[3][4]

The following sections provide detailed protocols for these two key transformations.

Protocol I: Acid-Mediated Deprotection of N-Boc-Ethyl Threoninate

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection in modern organic synthesis due to its stability in a wide range of reaction conditions, except for strong acids.[1] Its removal is a straightforward process that regenerates the amine, typically as an ammonium salt.

Mechanism of Acidic Boc Deprotection

The deprotection proceeds via an E1 elimination mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, which weakens the tert-butyl-oxygen bond.[1][2] This facilitates the departure of the stable tert-butyl cation. The resulting carbamic acid intermediate is unstable and spontaneously decarboxylates (loses CO₂) to yield the free amine, which is then protonated by the excess acid in the medium to form the corresponding salt.[2][5]

A potential side reaction is the alkylation of nucleophilic residues (like the threonine hydroxyl group or scavengers) by the liberated tert-butyl cation. To mitigate this, a scavenger such as anisole or thioanisole is often added.[6]

Boc_Deprotection_Mechanism cluster_0 Mechanism of Acidic Boc Deprotection Start N-Boc Protected Amine Protonation Protonated Carbamate Start->Protonation + H⁺ Carbocation tert-Butyl Cation + Carbamic Acid Protonation->Carbocation Cleavage Decarboxylation Free Amine + CO₂ Carbocation->Decarboxylation Spontaneous Decarboxylation FinalProduct Amine Salt (e.g., HCl or TFA salt) Decarboxylation->FinalProduct + H⁺ Hydrogenolysis_Workflow cluster_1 Catalytic Hydrogenolysis Workflow A Dissolve Substrate (O-Bn-Ethyl Threoninate) in Solvent B Add Pd/C Catalyst (under inert atmosphere) A->B C Introduce Hydrogen Source (H₂ gas or Transfer Reagent) B->C D Stir at RT until Reaction is Complete (Monitor by TLC/LC-MS) C->D E Filter through Celite® to Remove Catalyst D->E F Concentrate Filtrate to Obtain Product E->F

Sources

Method

Application Notes & Protocols: Asymmetric Synthesis Leveraging (2S,3R)-Ethyl 2-Amino-3-Hydroxybutanoate

Authored by: A Senior Application Scientist Abstract (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate, the ethyl ester of L-Threonine, is a powerful and economically viable starting material in asymmetric synthesis. As a constit...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate, the ethyl ester of L-Threonine, is a powerful and economically viable starting material in asymmetric synthesis. As a constituent of the "chiral pool," it provides two pre-defined stereocenters, offering a strategic advantage for the stereocontrolled construction of complex chiral molecules.[1][2] This guide provides an in-depth exploration of the key synthetic transformations of this versatile building block, with a primary focus on its conversion to the widely used Garner's aldehyde. We will dissect the causality behind experimental choices, provide detailed, field-proven protocols, and illustrate its application in the synthesis of high-value compounds.

Introduction: The Strategic Value of L-Threonine Derivatives

The chiral pool approach is a cornerstone of modern asymmetric synthesis, utilizing readily available, enantiomerically pure compounds from nature to build complex target molecules.[1] Amino acids are exemplary chiral pool reagents due to their structural diversity and high optical purity.[3] L-Threonine is particularly valuable as it possesses two stereogenic centers (at Cα and Cβ), which can be preserved or selectively manipulated to impart chirality in subsequent synthetic steps.[1][4] Its ethyl ester, (2S,3R)-ethyl 2-amino-3-hydroxybutanoate, retains this stereochemical integrity while offering an ester functionality that can be readily transformed into other key functional groups, such as alcohols and aldehydes.

This document focuses on the strategic conversion of this starting material into versatile chiral synthons, primarily through a sequence of protection, cyclization, reduction, and oxidation, culminating in the formation of Garner's aldehyde—one of the most cited chiral building blocks in contemporary organic synthesis.[5][6]

Core Synthetic Strategy: From Amino Alcohol to Chiral Aldehyde

The primary synthetic pathway involves transforming the 1,2-amino alcohol moiety into a conformationally rigid cyclic system. This strategy serves two purposes:

  • Orthogonal Protection: It simultaneously protects the reactive amine and hydroxyl groups, allowing for selective chemistry at the ester position.

  • Stereochemical Control: The rigid ring structure shields one face of the molecule, directing the approach of reagents in subsequent reactions and ensuring high diastereoselectivity.

The most common and effective realization of this strategy is the synthesis of (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate, known as Garner's aldehyde.

G start (2S,3R)-Ethyl 2-amino- 3-hydroxybutanoate step1 N-Boc Protection start->step1 intermediate1 N-Boc Protected Ester step1->intermediate1 step2 Oxazolidine Formation intermediate1->step2 intermediate2 Cyclized Oxazolidine Ester step2->intermediate2 step3 Ester Reduction intermediate2->step3 intermediate3 Primary Alcohol (Garner's Alcohol) step3->intermediate3 step4 Mild Oxidation intermediate3->step4 end Garner's Aldehyde step4->end

Caption: Overall workflow for the synthesis of Garner's aldehyde.

Key Transformations: Mechanistic Insights and Protocol Design

Step 1: Selective N-Protection

Expertise & Experience: The first critical step is the selective protection of the amino group. The amine is inherently more nucleophilic than the secondary alcohol, allowing for chemoselective acylation.[7] The tert-butyloxycarbonyl (Boc) group is the protector of choice for several reasons:

  • High Selectivity: It reacts preferentially with the amine under mild basic conditions.[7][8]

  • Stability: The resulting carbamate is robust, withstanding a wide range of non-acidic reagents and reaction conditions, including reduction and oxidation.[8][9]

  • Facile Cleavage: It can be removed cleanly under mild acidic conditions (e.g., trifluoroacetic acid), which is orthogonal to many other protecting groups.[9][10]

Protocol 1: N-Boc Protection of (2S,3R)-Ethyl 2-Amino-3-hydroxybutanoate

  • Setup: To a solution of (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride (1.0 eq) in dichloromethane (DCM, approx. 0.5 M), add triethylamine (Et₃N, 2.2 eq) at 0 °C to neutralize the hydrochloride salt and act as a base.

  • Reagent Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor completion by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude N-Boc protected ester is often of sufficient purity (>95%) for use in the next step without further purification.

Step 2: Oxazolidine Ring Formation

Expertise & Experience: To protect the remaining hydroxyl group and lock the conformation, the N-Boc protected intermediate is cyclized into an oxazolidine. This is an acid-catalyzed reaction with a ketone or its equivalent.[11][12] 2,2-Dimethoxypropane is an ideal reagent as it serves as both the acetone source and a water scavenger, driving the equilibrium towards the product. A Lewis acid like boron trifluoride etherate (BF₃·OEt₂) or a strong protic acid catalyst is used.

Protocol 2: Synthesis of (4S,5R)-3-(tert-butoxycarbonyl)-2,2-dimethyl-5-(ethoxycarbonyl)oxazolidine

  • Setup: Dissolve the N-Boc protected ester from Protocol 1 (1.0 eq) in anhydrous acetone or DCM (approx. 0.2 M) under a nitrogen atmosphere.

  • Reagent Addition: Add 2,2-dimethoxypropane (3.0 eq). Cool the solution to 0 °C and add a catalytic amount of BF₃·OEt₂ (0.1 eq) dropwise.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Extract the mixture with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield the pure oxazolidine ester.

Step 3: Reduction of the Ester to the Primary Alcohol

Expertise & Experience: The ester functionality is now selectively reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LAH) could be used, but diisobutylaluminium hydride (DIBAL-H) is often preferred.[1] DIBAL-H offers better control, especially at low temperatures (-78 °C), minimizing side reactions and allowing for the clean conversion to the alcohol without affecting the Boc or oxazolidine moieties.

Protocol 3: Reduction to (4S,5R)-3-(tert-butoxycarbonyl)-5-(hydroxymethyl)-2,2-dimethyloxazolidine

  • Setup: Dissolve the purified oxazolidine ester from Protocol 2 (1.0 eq) in anhydrous toluene or DCM (approx. 0.2 M) in an oven-dried, three-neck flask under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add DIBAL-H (1.0 M solution in hexanes, 2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture at -78 °C for 2-3 hours.

  • Workup (Fieser method): Quench the reaction by sequential, slow addition of methanol, followed by saturated aqueous Rochelle's salt (potassium sodium tartrate) solution. Allow the mixture to warm to room temperature and stir vigorously until two clear layers form (this can take several hours).

  • Purification: Separate the layers and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the primary alcohol, which is often a crystalline solid.

Step 4: Oxidation to Garner's Aldehyde

Expertise & Experience: The final step is the oxidation of the primary alcohol to the aldehyde. This is the most sensitive step, as over-oxidation to a carboxylic acid or epimerization of the adjacent stereocenter are potential risks. The Swern oxidation is the method of choice because it proceeds under very mild, cryogenic conditions (-78 °C), which preserves the stereochemical integrity of the α-chiral center.[13][14][15] The reaction uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered organic base like triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA).[5][15] Using the bulkier DIPEA can further suppress potential epimerization.[5]

Swern cluster_1 Activation Step (-78 °C) cluster_2 Oxidation Step (-78 °C) cluster_3 Elimination Step DMSO DMSO ActiveOxidant Chlorosulfonium Salt (Active Oxidant) DMSO->ActiveOxidant Reacts with OxalylCl Oxalyl Chloride OxalylCl->ActiveOxidant AlkoxySulfonium Alkoxysulfonium Ion ActiveOxidant->AlkoxySulfonium Reacts with Alcohol Primary Alcohol Alcohol->AlkoxySulfonium Ylide Sulfur Ylide AlkoxySulfonium->Ylide Deprotonation Base Hindered Base (DIPEA) Base->Ylide Aldehyde Garner's Aldehyde Ylide->Aldehyde Intramolecular Elimination DMS Dimethyl Sulfide (byproduct) Ylide->DMS

Caption: Key stages of the Swern oxidation mechanism.

Protocol 4: Swern Oxidation to Garner's Aldehyde

  • Activator Prep: In an oven-dried flask under nitrogen, add anhydrous DCM (approx. 0.2 M based on oxalyl chloride) and cool to -78 °C. Add oxalyl chloride (1.5 eq) dropwise, followed by anhydrous DMSO (2.0 eq) dropwise. Stir for 30 minutes at -78 °C.

  • Alcohol Addition: Add a solution of the alcohol from Protocol 3 (1.0 eq) in anhydrous DCM dropwise, keeping the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Elimination: Add DIPEA (5.0 eq) dropwise. The mixture may become thick. Stir for another 30 minutes at -78 °C, then remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Workup: Add water to the reaction mixture. Separate the layers and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and carefully concentrate under reduced pressure (the aldehyde is volatile). The crude product is often purified by flash chromatography to yield pure Garner's aldehyde.[5]

StepTransformationKey ReagentsTypical YieldRef.
1N-Boc Protection(Boc)₂O, Et₃N>95%[6]
2Oxazolidine Formation2,2-Dimethoxypropane, BF₃·OEt₂~86%[6]
3Ester ReductionDIBAL-H82-84%[6]
4Swern Oxidation(COCl)₂, DMSO, DIPEA>85%[5]
Overall L-Threonine Ester to Garner's Aldehyde 66-71% [6]

Applications in Target-Oriented Synthesis

Garner's aldehyde is a premier electrophile for carbon-carbon bond formation. Nucleophilic addition to the aldehyde carbonyl proceeds with high diastereoselectivity, governed by the Felkin-Anh model, where the nucleophile attacks from the sterically least hindered face.[6] This provides predictable access to anti-1,2-amino alcohols, which are key structural motifs in numerous bioactive molecules.

Examples of Applications:

  • Synthesis of Sphingosines and Phytoceramides: The addition of long-chain organometallic reagents (e.g., Grignards, organolithiums) to Garner's aldehyde is a common strategy to install the lipid tail of sphingolipids.[5]

  • Iminosugar Synthesis: Chain elongation using various nucleophiles, followed by cyclization, provides access to iminosugars, which are potent glycosidase inhibitors with therapeutic potential.[5]

  • Unusual Amino Acids: Garner's aldehyde serves as a precursor for complex and non-proteinogenic amino acids found in peptide natural products.[16]

  • β-Lactam Synthesis: The Schiff bases derived from threonine esters can undergo Staudinger [2+2] cycloaddition with ketenes to stereoselectively form β-lactams, the core of vital antibiotics.[17][18]

Conclusion

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate is more than just a protected amino acid; it is a strategic entry point into the world of complex chiral molecules. Through a reliable and well-understood synthetic sequence involving protection, cyclization, and controlled redox manipulations, it is efficiently converted into Garner's aldehyde. This powerful intermediate enables chemists to construct intricate stereochemical arrays with high fidelity. The protocols and mechanistic insights provided herein are designed to empower researchers in drug discovery and natural product synthesis to confidently leverage this fundamental building block in their synthetic endeavors.

References

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  • Lowe, J. T., Lee, M. D., & Akella, L. G. (2014). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments. ACS Combinatorial Science, 16(8), 435–443. [Link]

  • Gerasimchuk, N., Barta, C., & Ratai, E. (2019). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Molecules, 24(15), 2739. [Link]

  • Kumar, R., & Singh, V. (2018). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 23(10), 2641. [Link]

  • Bose, A. K., Manhas, M. S., Sahu, D. P., & Hegde, V. R. (1992). Stereoregulated synthesis of β-lactams from schiff bases derived from threonine esters. Canadian Journal of Chemistry, 70(6), 1736-1740. [Link]

  • Chem-Station. (2014, March 12). Swern Oxidation. Retrieved from [Link]

  • ResearchGate. (2014, June 14). How can we protect an amino group leaving an alcohol group free? Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Kumar, H., & Fesko, K. (2021). Peculiarities of promiscuous l-threonine transaldolases for enantioselective synthesis of β-hydroxy-α-amino acids. Applied Microbiology and Biotechnology, 105(10), 3895–3908. [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • Westlake University. (2023, October 12). New Approach Facilitates Chiral Amino Alcohol Synthesis. Retrieved from [Link]

  • Evans, D. A. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835-856. [Link]

  • Alcaide, B., & Almendros, P. (2011). Novel and Recent Synthesis and Applications of β-Lactams. Current Organic Chemistry, 15(15), 2568–2612. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Swern Oxidation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-lactams. Retrieved from [Link]

  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • ResearchGate. (2004, October). A convenient procedure for the preparation of Garner's aldehyde. Retrieved from [Link]

  • Chandrasekhar, S., & Kattamuri, P. V. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. [Link]

  • Chandrasekhar, S., & Kattamuri, P. V. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry, 9, 2641–2659. [Link]

  • Asymmetric Synthesis. (n.d.). Chiral Pool Synthesis. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Part I. Synthesis of Garner's Aldehyde and Efforts Toward the Synthesis of Tapentadol via an Asymmetric Hydroformylation/Redu. Retrieved from [Link]

  • Bartoccini, F., & Rinaldi, S. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 17(12), 14756–14766. [Link]

  • WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2021). Recent advances in β-lactam synthesis. Retrieved from [Link]

  • ResearchGate. (2019, August). Synthesis of beta-lactams with pi electron-withdrawing substituents. Retrieved from [Link]

  • ResearchGate. (2020, December). A L-threonine aldolase for asymmetric synthesis of β-hydroxy-α-amino acids. Retrieved from [Link]

  • ResearchGate. (2017, January). 2.6 Chiral Pool Synthesis: From α-Amino Acids and Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). methyl (2S,3R)-2-amino-2-ethyl-3-hydroxybutanoate. Retrieved from [Link]

  • Kyushu University. (n.d.). Stereoselective synthesis of (2s,3r)- And (2s,3s)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of D-threonine.
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Sources

Application

Application Note & Protocol: A Scalable and Robust Synthesis of L-Threonine Ethyl Ester Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals Objective: This document provides a comprehensive, field-proven guide for the large-scale synthesis of L-Threonine Ethyl Ester Hydrochloride, a critic...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Objective: This document provides a comprehensive, field-proven guide for the large-scale synthesis of L-Threonine Ethyl Ester Hydrochloride, a critical chiral building block in pharmaceutical development. We will move beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and critical safety protocols necessary for successful and safe execution at scale.

Introduction: The Strategic Importance of L-Threonine Ethyl Ester HCl

L-Threonine, an essential amino acid, is a fundamental chiral starting material in the synthesis of numerous active pharmaceutical ingredients (APIs). Its ethyl ester hydrochloride derivative is particularly valuable as it serves two primary functions: it protects the carboxylic acid group during subsequent reactions and enhances the compound's solubility in organic solvents, facilitating its use in peptide synthesis and the construction of complex molecular scaffolds.[1][2][3]

The synthesis of L-Threonine Ethyl Ester HCl is most commonly and efficiently achieved via the Fischer-Speier esterification.[4][5][6] This guide details a robust and scalable protocol using the thionyl chloride method, which offers high yields and operational simplicity. Our focus is on providing the causal logic behind each procedural choice, ensuring the protocol is not just followed, but understood, enabling effective troubleshooting and adaptation.

Reaction Principle: The Fischer-Speier Esterification Mechanism

The conversion of L-Threonine to its ethyl ester is a classic acid-catalyzed nucleophilic acyl substitution.[6][7] In this protocol, the acid catalyst, hydrogen chloride (HCl), is generated in situ from the reaction of thionyl chloride (SOCl₂) with the ethanol solvent. This method is highly effective as it creates an anhydrous acidic environment, which is crucial for driving the equilibrium toward the ester product.

The mechanism proceeds as follows:

  • Catalyst Generation: Thionyl chloride reacts with ethanol to produce ethyl chlorosulfite, which then decomposes to generate sulfur dioxide (SO₂) and the essential anhydrous hydrogen chloride (HCl) catalyst.

  • Carbonyl Activation: The HCl catalyst protonates the carbonyl oxygen of the L-Threonine carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon.[6][7]

  • Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

  • Proton Transfer & Water Elimination: A proton is transferred from the attacking ethanol moiety to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (H₂O). The elimination of water, facilitated by the anhydrous conditions, reforms the carbonyl group.

  • Deprotonation: The final step is the deprotonation of the ester to yield the neutral L-Threonine ethyl ester. The presence of excess HCl ensures the final product is isolated as its stable and crystalline hydrochloride salt.

Fischer_Esterification sub L-Threonine + Anhydrous Ethanol activated Protonated L-Threonine (Activated Carbonyl) sub->activated  1. In-situ HCl generation  & Carbonyl Activation reagent SOCl₂ (Thionyl Chloride) (added dropwise at 0°C) reagent->sub intermediate Tetrahedral Intermediate activated->intermediate  2. Nucleophilic attack  by Ethanol elimination Elimination of H₂O intermediate->elimination  3. Proton transfer product L-Threonine Ethyl Ester HCl (Final Product) elimination->product  4. Water leaves,  product salt forms

Caption: Mechanism of L-Threonine Esterification.

Detailed Application Protocol: Synthesis at a 100g Scale

This protocol is designed for a 100 g scale synthesis of L-Threonine and can be proportionally adjusted. Extreme caution must be exercised due to the hazardous nature of thionyl chloride.

Materials and Equipment
Reagent/MaterialGradeQuantityMolar AmountNotes
L-Threonine>99%100.0 g0.84 molEnsure it is dry.
Ethanol (Absolute)Anhydrous, >99.5%800 mL-Used as solvent and reagent. Must be anhydrous.
Thionyl Chloride (SOCl₂)>99%92.0 mL (151 g)1.27 molHighly Corrosive & Toxic. Use with extreme care.
Diethyl EtherAnhydrous~1.5 L-For precipitation/crystallization.

Equipment:

  • 2 L three-neck round-bottom flask

  • Mechanical stirrer

  • Pressure-equalizing dropping funnel (250 mL)

  • Reflux condenser with a gas outlet connected to a scrubber (e.g., sodium hydroxide solution)

  • Thermometer

  • Ice-salt bath

  • Rotary evaporator with a vacuum trap

  • Büchner funnel and filtration flask

  • Vacuum oven

Step-by-Step Synthesis Procedure

Caption: Experimental Workflow for L-Threonine Ethyl Ester HCl Synthesis.

  • Reaction Setup: Assemble the 2 L three-neck flask with a mechanical stirrer, thermometer, and dropping funnel. Equip the central neck with the condenser and gas outlet leading to a caustic scrubber. Charge the flask with L-Threonine (100.0 g) and anhydrous ethanol (800 mL). Begin stirring to form a suspension.

  • Thionyl Chloride Addition (Critical Step): Cool the stirred suspension to between -5°C and 0°C using an ice-salt bath. Slowly add thionyl chloride (92.0 mL) dropwise from the addition funnel over a period of 60-90 minutes. Causality: This slow, cooled addition is essential to control the highly exothermic reaction between thionyl chloride and ethanol.[1] A rapid addition can cause a dangerous runaway reaction and excessive gas evolution (HCl, SO₂).[8][9] The reaction must be performed in a certified chemical fume hood.[1][10]

  • Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 18-24 hours. The mixture should become a clear, homogeneous solution as the L-threonine reacts and dissolves. Trustworthiness: The reaction can be monitored for completion by Thin-Layer Chromatography (TLC) until the starting material spot is no longer visible.[1][11]

  • Work-up and Isolation: After the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol and any excess thionyl chloride. This will yield the crude L-Threonine Ethyl Ester HCl as a viscous oil or a semi-solid.[11][12]

  • Purification by Recrystallization:

    • Transfer the crude product to a suitable beaker and add a minimum amount of hot absolute ethanol (approximately 150-200 mL) to dissolve the solid completely.

    • While stirring, slowly add anhydrous diethyl ether until the solution becomes persistently cloudy (turbid).[1]

    • Place the beaker in an ice bath and continue stirring for 1-2 hours to maximize crystallization.

  • Final Product Collection: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold diethyl ether (2 x 100 mL) to remove any residual impurities.[1] Dry the product in a vacuum oven at 40°C to a constant weight. The expected yield is typically in the range of 85-95%.

Analytical Characterization & Quality Control

To ensure the product meets the required specifications for use in drug development, the following analytical methods are recommended.

TechniquePurposeTypical Parameters & Expected Results
¹H NMR Structural ConfirmationVerify the presence of the ethyl ester group (triplet and quartet), the threonine backbone protons, and integration consistent with the structure.
HPLC Purity AssessmentUsing a C18 column, assess purity. Should be >99%.[13]
FTIR Functional Group IDConfirm presence of ester C=O stretch (~1740 cm⁻¹), N-H bends, and O-H stretch.[13]
Melting Point Identity & PurityCompare the measured melting point with the literature value. A sharp melting range indicates high purity.
TLC Reaction MonitoringStationary Phase: Silica gel. Mobile Phase: Dichloromethane/Methanol (e.g., 9:1 v/v). Visualization: Ninhydrin stain, which reacts with the primary amine to produce a colored spot.[1]

Critical Safety and Hazard Management

The use of thionyl chloride necessitates stringent safety protocols. It is a highly corrosive and toxic substance that reacts violently with water.[8][9][14]

  • Engineering Controls: All manipulations involving thionyl chloride must be conducted within a high-performance chemical fume hood to prevent inhalation of toxic vapors.[10][14] An eyewash station and safety shower must be immediately accessible.[10]

  • Personal Protective Equipment (PPE): At a minimum, this includes:

    • Chemical splash goggles and a full-face shield.[8]

    • Heavy-duty chemical-resistant gloves (neoprene or Viton are recommended).[8]

    • A chemical-resistant apron or lab coat.[10]

    • For large-scale operations, a NIOSH-approved respirator with acid gas cartridges is recommended.[8]

  • Reagent Handling: Thionyl chloride reacts violently with water to release toxic HCl and SO₂ gas.[8][15] Ensure all glassware is scrupulously dry. Never add water to thionyl chloride.

  • Waste Disposal: All waste streams, including the scrubber solution, residual reagents, and contaminated materials, are considered hazardous waste.[10] They must be collected in properly labeled, sealed containers for disposal according to institutional and local regulations. Do not mix thionyl chloride waste with other chemical waste streams.

References

Method

Application Note & Protocol: A Guide to the Synthesis of L-Threonine Ethyl Ester Hydrochloride

Introduction: The Strategic Importance of L-Threonine Ethyl Ester Hydrochloride L-Threonine, an essential amino acid, features a secondary hydroxyl group, rendering it a unique and valuable chiral building block in synth...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of L-Threonine Ethyl Ester Hydrochloride

L-Threonine, an essential amino acid, features a secondary hydroxyl group, rendering it a unique and valuable chiral building block in synthetic organic chemistry. However, its zwitterionic nature at physiological pH presents challenges for its direct use in many organic transformations, particularly in peptide synthesis where a free carboxylic acid can interfere with desired coupling reactions. The esterification of L-threonine to its ethyl ester hydrochloride salt is a critical derivatization strategy that addresses this limitation.[1][2]

This transformation serves two primary purposes:

  • Carboxyl Group Protection: The ethyl ester functionality effectively masks the carboxylic acid, preventing it from participating in unintended side reactions.

  • Enhanced Solubility: The resulting hydrochloride salt often exhibits improved solubility in organic solvents commonly used in synthesis.[1]

L-Threonine ethyl ester hydrochloride is, therefore, a key intermediate in the synthesis of complex peptides, enzyme inhibitors, and various pharmaceutical compounds where the stereochemistry and hydroxyl functionality of the original threonine molecule are essential for biological activity.[3][4] This guide provides a detailed, field-proven protocol for its synthesis via the thionyl chloride-mediated Fischer esterification, emphasizing the underlying chemical principles, safety imperatives, and analytical validation.

The Chemistry: Mechanism of Thionyl Chloride-Mediated Esterification

The synthesis of amino acid esters using an alcohol in the presence of thionyl chloride (SOCl₂) is a classic and highly efficient variation of the Fischer-Speier esterification.[1][5] The process circumvents the need for bubbling anhydrous HCl gas through the alcohol, a technically demanding procedure. Instead, the acid catalyst (HCl) is generated in situ.

The mechanism unfolds in two primary stages:

  • In Situ Catalyst Generation: Thionyl chloride reacts rapidly and exothermically with the ethanol solvent to produce ethyl chlorosulfite, which then decomposes to generate sulfur dioxide (SO₂) and the required hydrogen chloride (HCl) catalyst.[1]

  • Acid-Catalyzed Esterification: The generated HCl protonates the carbonyl oxygen of L-threonine's carboxylic acid group. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by an ethanol molecule. A subsequent series of proton transfers and the elimination of a water molecule yields the protonated ethyl ester. The presence of the amine group, which is protonated to form the ammonium salt under these acidic conditions, remains unaffected.

The overall reaction is robust, typically proceeding to near-quantitative yields.[4][6]

Esterification_Mechanism cluster_0 Stage 1: Catalyst Generation cluster_1 Stage 2: Fischer Esterification SOCl2 SOCl₂ (Thionyl Chloride) HCl_gen HCl (Generated in situ) SOCl2->HCl_gen + 2 CH₃CH₂OH - SO₂ - CH₃CH₂Cl L_Threonine L-Threonine EtOH CH₃CH₂OH (Ethanol) SO2 SO₂ Protonated_Thr Protonated L-Threonine L_Threonine->Protonated_Thr + H⁺ (from HCl) Final_Product L-Threonine Ethyl Ester HCl Attacked_Intermediate Tetrahedral Intermediate Protonated_Thr->Attacked_Intermediate + CH₃CH₂OH (Nucleophilic Attack) Attacked_Intermediate->Final_Product - H₂O - H⁺ caption Mechanism of SOCl₂-mediated esterification.

Mechanism of SOCl₂-mediated esterification.

Critical Safety Protocols & Reagent Handling

E-E-A-T Perspective: A successful experiment is a safe experiment. Failure to adhere to strict safety protocols, especially with thionyl chloride, can have severe consequences. The procedures outlined below are non-negotiable.

Reagent-Specific Hazards
ReagentCAS No.Key HazardsHandling Mandates
**Thionyl Chloride (SOCl₂) **7719-09-7DANGER: Reacts violently with water, releasing toxic HCl and SO₂ gas.[7][8] Causes severe skin burns and eye damage.[7][9] Toxic if inhaled.[7][8]Must be handled in a certified chemical fume hood.[10] Always use an inert gas (Nitrogen/Argon) atmosphere.[8] Dispense using a dry syringe or cannula. Never allow contact with water or moisture.[7][11]
Ethanol (Anhydrous) 64-17-5WARNING: Flammable liquid and vapor.Store in a flammable liquids cabinet. Keep away from ignition sources.
L-Threonine 72-19-5No significant hazards under normal lab conditions. May cause dust irritation.Avoid generating dust.[12]
Diethyl Ether 60-29-7DANGER: Extremely flammable liquid and vapor. May form explosive peroxides.Use in a well-ventilated area, away from ignition sources. Check for peroxides before use if the container has been opened previously.
L-Threonine Ethyl Ester HCl 39994-70-2May cause skin, eye, and respiratory irritation. The toxicological properties have not been fully investigated.Handle with standard PPE. Avoid dust inhalation.[13]
Personal Protective Equipment (PPE)

A complete barrier between the researcher and the reagents is mandatory.

  • Eye Protection: Tightly fitting safety goggles and a full-face shield (minimum 8-inch) are required when handling thionyl chloride.[7][8]

  • Hand Protection: Use chemical-resistant gloves (e.g., neoprene or Viton). Inspect gloves for integrity before each use.[9]

  • Body Protection: A flame-retardant lab coat and a chemical-resistant apron are essential.[7] Complete chemical suit may be required for large-scale operations.[10]

  • Respiratory Protection: Work must be performed in a fume hood. For spills or ventilation failure, a NIOSH-approved air-purifying respirator with acid gas cartridges or a self-contained breathing apparatus (SCBA) is necessary.[9][11]

Emergency Procedures
  • Spill: Evacuate the area. For a thionyl chloride spill, cover with an inert absorbent material like sand or vermiculite (DO NOT USE WATER).[7][8] Collect into a sealed container for hazardous waste disposal.[11]

  • Inhalation (SOCl₂): Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][11] Symptoms like pulmonary edema may be delayed.[11]

  • Skin Contact (SOCl₂): Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][11] Seek immediate medical attention.

  • Eye Contact (SOCl₂): Immediately flush eyes with water for at least 15-20 minutes, holding eyelids open.[10][11] Seek immediate medical attention.[7]

Detailed Experimental Protocol

This protocol is designed for the synthesis of L-Threonine Ethyl Ester Hydrochloride on a laboratory scale.

Materials & Equipment
MaterialsQuantity (per 10g L-Threonine)Equipment
L-Threonine10.0 g (83.9 mmol)Round-bottom flask (250 mL) with stir bar
Thionyl Chloride (SOCl₂)8.8 mL (125.9 mmol, 1.5 eq)Magnetic stir plate
Anhydrous Ethanol120 mLIce-water-salt bath
Diethyl Ether (Anhydrous)~150 mLAddition funnel or dry syringe
Calcium chloride drying tube
Rotary evaporator
Buchner funnel and filter flask
Vacuum desiccator
Step-by-Step Synthesis Workflow
Experimental workflow for synthesis.
  • Preparation and Inerting: Assemble a 250 mL round-bottom flask with a magnetic stir bar and fit it with a calcium chloride drying tube. Ensure all glassware is oven-dried and cooled under a stream of nitrogen or argon to remove any residual moisture.

  • Solvent Cooling: Add anhydrous ethanol (120 mL) to the flask. Cool the flask in an ice-water-salt bath to between -10°C and 0°C with gentle stirring. Causality: This initial cooling is crucial to control the highly exothermic reaction between thionyl chloride and ethanol, preventing excessive fuming and potential boil-over.[1][6]

  • Thionyl Chloride Addition: Slowly add thionyl chloride (8.8 mL) dropwise to the cold, stirred ethanol over 20-30 minutes using a dry syringe or an addition funnel.[1] Maintain the internal temperature below 5°C throughout the addition. Causality: A slow, controlled addition ensures the HCl and SO₂ gases are generated at a manageable rate and dissolve into the solution without violent off-gassing.

  • Amino Acid Addition: Once the thionyl chloride addition is complete, add the L-Threonine (10.0 g) to the cold mixture in one portion.[1][6] The suspension will initially be cloudy.

  • Reaction Progression: Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature. Let the mixture stir for 18-24 hours.[1][14] The solid L-threonine will gradually dissolve as it is converted to its more soluble ester hydrochloride salt.

  • Work-up: Solvent Removal: After the reaction period, concentrate the clear solution under reduced pressure using a rotary evaporator. The bath temperature should not exceed 40°C. This step removes the ethanol, excess thionyl chloride, and dissolved SO₂/HCl.[1][6] A thick, oily, or semi-solid crude product will remain.

  • Purification: Trituration/Recrystallization: To the crude residue, add ~100 mL of cold, anhydrous diethyl ether and triturate (scrape and stir the solid with a spatula) vigorously.[1] This process serves two functions: it helps to solidify the product and washes away non-polar impurities. The L-threonine ethyl ester hydrochloride is insoluble in ether and will precipitate as a white solid.

  • Isolation: Collect the white crystalline product by vacuum filtration using a Buchner funnel.[15] Wash the filter cake with two additional portions of cold diethyl ether (~25 mL each) to remove any remaining impurities.

  • Drying: Dry the purified product under high vacuum, preferably in a desiccator over P₂O₅ or KOH, to a constant weight. The expected yield is typically high, often >95%.

Analytical Characterization & Validation

Validating the identity and purity of the final product is a critical final step.

Thin-Layer Chromatography (TLC)

TLC is an effective technique for monitoring the reaction's progress.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A common eluent system is Dichloromethane:Methanol (e.g., 9:1 v/v). The optimal ratio may require slight adjustment.

  • Visualization:

    • UV Light (254 nm): If impurities are UV-active.

    • Ninhydrin Stain: After developing the plate, dry it and dip it into a ninhydrin solution, then gently heat with a heat gun.[15] The starting material (L-threonine) and the product (L-threonine ethyl ester hydrochloride) will both appear as colored spots (typically purple or yellow-brown) because they contain a primary amine.

  • Interpretation: The product, being less polar than the zwitterionic starting material, will have a higher R_f value (it will travel further up the plate). The reaction is considered complete when the spot corresponding to L-threonine is no longer visible.

Spectroscopic Methods

For definitive structural confirmation, the following methods are recommended.

TechniqueSample PrepExpected Key Signals for L-Threonine Ethyl Ester HCl
¹H NMR Dissolve 5-10 mg in D₂O or DMSO-d₆Ethyl Group: A quartet (~4.2 ppm, 2H) and a triplet (~1.2 ppm, 3H). Threonine Backbone: Characteristic multiplets for the α-H, β-H, and γ-CH₃ protons. The exact chemical shifts will vary with the solvent.
FTIR (ATR) Place a small amount of dry solid on the crystalEster Carbonyl (C=O): Strong, sharp absorbance around 1740-1750 cm⁻¹. N-H Stretch: Broad absorbance from the -NH₃⁺ group around 3000-3200 cm⁻¹. C-O Stretch: Absorbance around 1180-1250 cm⁻¹.
Mass Spec (ESI+) Dissolve in methanol/waterThe molecular ion peak for the free ester [M+H]⁺ should be observed at m/z = 148.10.

Conclusion

The conversion of L-threonine to its ethyl ester hydrochloride via the thionyl chloride method is a foundational procedure for chemists in drug discovery and peptide synthesis.[2] By understanding the underlying mechanism, adhering strictly to the outlined safety protocols, and executing the experimental steps with precision, researchers can reliably produce this valuable synthetic intermediate in high yield and purity. The self-validating nature of the protocol, confirmed through rigorous analytical characterization, ensures confidence in the quality of the material for downstream applications.

References

  • Thionyl chloride - Safety D
  • Safety D
  • DL-Threonine Methyl Ester Hydrochloride: A Comprehensive Technical Guide. Benchchem.
  • ICSC 1409 - THIONYL CHLORIDE.
  • Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY D
  • Thionyl Chloride. Lanxess.
  • L-THREONINE ETHYL ESTER HYDROCHLORIDE - Safety D
  • An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride. Benchchem.
  • Application Notes and Protocols: DL-Threonine Methyl Ester Hydrochloride in the Synthesis of Threonine Deriv
  • Esterification of amino acid with ethanolic hydrogen chloride. (2008). SciELO.
  • Chemical Synthesis of AJ-024. Reagents.
  • Synthesis of threonine methyl ester HCl. PrepChem.com.
  • SAFETY DATA SHEET - L-Threonine methyl ester hydrochloride. (2010). Fisher Scientific.
  • Esterification of Glycine. (2020). Chemistry Stack Exchange.
  • Safety Data Sheet: L-threonine. Valudor Products.
  • Application Notes and Protocols: DL-Threonine Methyl Ester Hydrochloride in Enzyme Inhibitor Synthesis. Benchchem.

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Application

Application Notes & Protocols: Strategic Synthesis of β-Lactam Antibiotics

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary: The Enduring Blueprint of β-Lactam Synthesis β-Lactam antibiotics remain a cornerstone of antimicrobial chemotherapy, representi...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Enduring Blueprint of β-Lactam Synthesis

β-Lactam antibiotics remain a cornerstone of antimicrobial chemotherapy, representing a significant portion of the global antibiotic market.[1][2] Their synthesis is a mature yet evolving field, balancing the scale of industrial fermentation with the precision of chemical and enzymatic modifications. The core of their antibacterial activity lies in the strained four-membered β-lactam ring, which irreversibly acylates penicillin-binding proteins (PBPs) involved in bacterial cell wall synthesis, leading to cell lysis.[3][4] This guide provides an in-depth exploration of the primary synthetic strategies, from the foundational biosynthetic pathways to advanced enzymatic and total synthesis methodologies, equipping researchers with the foundational knowledge and actionable protocols to navigate this critical area of pharmaceutical development.

The Foundation: Biosynthesis of the Penam Core

The journey of most β-lactam antibiotics begins not in a flask, but in a fermenter. Microorganisms, primarily the fungus Penicillium chrysogenum, are the industrial workhorses for producing the foundational antibiotic precursor, Penicillin G (benzylpenicillin).[2][5]

Mechanism of Biosynthesis: The biosynthesis is a complex enzymatic cascade starting from three primary amino acid precursors: L-α-aminoadipic acid, L-cysteine, and L-valine.[6][7]

  • Peptide Assembly: The enzyme ACV synthetase (a non-ribosomal peptide synthetase) condenses these three amino acids to form the linear tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV).[7]

  • Ring Formation: The key step involves the enzyme isopenicillin N synthase (IPNS), which catalyzes an oxidative cyclization of the ACV tripeptide to form isopenicillin N. This remarkable reaction forms both the β-lactam and the thiazolidine rings in a single transformation.[6][8]

  • Side-Chain Exchange: In P. chrysogenum, isopenicillin N is then converted to Penicillin G through the exchange of its L-α-aminoadipoyl side chain for a phenylacetyl group, a process facilitated by the addition of phenylacetic acid (PAA) to the fermentation medium.[9][10]

The efficiency of this fermentation process has been dramatically improved over decades through strain optimization and process engineering, leading to titers as high as 40-50 g/L for Penicillin G.[2] This fermentation product is the critical starting material for the vast majority of semi-synthetic penicillins and cephalosporins.

The Industrial Workhorse: Semi-Synthetic Pathways

While natural penicillins are effective, the development of antibiotic resistance and the need for broader spectra of activity necessitated the creation of semi-synthetic derivatives. This strategy involves using the naturally produced penicillin core and chemically or enzymatically modifying the side chain.

Step 1: Generation of the Core Nucleus (6-APA)

The gateway to semi-synthetic penicillins is the creation of 6-aminopenicillanic acid (6-APA), the essential β-lactam nucleus.[9] The industrial standard for this process is the enzymatic hydrolysis of Penicillin G.

The Role of Penicillin G Acylase (PGA): Penicillin G acylase (PGA), an enzyme typically produced by Escherichia coli, is a cornerstone of the β-lactam industry.[10][11] It selectively cleaves the amide bond connecting the phenylacetyl side chain to the 6-amino position of the penicillin core, yielding 6-APA and phenylacetic acid.[10][11][12] This enzymatic method has largely replaced older, harsh chemical methods, offering high specificity, mild reaction conditions, and a more environmentally benign profile.[12]

Workflow: From Fermentation to Semi-Synthetic Antibiotics

G cluster_0 Biosynthesis cluster_1 Core Synthesis cluster_2 Semi-Synthesis Fermentation P. chrysogenum Fermentation PenG Penicillin G (Benzylpenicillin) Fermentation->PenG Harvest & Purification PGA Enzymatic Hydrolysis (Penicillin G Acylase) PenG->PGA APA 6-Aminopenicillanic Acid (6-APA) PGA->APA Yields >90% Acylation Chemical or Enzymatic Acylation APA->Acylation RingExp Chemical Ring Expansion APA->RingExp SemiSynthPen Semi-Synthetic Penicillins (e.g., Ampicillin) Acylation->SemiSynthPen CephCore Cephalosporin Nucleus (e.g., 7-ADCA) RingExp->CephCore CephAcyl Acylation CephCore->CephAcyl SemiSynthCeph Semi-Synthetic Cephalosporins (e.g., Cephalexin) CephAcyl->SemiSynthCeph G cluster_0 Reaction Phase cluster_1 Competing Pathways cluster_2 Downstream Processing APA 6-APA (β-Lactam Nucleus) Reactor Aqueous Buffer pH 6.0-7.0, 25°C APA->Reactor PGME D-Phenylglycine Methyl Ester (PGME) (Acyl Donor) PGME->Reactor AcylEnzyme Acyl-Enzyme Intermediate Reactor->AcylEnzyme Acylation of Enzyme iPGA Immobilized Penicillin G Acylase (iPGA) iPGA->Reactor Synthesis Aminolysis (Desired Pathway) AcylEnzyme->Synthesis + 6-APA Hydrolysis Hydrolysis (Side Reaction) AcylEnzyme->Hydrolysis + H₂O Ampicillin Ampicillin (Product) Synthesis->Ampicillin PG D-Phenylglycine (Byproduct) Hydrolysis->PG Filter Filter & Recover Immobilized Enzyme Ampicillin->Filter Precipitate Product Precipitation (pH adjustment) Filter->Precipitate Filtrate Dry Wash & Dry Precipitate->Dry Final Final Product Dry->Final

Caption: Kinetically controlled enzymatic synthesis of Ampicillin.

Frontier Applications: Total Synthesis of Advanced β-Lactams

For β-lactams with highly complex or unique core structures, such as carbapenems (e.g., Thienamycin, Meropenem, Ertapenem), semi-synthesis from a penicillin precursor is not feasible. [13][14]These molecules must be built from the ground up via total chemical synthesis.

Why Total Synthesis?

  • Unique Ring Structures: Carbapenems feature a penem nucleus where a carbon atom replaces the sulfur of the thiazolidine ring, and a double bond is introduced, increasing ring strain and antibacterial potency. [13][14][15]* Complex Stereochemistry: These molecules often possess multiple chiral centers that must be precisely controlled through asymmetric synthesis techniques.

  • Broad Spectrum: Carbapenems are often reserved as "last-resort" antibiotics due to their exceptionally broad spectrum of activity and stability against most β-lactamase enzymes. [4][13] The total synthesis of a carbapenem is a multi-step, stereochemically complex process that represents a significant challenge in organic chemistry. It is reserved for high-value antibiotics where no viable biosynthetic or semi-synthetic route exists. [15][16]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Penicillin G to 6-APA

Objective: To produce the core β-lactam nucleus, 6-aminopenicillanic acid (6-APA), from Penicillin G potassium salt using immobilized Penicillin G Acylase (PGA).

Materials:

  • Penicillin G potassium salt

  • Immobilized Penicillin G Acylase (e.g., covalently bound to a solid support)

  • 0.1 M Phosphate buffer, pH 8.0

  • 2 M NaOH solution

  • 2 M HCl solution

  • Deionized water

  • Jacketed glass reactor with overhead stirrer and pH probe/controller

Procedure:

  • Reaction Setup: Prepare a 10% (w/v) solution of Penicillin G potassium salt in deionized water in the jacketed reactor. Adjust the temperature to 37°C using a circulating water bath.

  • pH Adjustment: Calibrate the pH probe and place it in the solution. Slowly add 2 M HCl to bring the initial pH to 8.0. The higher pH favors the initial dissolution and reaction kinetics.

  • Enzyme Addition: Add the immobilized PGA to the solution (e.g., 50 U of activity per gram of Penicillin G). Start gentle stirring (e.g., 150 rpm) to keep the enzyme suspended without causing shear damage.

  • Reaction Monitoring & Control: The hydrolysis of Penicillin G liberates phenylacetic acid, causing the pH to drop. The pH controller should be set to maintain a constant pH of 8.0 by the automated addition of 2 M NaOH. The reaction progress can be monitored by tracking the total volume of NaOH consumed, which is stoichiometric to the amount of 6-APA produced.

  • Reaction Completion: The reaction is typically complete within 2-4 hours, indicated by the cessation of NaOH consumption.

  • Enzyme Recovery: Stop stirring and allow the immobilized enzyme to settle. Decant or filter the supernatant containing the product. Wash the recovered enzyme with buffer for reuse.

  • Product Isolation: Transfer the supernatant to a clean vessel and cool to 4°C. Adjust the pH to 4.3 (the isoelectric point of 6-APA) using 2 M HCl. The 6-APA will precipitate as a white solid.

  • Purification: Allow the precipitation to complete over 1-2 hours. Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum. Purity can be assessed by HPLC.

Protocol 2: Kinetically Controlled Enzymatic Synthesis of Ampicillin

Objective: To synthesize Ampicillin from 6-APA and an activated side chain (D-phenylglycine methyl ester, PGME) using immobilized PGA.

Materials:

  • 6-Aminopenicillanic acid (6-APA)

  • D-(-)-phenylglycine methyl ester (PGME)

  • Immobilized Penicillin G Acylase (iPGA)

  • 0.2 M Phosphate buffer, pH 6.5

  • 6 N H₂SO₄

  • Jacketed glass reactor with overhead stirrer and pH probe/controller

Procedure:

  • Substrate Preparation: In the jacketed reactor maintained at 25°C, prepare a solution with a molar ratio of PGME to 6-APA of 3:1 (a common ratio to favor synthesis). [17]For example, suspend 50 mM of 6-APA and 150 mM of PGME in 0.2 M phosphate buffer.

  • pH Control: Adjust the initial pH of the substrate slurry to 6.5. Set the pH controller to maintain this pH by the automated addition of 6 N H₂SO₄. The consumption of the amine (6-APA) and the hydrolysis of the ester (PGME) both affect pH, requiring careful control. [17]3. Initiation: Add the immobilized PGA (e.g., 6 U/mL of reaction volume) to the reactor and begin moderate stirring (200 rpm). [17]4. Reaction Monitoring: The synthesis of Ampicillin is the primary reaction, but two competing hydrolytic reactions occur: hydrolysis of PGME to D-phenylglycine and hydrolysis of the newly formed Ampicillin back to 6-APA and D-phenylglycine. The reaction is a kinetic race. Monitor the concentration of Ampicillin, 6-APA, and PGME by taking periodic samples and analyzing them via HPLC.

  • Termination: The maximum concentration of Ampicillin is typically reached within 2-3 hours, after which the hydrolytic side reaction begins to dominate. The reaction must be stopped at this peak to maximize yield.

  • Enzyme and Product Separation: Quickly filter the reaction mixture to remove the immobilized enzyme for reuse.

  • Product Isolation: Cool the filtrate to 4°C. The Ampicillin product can be selectively precipitated by adjusting the pH to its isoelectric point (~5.0). Unreacted PGME and 6-APA will remain more soluble under these conditions.

  • Purification: Collect the precipitated Ampicillin by filtration, wash with cold water, and dry under vacuum.

References

  • The Biosynthesis of Penicillins and Cephalosporins. RSC Publishing.
  • Penicillin and cephalosporin biosynthesis: mechanism of carbon catabolite regul
  • Enzymatic synthesis of beta-lactam antibiotics using penicillin-G acylase in frozen media. PubMed.
  • Penicillin and cephalosporin biosynthetic genes: structure, organization, regul
  • Biosynthesis of Penicillins and Cephalosporins Antibiotics. YAKHAK HOEJI.
  • Molecular biology of penicillin and cephalosporin biosynthesis. ASM Journals.
  • [Penicillin G acylase--synthesis, regul
  • Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase. PMC - NIH.
  • Some Aspects in the Industrial Synthesis of β—Lactam Antibiotics. Krka.
  • Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integr
  • Penicillin G acylase: Its synthesis, regulation, and production.
  • Optimization of Enzymatic Synthesis of Ampicillin Using Cross-Linked Aggregates of Penicillin G Acylase. Brieflands.
  • Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers.
  • Enzymatic synthesis of amoxicillin by penicillin G acylase in the presence of ionic liquids. Green Chemistry (RSC Publishing).
  • Cell-free ring expansion of penicillin N to deacetoxycephalosporin C by Cephalosporium acremonium CW-19 and its mutants. PubMed.
  • Synthesis of b-lactam antibiotics ampicillin, amoxicillin and cephalexin.
  • Industrial production of beta-lactam antibiotics. PubMed.
  • Enzymatic ring expansion of penicillins to cephalosporins: side chain specificity.
  • Industrial production of β-lactam antibiotics. Applied Microbiology and Biotechnology - Ovid.
  • Synthesis of ampicillin and cephalexin with pen G amidase-CLEA.
  • Chemistry of cephalosporin antibiotics. XXI. Conversion of penicillins to cephalexin.
  • Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli. International Journal of Scientific & Engineering Research.
  • An update on the synthesis and antibacterial effects of carbapenems. PubMed - NIH.
  • Novel conversion of penicillins into cephalosporins. RSC Publishing.
  • Penicillin. Wikipedia.
  • Carbapenems: Past, Present, and Future. PMC - PubMed Central.
  • Recent advances in carbapenem chemistry. Semantic Scholar.
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Method

The Strategic Application of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl in Modern Medicinal Chemistry

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride, the ethyl ester hydrochloride salt of the essential amino acid L-Threonine, represents a cornerstone chiral building block in the lexicon of medicinal chemistry. It...

Author: BenchChem Technical Support Team. Date: January 2026

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride, the ethyl ester hydrochloride salt of the essential amino acid L-Threonine, represents a cornerstone chiral building block in the lexicon of medicinal chemistry. Its inherent stereochemistry, coupled with the strategic placement of reactive functional groups—a primary amine, a secondary alcohol, and an ethyl ester—renders it a versatile and highly valued synthon in the construction of complex, biologically active molecules. This guide provides an in-depth exploration of its synthesis, strategic applications, and the underlying principles that govern its use in drug discovery and development, tailored for researchers, scientists, and drug development professionals.

Foundational Principles: The Significance of Chirality and Functionality

The therapeutic efficacy and safety of a drug are intrinsically linked to its three-dimensional structure.[1][2] (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl offers two defined chiral centers, providing a rigid scaffold to control the stereochemical outcome of a synthetic sequence. The (2S,3R) configuration is the naturally occurring form of threonine, which can be crucial for molecular recognition by biological targets such as enzymes and receptors.[3] The ethyl ester serves as a convenient protecting group for the carboxylic acid, preventing its unwanted participation in reactions such as amide bond formation, while the hydrochloride salt enhances the compound's stability and solubility in certain solvents.[4]

Synthesis of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl: A Practical Protocol

The esterification of L-Threonine is a fundamental transformation in its utilization as a synthetic intermediate. The following protocol details a robust and widely applicable method for the preparation of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl.

Protocol 1: Thionyl Chloride Mediated Esterification of L-Threonine

This method is a classic and highly efficient procedure for the synthesis of amino acid esters. Thionyl chloride reacts in situ with ethanol to generate anhydrous HCl, which catalyzes the esterification.

Materials:

  • L-Threonine

  • Anhydrous Ethanol (EtOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether or tert-Butyl methyl ether (TBME)

  • Round-bottom flask

  • Magnetic stirrer

  • Drying tube

  • Ice-salt bath

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a drying tube, cool anhydrous ethanol to -10 °C using an ice-salt bath.

  • Slowly add thionyl chloride (2.0 equivalents) dropwise to the cold ethanol with constant stirring. Caution: This reaction is highly exothermic and releases HCl gas. This step must be performed in a well-ventilated fume hood.

  • Once the addition of thionyl chloride is complete, add L-Threonine (1.0 equivalent) to the reaction mixture in one portion.

  • Remove the cooling bath and allow the reaction mixture to stir at room temperature for 16-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator.

  • The resulting crude product, (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl, is obtained as a white solid.

  • To purify the product, it can be triturated with diethyl ether or TBME, collected by filtration, washed with the ether, and dried under vacuum.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The absence of water is critical to prevent the hydrolysis of thionyl chloride and the desired ester product.

  • Low Temperature Addition: The dropwise addition of thionyl chloride to cold ethanol controls the exothermic reaction and minimizes the formation of byproducts.

  • Excess Thionyl Chloride: Using an excess of thionyl chloride ensures the complete conversion of the carboxylic acid to the ester and generates the HCl necessary to catalyze the reaction and form the hydrochloride salt of the amine.

A milder alternative to the thionyl chloride method involves the use of trimethylchlorosilane (TMSCl) in ethanol, which also generates HCl in situ in a more controlled manner.[5]

Strategic Applications in Medicinal Chemistry

The utility of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl spans a wide range of therapeutic areas, primarily as a chiral building block for the synthesis of complex molecules.

Peptide Synthesis and Peptidomimetics

As a protected amino acid derivative, L-threonine ethyl ester is a fundamental component in the stepwise synthesis of peptides and peptidomimetics.[6] The esterified carboxyl group prevents self-polymerization and allows for the selective formation of amide bonds at the N-terminus.

Workflow for Peptide Coupling:

G cluster_0 Amide Bond Formation A (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl E Dipeptide Ester A->E B N-protected Amino Acid B->E C Coupling Reagents (e.g., EDCI, HOBt) C->E D Base (e.g., Et3N) D->E G A L-Threonine B Esterification (Carboxyl Protection) A->B C (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl B->C D N-Protection (e.g., Boc, Fmoc) C->D E N-Protected L-Threonine Ethyl Ester D->E F Side-Chain Protection (Hydroxyl Protection) E->F G Fully Protected Threonine Derivative F->G H Selective Deprotection & Further Reactions G->H

Caption: Stepwise protection of L-threonine.

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl is paramount for its successful application in drug synthesis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for determining the enantiomeric purity of amino acid esters. [7][8]The use of chiral stationary phases (CSPs) allows for the separation of enantiomers, and the method can be optimized for high sensitivity and accuracy. [9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the structure and chemical purity of the synthesized ester. The chemical shifts and coupling constants provide detailed information about the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to confirm its identity. Electrospray ionization (ESI) is a common technique for the analysis of amino acid derivatives. [10]

Safety and Handling

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl should be handled in a laboratory setting with appropriate personal protective equipment. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and storage.

Conclusion

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl is a versatile and indispensable chiral building block in medicinal chemistry. Its well-defined stereochemistry and multiple reactive sites provide a robust platform for the synthesis of a diverse array of complex and biologically active molecules, including antibiotics and antiviral agents. A thorough understanding of its synthesis, protecting group strategies, and analytical characterization is essential for its effective utilization in the pursuit of novel therapeutics. The protocols and principles outlined in this guide serve as a valuable resource for researchers and professionals dedicated to the advancement of drug discovery and development.

References

  • National Center for Biotechnology Information. (n.d.). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2019). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antiviral activity of some amino acids derivatives of influenza virus drugs. ResearchGate. Retrieved from [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Publishing. Retrieved from [Link]

  • SciELO. (2008). Article. SciELO. Retrieved from [Link]

  • MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. Retrieved from [Link]

  • R Discovery. (2018). Asymmetric synthesis and antiviral activity of novel chiral amino-pyrimidine derivatives. R Discovery. Retrieved from [Link]

  • Google Patents. (n.d.). US20060287244A1 - L-Threonine derivatives of high therapeutic index. Google Patents.
  • PubMed. (n.d.). 5'-Amino acid esters of antiviral nucleosides, acyclovir, and AZT are absorbed by the intestinal PEPT1 peptide transporter. PubMed. Retrieved from [Link]

  • American Chemical Society. (2025). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. ACS Fall 2025. Retrieved from [Link]

  • Springer. (n.d.). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Springer Link. Retrieved from [Link]

  • Google Patents. (n.d.). CN101123878A - L-threonine derivatives of high therapeutic index. Google Patents.
  • Patsnap. (2025). What is the application of stereochemistry in drug design?. Patsnap Synapse. Retrieved from [Link]

  • SciSpace. (n.d.). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]

  • IntechOpen. (2022). Stereochemistry and Its Role in Drug Design. IntechOpen. Retrieved from [Link]

  • ResearchGate. (n.d.). Amino Acid and Peptide‐Based Antiviral Agents. ResearchGate. Retrieved from [Link]

  • University of Rochester. (n.d.). Protecting Groups. University of Rochester Chemistry Department. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Clinical Importance of Chirality in Drug Design and Pharmaceutica. Longdom Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). CN103450040A - Synthesis method of D-threonine. Google Patents.
  • National Center for Biotechnology Information. (n.d.). Stereochemistry in Drug Action. PubMed Central. Retrieved from [Link]

  • PubMed. (2013). Synthesis and biological evaluation of potential threonine synthase inhibitors: Rhizocticin A and Plumbemycin A. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2014). STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN. IJPSR. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Threonine. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PubMed Central. Retrieved from [Link]

  • Russian Open Medical Journal. (2024). Threonine in different phenotypes of chronic heart failure with preserved ejection fraction. Russian Open Medical Journal. Retrieved from [Link]

  • JACC: Basic to Translational Science. (2024). The Imperative to Enhance Cost-Effectiveness for Cardiovascular Therapeutic Development. JACC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Amino Acids in the Development of Prodrugs. PubMed Central. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride

Welcome to the Technical Support Center for the purification of (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride (L-Threonine ethyl ester hydrochloride), a key intermediate in pharmaceutical and fine chemical synth...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride (L-Threonine ethyl ester hydrochloride), a key intermediate in pharmaceutical and fine chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently encountered challenges during the purification of this chiral compound. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure the successful isolation of a high-purity product.

I. Understanding the Purification Landscape

(2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride is a polar molecule, and its purification primarily relies on recrystallization. The hydrochloride salt form enhances its crystallinity and stability, making it amenable to this technique. However, the presence of polar functional groups, including a free hydroxyl group, an amine hydrochloride, and an ester, can present unique challenges in solvent selection and impurity removal.

The primary goal of the purification is to remove common impurities such as:

  • Unreacted L-Threonine: Incomplete esterification can leave the starting material in the crude product.

  • Diastereomers: While the starting material is chiral, side reactions can sometimes lead to the formation of other stereoisomers.

  • Byproducts from the Esterification Reagent: If thionyl chloride is used for esterification, residual sulfur-containing compounds can be present.

  • Hydrolysis Products: The ester functionality can be susceptible to hydrolysis back to the carboxylic acid, particularly in the presence of moisture.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Question 1: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" is a common issue with polar compounds where the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This often occurs when the solution is supersaturated at a temperature above the melting point of the solute or when significant impurities are present.

  • Causality: The high concentration of the solute and the presence of impurities can disrupt the organized crystal lattice formation, leading to an amorphous, oily phase separation.

  • Solutions:

    • Increase Solvent Volume: The most straightforward solution is to add more of the hot primary solvent (e.g., ethanol) to decrease the supersaturation. Re-heat the mixture until a clear solution is obtained, and then allow it to cool slowly.

    • Slower Cooling Rate: Rapid cooling can shock the solution out of saturation, favoring oil formation. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath or refrigerator. Insulating the flask can also help.

    • Solvent System Modification: If using a single solvent is problematic, a dual-solvent system is highly recommended. Dissolve the crude product in a minimum amount of a "good" solvent (in which it is highly soluble, like methanol or ethanol) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble, like diethyl ether or hexane) dropwise until the solution becomes slightly turbid. Re-heat to clarify and then cool slowly.

Question 2: I have a very low yield after recrystallization. How can I improve it?

Answer: A low yield can be attributed to several factors, primarily the high solubility of the product in the mother liquor.

  • Causality: Using an excessive amount of solvent or a solvent in which the compound is too soluble, even at low temperatures, will result in a significant portion of the product remaining in solution after cooling.

  • Solutions:

    • Minimize Solvent Usage: Use the absolute minimum amount of hot solvent required to dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal precipitation.

    • Optimize the Anti-solvent Ratio: In a dual-solvent system, the amount of anti-solvent added is critical. Add it slowly until persistent turbidity is observed, then add a few drops of the primary solvent to redissolve the precipitate before cooling.

    • Thorough Cooling: Ensure the crystallization mixture is allowed to cool for a sufficient amount of time at a low temperature (e.g., in an ice bath or refrigerator at 0-4°C) to maximize precipitation.

    • Concentrate the Mother Liquor: If a significant amount of product is suspected to be in the filtrate, you can concentrate the mother liquor by rotary evaporation and attempt a second recrystallization to recover more material.

Question 3: My final product is not pure enough, or the color has not been removed. What are the next steps?

Answer: Persistent impurities or color indicate that the chosen recrystallization conditions are not optimal for separating the product from the contaminants.

  • Causality: The impurities may have similar solubility profiles to the desired product in the chosen solvent system. Colored impurities are often highly conjugated organic molecules.

  • Solutions:

    • Perform a Second Recrystallization: A single recrystallization may not be sufficient. A second pass through the procedure can significantly improve purity.

    • Change the Solvent System: If impurities co-crystallize with the product, a different solvent or solvent combination should be explored. A systematic solvent screening is recommended (see Section IV).

    • Activated Carbon Treatment: For colored impurities, adding a small amount of activated carbon to the hot solution before filtration can be effective. The activated carbon adsorbs the colored compounds. Use with caution, as it can also adsorb some of the desired product.

    • Column Chromatography: If recrystallization fails to provide the desired purity, silica gel column chromatography may be necessary. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, is typically effective for separating polar compounds.

III. Experimental Protocol: Recrystallization of (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride

This protocol provides a detailed, step-by-step methodology for the recrystallization of the title compound.

Materials:

  • Crude (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride

  • Absolute Ethanol (Anhydrous)

  • Anhydrous Diethyl Ether

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Magnetic stirrer and stir bar

  • Büchner funnel and filter paper

  • Vacuum flask and vacuum source

Procedure:

  • Dissolution: Place the crude (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of warm absolute ethanol and gently heat the mixture with stirring. Continue to add small portions of warm ethanol until the solid is completely dissolved. Avoid adding an excess of solvent to ensure a good yield.

  • Cooling and Precipitation: Remove the flask from the heat and allow it to cool slowly to room temperature. The product should begin to crystallize. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Addition of Anti-solvent: While stirring the cold ethanol solution, slowly add anhydrous diethyl ether dropwise. The diethyl ether will act as an anti-solvent, further inducing the precipitation of the polar product. Continue adding diethyl ether until a significant amount of precipitate has formed. A general starting point is to add a volume of diethyl ether equal to or twice the volume of ethanol used.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold anhydrous diethyl ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

IV. Data Summary and Visualization

Solvent Selection for Recrystallization

The choice of solvent is critical for successful recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride, a polar protic solvent is generally a good starting point.

Solvent SystemRoleRationale
Ethanol / Diethyl Ether Primary/Anti-solventThe compound is soluble in hot ethanol and sparingly soluble in diethyl ether. This combination allows for controlled precipitation.
Methanol / Diethyl Ether Primary/Anti-solventSimilar to ethanol, but methanol is more polar and may dissolve the compound more readily, potentially requiring more anti-solvent.
Isopropanol Single SolventMay be a suitable single solvent, but solubility may be lower than in ethanol, potentially leading to higher recovery but requiring larger volumes.
Purification Workflow Diagram

PurificationWorkflow Crude Crude Product Dissolve Dissolve in Minimal Hot Ethanol Crude->Dissolve Cool Slowly Cool to Room Temperature Dissolve->Cool IceBath Cool in Ice Bath Cool->IceBath AddEther Add Anhydrous Diethyl Ether IceBath->AddEther Filter Vacuum Filtration AddEther->Filter Wash Wash with Cold Diethyl Ether Filter->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Product Dry->Pure PurityTroubleshooting start Purity Analysis hplc Chiral HPLC: Unexpected Peaks? start->hplc nmr NMR: Extra Signals? start->nmr mp Melting Point: Broad or Depressed? start->mp hplc_yes Diastereomers or Enantiomeric Impurity hplc->hplc_yes Yes nmr_yes Organic Impurity (e.g., residual solvent, starting material) nmr->nmr_yes Yes mp_yes Presence of Impurities mp->mp_yes Yes solution Action: - Re-recrystallize - Column Chromatography - Check Synthesis Step hplc_yes->solution nmr_yes->solution mp_yes->solution

Optimization

Technical Support Center: Synthesis of L-Threonine Ethyl Ester

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of L-threonine ethyl ester.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of L-threonine ethyl ester. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during this esterification process. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity and success of your synthesis.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific experimental issues you might encounter. Each question is structured to help you identify the problem, understand its chemical basis, and implement a robust solution.

Question 1: My reaction is complete by TLC, but after workup and purification, the yield of L-threonine ethyl ester is significantly lower than expected. What are the likely causes and how can I prevent this?

Answer:

Low isolated yields despite complete consumption of the starting material often point to the formation of water-soluble side products or losses during the workup and purification stages. The primary culprits in the esterification of L-threonine are typically related to the reactivity of its unprotected amino and hydroxyl groups.

Common Causes and Mechanistic Insights:

  • Dipeptide Formation: The most common side reaction is the formation of dipeptides. The amino group of one L-threonine ethyl ester molecule can act as a nucleophile and attack the activated carbonyl of another L-threonine molecule (or its ester), leading to the formation of an amide bond. This is especially prevalent if the reaction conditions are not sufficiently acidic to keep the amine protonated and non-nucleophilic.

  • Cyclization (Oxazoline Formation): The hydroxyl group on the beta-carbon of threonine can participate in an intramolecular cyclization to form an oxazoline derivative, particularly under harsh acidic conditions or with certain activating agents.

  • Hydrolysis During Workup: L-threonine ethyl ester is susceptible to hydrolysis back to L-threonine, especially if the pH becomes basic during an aqueous workup. The ester can also be lost into the aqueous phase if not extracted efficiently.

Preventative Measures and Protocol Adjustments:

  • Ensure Sufficiently Acidic Conditions: The Fischer-Speier esterification is typically carried out in the presence of a strong acid catalyst (e.g., HCl, H₂SO₄) in an excess of ethanol. The acid serves two purposes: it protonates the carboxylic acid to activate it for nucleophilic attack by ethanol, and it protonates the amino group to protect it from participating in side reactions. A common method is to generate HCl in situ by the dropwise addition of thionyl chloride (SOCl₂) or acetyl chloride to cold ethanol.[1]

  • Control Reaction Temperature: While heating is necessary to drive the esterification to completion, excessive temperatures can promote side reactions. Refluxing in ethanol is a standard condition, but careful monitoring is advised.

  • Optimized Workup Procedure:

    • After the reaction is complete, evaporate the excess ethanol and acid under reduced pressure.

    • To isolate the product, which is typically the hydrochloride salt, trituration with a non-polar solvent like diethyl ether or methyl tert-butyl ether is often effective.[2] This helps to precipitate the desired salt while leaving some impurities in the solvent.

    • Avoid basic aqueous workups if possible. If you need to neutralize the reaction, do so carefully at low temperatures and immediately extract the free ester into an organic solvent.

Question 2: I observe multiple spots on my TLC plate even after the reaction has run for an extended period. How can I identify these byproducts and what do they indicate?

Answer:

The presence of multiple spots on TLC is a clear indication of side product formation. Identifying these can provide valuable clues about what is going wrong in your reaction.

Identifying Byproducts:

  • Starting Material (L-threonine): This will typically have a very low Rf value in most common solvent systems (e.g., ethyl acetate/hexanes) due to its high polarity.

  • L-threonine ethyl ester: The desired product will have a higher Rf than the starting material.

  • Dipeptide (L-threonyl-L-threonine ethyl ester): This will likely have an Rf value between that of the starting material and the product.

  • Cyclic byproducts (Oxazolines): These are generally less polar and will have a higher Rf than the desired ester.

What the Byproducts Indicate:

  • Persistent Starting Material: The reaction has not gone to completion. This could be due to insufficient acid catalyst, insufficient reaction time, or the presence of water in the reaction mixture.

  • Significant Dipeptide Spot: The amino group is not being effectively protected by protonation. This suggests that the reaction is not acidic enough.

  • Higher Rf Spots: This could indicate the formation of less polar byproducts like oxazolines or other degradation products, suggesting that the reaction conditions are too harsh (e.g., too high temperature).

Troubleshooting Steps:

  • Co-spotting on TLC: Run a TLC plate where you spot your reaction mixture, the starting material, and if available, an authentic sample of the product in separate lanes. This will help you definitively identify the spots corresponding to the starting material and product.

  • Optimize Reaction Conditions:

    • Increase the amount of acid catalyst if you suspect incomplete reaction or dipeptide formation.

    • Ensure your ethanol is anhydrous, as water will inhibit the esterification.

    • If you suspect decomposition, try running the reaction at a lower temperature for a longer period.

Frequently Asked Questions (FAQs)

Q1: What is the best method for the esterification of L-threonine with ethanol?

The most common and reliable method is the Fischer-Speier esterification using an excess of ethanol as both the solvent and reagent, with a strong acid catalyst. Generating HCl gas in situ by adding thionyl chloride or acetyl chloride to cold ethanol is a widely used and effective procedure.[1][2] This method has the advantage of producing the hydrochloride salt of the ester directly, which is often a stable, crystalline solid that is easy to handle and purify.

Q2: Is it necessary to protect the hydroxyl group of L-threonine during esterification?

For a simple Fischer-Speier esterification, it is generally not necessary to protect the hydroxyl group. The carboxylic acid is significantly more reactive towards esterification under acidic conditions than the secondary alcohol. However, if you are using more reactive reagents for esterification (e.g., acid chlorides with a base), protection of the hydroxyl group may be required to prevent O-acylation.

Q3: My final product, L-threonine ethyl ester hydrochloride, is an oil instead of a solid. How can I purify it?

If the hydrochloride salt is obtained as an oil, it may be due to the presence of impurities. Here are a few purification strategies:

  • Trituration: As mentioned earlier, repeated trituration with a non-polar solvent like diethyl ether can help to induce crystallization and remove non-polar impurities.

  • Recrystallization: If trituration is unsuccessful, you can attempt to recrystallize the product. A common solvent system for amino acid ester salts is a polar solvent in which it is soluble (like ethanol or methanol) followed by the addition of a less polar solvent in which it is insoluble (like diethyl ether) to induce precipitation.[3]

  • Column Chromatography: If the product is particularly impure, purification by silica gel chromatography may be necessary. A polar solvent system, such as dichloromethane/methanol, is often effective.

Q4: Can racemization occur during the synthesis of L-threonine ethyl ester?

Under the standard acidic conditions of a Fischer-Speier esterification, racemization at the alpha-carbon is generally not a significant concern.[4] However, prolonged exposure to strong base or very high temperatures can increase the risk of epimerization. It is always good practice to check the optical purity of the final product, for example, by chiral HPLC, if stereochemical integrity is critical for your application.

Optimized Experimental Protocol: Synthesis of L-Threonine Ethyl Ester Hydrochloride

This protocol details a reliable method for the synthesis of L-threonine ethyl ester hydrochloride, designed to minimize side reactions.

Materials:

  • L-threonine

  • Anhydrous Ethanol

  • Thionyl Chloride (SOCl₂)

  • Diethyl Ether (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, cool anhydrous ethanol (10 mL per 1 g of L-threonine) to 0 °C in an ice bath.

  • Acid Catalyst Generation: While stirring, slowly add thionyl chloride (1.2 equivalents) dropwise to the cold ethanol. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Addition of L-Threonine: Once the addition of thionyl chloride is complete and the solution has cooled back to 0 °C, add L-threonine (1.0 equivalent) in one portion.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the suspension at room temperature for 16-24 hours, or until the reaction is complete as monitored by TLC (e.g., n-butanol:acetic acid:water = 4:1:1).

  • Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess ethanol and HCl. This will yield the crude L-threonine ethyl ester hydrochloride, typically as a white solid or a viscous oil.

  • Purification: Add anhydrous diethyl ether to the crude product and stir vigorously. The hydrochloride salt will precipitate as a white solid. Collect the solid by vacuum filtration, wash it with fresh diethyl ether, and dry it under vacuum.[2]

Visualizing Reaction Pathways

Main Reaction and Side Reactions

The following diagram illustrates the desired esterification pathway and the two most common side reactions: dipeptide formation and oxazoline formation.

G L_Thr L-Threonine L_Thr_Ester L-Threonine Ethyl Ester (Product) L_Thr->L_Thr_Ester EtOH, H+ Dipeptide Dipeptide Side Product L_Thr_Ester->Dipeptide + L-Thr-OEt (Amine Attack) Oxazoline Oxazoline Side Product L_Thr_Ester->Oxazoline Intramolecular Cyclization (OH Attack) G Start Low Yield or Impure Product Check_TLC Analyze TLC for Byproducts Start->Check_TLC Incomplete_Rxn Incomplete Reaction? Check_TLC->Incomplete_Rxn Dipeptide_Form Dipeptide Formation? Incomplete_Rxn->Dipeptide_Form No Sol_Incomplete Increase Reaction Time / Catalyst Incomplete_Rxn->Sol_Incomplete Yes Harsh_Cond Other Byproducts? Dipeptide_Form->Harsh_Cond No Sol_Dipeptide Increase Acidity (Protect Amine) Dipeptide_Form->Sol_Dipeptide Yes Sol_Harsh Reduce Temperature / Time Harsh_Cond->Sol_Harsh Yes Purify Optimize Purification (Trituration/Recrystallization) Harsh_Cond->Purify No Success Pure Product, Good Yield Sol_Incomplete->Success Sol_Dipeptide->Success Sol_Harsh->Success Purify->Success

Caption: A logical guide to troubleshooting L-threonine ester synthesis.

Quantitative Data Summary

The following table provides an overview of expected outcomes and the impact of reaction conditions on yield and purity.

ParameterStandard Conditions (HCl/EtOH)Suboptimal AcidityExcessive Heat
Expected Yield >90%50-70%60-80%
Purity High (>98%)Moderate (Dipeptides present)Low (Multiple byproducts)
Primary Side Product MinimalDipeptideOxazoline, Degradation Products
Corrective Action Standard ProtocolIncrease acid catalyst concentrationReduce reaction temperature

References

  • Synthesis of amino acid esters. (2008). SciELO. Retrieved from [Link]

  • Synthesis method of D-threonine. (2013). Google Patents.
  • Protection of Amino Groups in Synthesis. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • Synthesis and characterisation of new thiazole β-amino acids and β-amino esters. (n.d.). Farmacia Journal. Retrieved from [Link]

  • L, D- racemization reaction of amino acids. (n.d.). ResearchGate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Threonine Esterification Yields

Welcome to the technical support center for threonine esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for threonine esterification. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. Threonine, with its secondary hydroxyl group, presents unique challenges compared to simpler amino acids.[1] This resource provides in-depth, experience-driven advice to help you troubleshoot common issues and significantly improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: Which esterification method is best for threonine?

The optimal method depends on the sensitivity of your substrate and the desired ester.

  • Fischer-Speier Esterification: This classic acid-catalyzed method is suitable for simple, acid-stable substrates where the alcohol can be used in large excess.[2][3] It's a cost-effective choice for producing methyl or ethyl esters.[2] However, tertiary alcohols are not suitable for this method as they are prone to elimination.[3]

  • Steglich Esterification: This is a milder, highly efficient method for acid-sensitive or sterically hindered substrates.[2][4][5] It utilizes a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP).[4][6] This method is particularly advantageous for creating tert-butyl esters, which are difficult to synthesize via the Fischer method.[5]

Q2: Why is my threonine esterification yield consistently low?

Low yields in threonine esterification can stem from several factors:

  • Incomplete Reactions: The equilibrium nature of Fischer esterification can limit product formation.[7]

  • Side Reactions: The unprotected hydroxyl group of threonine can lead to undesired O-acylation.[1] Additionally, in Steglich esterification, a side reaction can occur where the O-acyl intermediate rearranges to an N-acylurea, which is unreactive towards the alcohol.[5][6]

  • Steric Hindrance: The secondary hydroxyl group and the bulky side chain of threonine can sterically hinder the approach of reactants.

  • Suboptimal Reaction Conditions: Incorrect temperature, catalyst concentration, or reaction time can all negatively impact yield.[8]

Q3: How can I prevent side reactions involving the hydroxyl group of threonine?

Protecting the hydroxyl group is a common strategy, especially in complex syntheses like solid-phase peptide synthesis (SPPS).[1]

  • Common Protecting Groups:

    • tert-Butyl (tBu): Stable under basic conditions and easily removed with acid, making it suitable for Fmoc-based SPPS.[8]

    • Benzyl (Bzl): Stable to acid and removed by hydrogenolysis, often used in Boc-based SPPS.[8]

    • Trityl (Trt): A bulky group that can be removed under mild acidic conditions.[8]

Q4: Is it necessary to protect the amine group of threonine during esterification?

Yes, protecting the α-amino group is crucial to prevent its participation in undesired side reactions, such as amide bond formation.[1] Common amine protecting groups include tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc).[1]

Troubleshooting Guide

This section addresses specific problems you may encounter during your threonine esterification experiments.

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Steps Scientific Rationale
Poor Reagent Quality - Use freshly distilled solvents and high-purity reagents.- Ensure coupling agents (e.g., DCC, EDC) are fresh and stored under anhydrous conditions.Moisture can hydrolyze reagents and intermediates, quenching the reaction. Coupling agents are particularly sensitive to moisture.
Suboptimal Catalyst Concentration (Fischer) - Titrate the amount of acid catalyst (e.g., H₂SO₄, p-TsOH).An insufficient amount of catalyst will result in a slow reaction rate, while an excess can lead to side reactions like dehydration.
Inefficient Water Removal (Fischer) - Use a Dean-Stark apparatus to azeotropically remove water.- Add molecular sieves to the reaction mixture.Fischer esterification is an equilibrium reaction.[7] Removing water, a product, drives the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[9]
Insufficient Activation (Steglich) - Increase the equivalents of the coupling reagent (DCC/EDC).- Ensure the catalyst (DMAP) is present in sufficient quantity (typically 5-10 mol%).The carboxylic acid must be activated by the coupling agent to form a reactive O-acylisourea intermediate.[5] DMAP acts as a nucleophilic catalyst, accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[5][6]
Issue 2: Presence of Significant Byproducts
Byproduct Identification Mitigation Strategy Scientific Rationale
Dicyclohexylurea (DCU) Insoluble white solid in many organic solvents.- Filter the reaction mixture after completion.- Cool the reaction mixture to precipitate DCU.- Use a water-soluble carbodiimide like EDC.DCU is the byproduct of the reaction between DCC and the carboxylic acid.[6] Its low solubility often allows for simple removal by filtration.[4] EDC forms a water-soluble urea byproduct that can be removed with an aqueous wash.[10]
N-Acylurea Can be difficult to separate from the desired ester due to similar polarities.- Ensure a catalytic amount of DMAP is used.- Maintain a low reaction temperature.DMAP intercepts the O-acylisourea intermediate to form a more reactive acylpyridinium species, which rapidly reacts with the alcohol, outcompeting the intramolecular rearrangement to the N-acylurea.[5][6]
O-Acylated Threonine Can be identified by NMR or mass spectrometry.- Protect the hydroxyl group of threonine prior to esterification.The hydroxyl group is nucleophilic and can compete with the alcohol for reaction with the activated carboxylic acid.[1]

Experimental Protocols

Protocol 1: General Procedure for Steglich Esterification of N-Protected Threonine

Objective: To synthesize the ester of an N-protected threonine derivative.

Materials:

  • N-protected threonine (1.0 eq)

  • Alcohol (1.2 eq)

  • DCC or EDC (1.1 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the N-protected threonine and alcohol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DMAP to the solution and stir for 5 minutes.

  • Slowly add a solution of DCC or EDC in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (if DCC was used).

  • Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Workup and Purification Strategy for Removing DCU and DMAP

Objective: To effectively remove common impurities from a Steglich esterification.

  • DCU Removal: After the reaction is complete, cool the reaction vessel in an ice bath or freezer for 30 minutes to further precipitate the DCU.[11] Filter the cold reaction mixture through a sintered glass funnel to remove the solid DCU.[11]

  • DMAP Removal: Transfer the filtrate to a separatory funnel and wash with a dilute acid solution, such as 1 M HCl or 5% citric acid.[10][11] This will protonate the basic DMAP, rendering it water-soluble and allowing for its extraction into the aqueous phase.

  • Aqueous Wash: Subsequently, wash the organic layer with saturated aqueous sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: If impurities remain, purify the product via column chromatography.

Visualizing the Workflow

Troubleshooting Decision Tree for Low Esterification Yield

Troubleshooting_Yield start Low Yield Observed check_reagents Check Reagent Quality (Anhydrous conditions, fresh reagents?) start->check_reagents check_conditions Review Reaction Conditions (Stoichiometry, Temp, Time?) start->check_conditions check_method Is the Method Appropriate? (Fischer vs. Steglich) start->check_method side_reactions Investigate Side Reactions (TLC, NMR, MS analysis) check_reagents->side_reactions Reagents OK reagent_issue Solution: Use fresh, anhydrous reagents. check_reagents->reagent_issue Issue Found check_conditions->side_reactions Conditions OK conditions_issue Solution: Optimize stoichiometry, temp, or time. check_conditions->conditions_issue Issue Found check_method->side_reactions Method OK method_issue Solution: Consider alternative method (e.g., Steglich for sensitive substrates). check_method->method_issue Issue Found side_reactions_analysis Identify Byproducts: - O-acylation? - N-acylurea formation? - Incomplete reaction? side_reactions->side_reactions_analysis o_acylation Solution: Protect -OH group. side_reactions_analysis->o_acylation O-acylation detected n_acylurea Solution: Ensure catalytic DMAP is used. side_reactions_analysis->n_acylurea N-acylurea detected incomplete_rxn Solution: Drive equilibrium (Fischer) or increase activation (Steglich). side_reactions_analysis->incomplete_rxn Starting material remains

A decision tree for troubleshooting low yields in threonine esterification.

Steglich Esterification Mechanism

Steglich_Esterification RCOOH R-COOH (N-Protected Threonine) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC ROH R'-OH (Alcohol) DMAP DMAP (Catalyst) Acylpyridinium Acylpyridinium Ion (Highly Reactive) O_Acylisourea->Acylpyridinium + DMAP N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea 1,3-Rearrangement (Slow, uncatalyzed) Ester R-COOR' (Threonine Ester) Acylpyridinium->Ester + R'-OH DCU DCU (Byproduct)

The catalytic cycle of the Steglich esterification.

References

  • BenchChem. (n.d.). A Comprehensive Guide to Protecting Group Chemistry for Threonine in Drug Development and Peptide Synthesis.
  • BenchChem. (n.d.). Overcoming challenges in the synthesis of DL-Threonine derivatives.
  • Grokipedia. (n.d.). Steglich esterification.
  • Wikipedia. (2023). Steglich esterification.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • Organic Reactions. (n.d.). Acid to Ester - Common Conditions.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Wikipedia. (2023). Fischer–Speier esterification.
  • ResearchGate. (2016). Steglich Esterification (ROH + RCOOH = RCOOR) with EDC / DMAP /DCM?
  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

Sources

Optimization

Technical Support Center: Purification of L-Threonine Ethyl Ester Hydrochloride

Welcome to the technical support center for the purification of L-threonine ethyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of L-threonine ethyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions. The following information is curated to explain the "why" behind experimental choices, ensuring both scientific accuracy and practical success in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: My synthesized L-threonine ethyl ester hydrochloride is an oil or a gummy solid instead of a crystalline powder. What is causing this, and how can I fix it?

A1: This is a common issue that typically points to the presence of impurities or residual solvent.[1] The incomplete removal of solvents like ethanol or methanol, or the presence of moisture-sensitive side products, can prevent the formation of a crystalline lattice.[1]

Troubleshooting Protocol: Recrystallization

Recrystallization is a powerful technique to obtain a crystalline product by separating the desired compound from impurities based on differences in solubility.[2]

Step-by-Step Methodology:

  • Solvent Selection: Dissolve the crude product in a minimum amount of a hot polar solvent, such as methanol or ethanol.[2][3] L-threonine ethyl ester hydrochloride is soluble in these alcohols, especially when heated.

  • Inducing Precipitation: Slowly add a less polar solvent, like diethyl ether or hexane, until you observe persistent turbidity (cloudiness).[2][3] This reduces the solubility of your product.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[2][3] Slow cooling is crucial for forming larger, purer crystals.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of the cold, less polar solvent to remove any remaining surface impurities, and then dry the product under a high vacuum to remove all residual solvents.[1][2]

Q2: I've successfully crystallized my product, but my analytical data (NMR/LC-MS) shows the presence of an unexpected peak consistent with a dimer. What is this impurity and how can I avoid it?

A2: The most likely culprit is the formation of a diketopiperazine (DKP).[1] DKPs are cyclic dipeptides that can form from the intermolecular condensation of two amino acid ester molecules.[1] This side reaction is often promoted by high temperatures and prolonged reaction times.[1]

Preventative Measures:

  • Temperature Control: Conduct the esterification reaction at the lowest effective temperature. For instance, when using thionyl chloride, it's advisable to cool the methanol before adding the reagent.[1][4]

  • Minimize Reaction Time: Monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC). Once the starting material is consumed, promptly proceed with the workup to avoid extended exposure to conditions that favor DKP formation.[1]

  • Proper Storage: Even after isolation, DKP formation can occur during storage. Store your purified L-threonine ethyl ester hydrochloride in a cool, dry environment, ideally at low temperatures (-20°C for long-term stability).[1][5]

Visualizing the Problem: Diketopiperazine Formation

L-Threonine Ethyl Ester (Molecule 1) L-Threonine Ethyl Ester (Molecule 1) Diketopiperazine Diketopiperazine L-Threonine Ethyl Ester (Molecule 1)->Diketopiperazine Intermolecular Condensation L-Threonine Ethyl Ester (Molecule 2) L-Threonine Ethyl Ester (Molecule 2) L-Threonine Ethyl Ester (Molecule 2)->Diketopiperazine High Temp/ Long Reaction Time

Caption: The side reaction leading to diketopiperazine formation.

Q3: My product appears pure by TLC, but chiral HPLC analysis indicates the presence of diastereomers. What could be the cause?

A3: The presence of diastereomers suggests epimerization, which is the change in the configuration of one of several chiral centers in a molecule. In the case of L-threonine, the β-carbon's stereocenter can be susceptible to epimerization, particularly under harsh reaction conditions.[1]

Mitigation Strategies:

  • Avoid Strong Bases: In any subsequent reaction steps, avoid the use of strong bases, as they can facilitate epimerization.[1]

  • Milder Esterification Conditions: If possible, opt for milder esterification methods. The use of trimethylchlorosilane (TMSCl) in methanol is often considered a gentler alternative to the thionyl chloride method.[1][4]

Analytical Confirmation: Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for analyzing the enantiomeric and diastereomeric purity of amino acid derivatives.[6] It works by using a chiral stationary phase that interacts differently with stereoisomers, leading to their separation.[6]

Parameter Condition Reference
Column Chiral Stationary Phase (CSP)[6]
Mobile Phase Typically a mixture of a polar and non-polar solvent (e.g., hexane/isopropanol)[6]
Detection UV detector[6]
Q4: I am struggling to remove unreacted L-threonine from my final product. What is the most effective purification method for this?

A4: The significant difference in solubility between L-threonine and its ethyl ester hydrochloride derivative can be exploited for effective separation. L-threonine is sparingly soluble in alcohols like ethanol, whereas L-threonine ethyl ester hydrochloride is readily soluble.[3][7]

Troubleshooting Workflow: Purification Strategy

start Crude Product (L-Threonine Ethyl Ester HCl + L-Threonine) dissolve Dissolve in minimum hot ethanol/methanol start->dissolve cool Cool solution slowly dissolve->cool precipitate L-Threonine precipitates out cool->precipitate filtrate Filtrate containing L-Threonine Ethyl Ester HCl cool->filtrate Filter recrystallize Recrystallize from polar/non-polar solvent mix filtrate->recrystallize pure_product Pure L-Threonine Ethyl Ester HCl recrystallize->pure_product

Caption: A workflow for separating unreacted L-threonine.

Alternative Method: Column Chromatography

For more challenging separations, column chromatography can be employed.[8]

Experimental Protocol: Silica Gel Chromatography

  • Stationary Phase: Use silica gel as the stationary phase.[2][8]

  • Mobile Phase: A solvent system of dichloromethane and methanol is often effective. The polarity can be adjusted by changing the ratio of the two solvents to achieve optimal separation.[2]

  • Visualization: The separated compounds can be visualized on a TLC plate using a ninhydrin stain, which reacts with the primary amine to produce a colored spot.[2]

Q5: What are the best practices for the long-term storage of purified L-threonine ethyl ester hydrochloride to maintain its integrity?

A5: Proper storage is critical to prevent degradation. L-threonine ethyl ester hydrochloride is sensitive to moisture and temperature.[5]

Recommended Storage Conditions:

Condition Recommendation Rationale Reference
Temperature -20°C for long-term storage.Low temperatures slow down potential degradation pathways like hydrolysis and DKP formation.[5]
Atmosphere Store in a tightly sealed container.Protects against moisture absorption (hygroscopic nature) and air exposure.[5]
Light Use a light-resistant container.Prevents potential photodegradation.[5]

The primary degradation pathway to be aware of during storage is the hydrolysis of the ethyl ester back to L-threonine and ethanol.[5]

References

  • A Comparative Guide to Purity Analysis of DL-Threonine Methyl Ester Hydrochloride - Benchchem.
  • DL-Threonine Methyl Ester Hydrochloride: A Comprehensive Technical Guide - Benchchem.
  • A Comparative Guide to Analytical Methods for the Characterization of DL-Threonine Methyl Ester Hydrochloride - Benchchem.
  • Technical Support Center: DL-Threonine Methyl Ester Hydrochloride Synthesis - Benchchem.
  • L-Threonine | C4H9NO3 | CID 6288 - PubChem. Available at: [Link]

  • Stability and Storage of DL-Threonine Methyl Ester Hydrochloride: An In-depth Technical Guide - Benchchem.
  • Chromatographic Separation of Amino Acids - ResearchGate. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen - SciELO. Available at: [Link]

  • Amino Acid Purification - Column Chromatography - Interchim. Available at: [Link]

  • An In-depth Technical Guide to the Synthesis of DL-Threonine Methyl Ester Hydrochloride - Benchchem.

Sources

Troubleshooting

Technical Support Center: Peptide Coupling with Ethyl Threoninate

Welcome to the technical support center for peptide synthesis. As Senior Application Scientists, we understand that coupling sterically hindered amino acids like threonine derivatives presents unique challenges.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. As Senior Application Scientists, we understand that coupling sterically hindered amino acids like threonine derivatives presents unique challenges. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your coupling reactions with ethyl threoninate, ensuring high yields and purity for your target peptides.

Frequently Asked Questions (FAQs)
Q1: My coupling reaction with ethyl threoninate is extremely slow and results in a low yield. What is the primary cause?

A: The principal challenge with ethyl threoninate is steric hindrance. Threonine is a β-branched amino acid, and its side chain, along with the ethyl ester group, physically obstructs the approach of the activated carboxyl group of the incoming N-protected amino acid.[1] This steric bulk significantly slows down the kinetics of peptide bond formation, leading to incomplete reactions and poor yields.[1][2]

To overcome this, a more potent activation strategy is required compared to standard couplings.

Q2: I've observed a significant diastereomeric impurity in my final product. What is this, and how can I prevent it?

A: This impurity is likely the result of epimerization (racemization) at the α-carbon of the activated amino acid you are coupling to the ethyl threoninate.[2][3] During the activation step, the carboxyl group is converted into a highly reactive species. A common side reaction, especially in the presence of a base, is the abstraction of the α-proton to form an oxazolone intermediate, which can then tautomerize, leading to a loss of stereochemical integrity.[3] Slow, sterically hindered couplings exacerbate this issue because the activated amino acid remains in its reactive, epimerization-prone state for a longer duration.[2][4]

Mechanism of Base-Catalyzed Epimerization

Caption: Base-catalyzed epimerization via an oxazolone intermediate.

Prevention Strategies:

  • Use Racemization-Suppressing Additives: Incorporate additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) into your coupling cocktail. These are superior to the classic 1-hydroxybenzotriazole (HOBt) at preventing epimerization.[5]

  • Choose the Right Coupling Reagent: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower racemization levels than some uronium salts.[5] DEPBT is another excellent choice for minimizing epimerization, particularly with sensitive amino acids.[6][7]

  • Control the Base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of the stronger diisopropylethylamine (DIPEA).[2][5] Also, use the minimum necessary amount of base.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can significantly reduce the rate of epimerization.[4]

Q3: My reaction produced a cyclic byproduct, especially when coupling the second amino acid. What happened?

A: You are likely observing diketopiperazine (DKP) formation. This side reaction is common when coupling the second amino acid to a C-terminal amino acid ester, creating a dipeptide ester.[3] The newly deprotected N-terminal amine of the dipeptide can attack its own C-terminal ester carbonyl, forming a stable six-membered ring and cleaving the peptide from the support (if on solid phase) or consuming your linear dipeptide in solution.[3] This is particularly prevalent when proline is one of the first two residues, but it can occur with other amino acids as well.[3]

Troubleshooting DKP Formation

DKP_Formation Start Start with H-Thr-OEt Couple Couple first N-protected amino acid (e.g., Boc-AA-OH) Start->Couple Dipeptide Boc-AA-Thr-OEt (Protected Dipeptide) Couple->Dipeptide Deprotect Deprotect N-terminus (e.g., with TFA) Dipeptide->Deprotect Linear H-AA-Thr-OEt (Linear Dipeptide Ester) Deprotect->Linear DKP Diketopiperazine (DKP) (Cyclic Byproduct) Linear->DKP Intramolecular Cyclization (Side Reaction) NextCouple Couple next amino acid (Boc-AA-OH / Coupling Reagents) Linear->NextCouple Desired Reaction Path Tripeptide Desired Tripeptide NextCouple->Tripeptide

Caption: Competing pathways after dipeptide ester formation.

Mitigation Strategies:

  • Immediate Coupling: After deprotecting the N-terminus of the dipeptide, proceed immediately with the coupling of the third amino acid without any delay.

  • Use of Dipeptides: A highly effective strategy is to synthesize the N-protected dipeptide (e.g., Fmoc-AA-Thr-OH) separately and then couple it to your amine, bypassing the problematic dipeptide-ester intermediate.[3]

Troubleshooting Guide: Optimizing Your Coupling Protocol
Problem: Incomplete or Failed Coupling Reaction

This is the most common issue, identified by TLC, LC-MS, or a positive ninhydrin test, showing significant unreacted ethyl threoninate.

Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow Start Low Coupling Yield with Ethyl Threoninate CheckReagent Is your coupling reagent strong enough for a hindered coupling? Start->CheckReagent UpgradeReagent Switch to a high-efficiency onium salt reagent like HATU, HCTU, or PyAOP. CheckReagent->UpgradeReagent No CheckConditions Are reaction conditions (time, temp, solvent) optimized? CheckReagent->CheckConditions Yes UpgradeReagent->CheckConditions DoubleCouple Perform a double coupling: Repeat the coupling step with fresh reagents. CheckConditions->DoubleCouple No IncreaseTimeTemp Increase reaction time (e.g., to 4-24h). Consider gentle heating (40-50°C) if epimerization is controlled. DoubleCouple->IncreaseTimeTemp Still Low Success Successful Coupling DoubleCouple->Success Complete ChangeSolvent Switch to a better solvating solvent like NMP or a DMF/DCM mixture. IncreaseTimeTemp->ChangeSolvent Still Low ChangeSolvent->Success

Caption: Decision workflow for improving low coupling yields.

Data Presentation: Comparison of Coupling Reagents for Hindered Couplings

For sterically demanding couplings, standard carbodiimide reagents like DCC or EDC are often insufficient.[8] Onium salt-based reagents are highly recommended.

ReagentClassActivating SpeciesRelative ReactivityKey Advantages & Considerations
HATU Uronium SaltOAt esterVery HighOften the top choice for difficult couplings; forms highly reactive OAt esters.[1][5]
HCTU Uronium SaltO-6-ClBt esterHighMore reactive and soluble than HBTU. A very effective and common choice.[1]
PyBOP Phosphonium SaltOBt esterHighWell-established for hindered couplings. Byproducts are generally water-soluble.[2][7]
PyAOP Phosphonium SaltOAt esterVery HighAza-derivative of PyBOP, often shows higher yields and lower racemization.[5][7]
COMU Uronium SaltOxyma esterVery HighPerformance comparable to HATU but is non-explosive and has better solubility.[5][6]
DIC/Oxyma CarbodiimideOxyma esterModerate-HighA cost-effective, non-explosive alternative to HOBt/HOAt-based systems.[6][8]

Equivalents are relative to the limiting reagent (ethyl threoninate). A common starting point is 1.0 eq. amine, 1.2 eq. acid, 1.2 eq. coupling reagent, and 2.4 eq. base (e.g., DIPEA/NMM).[1][9]

Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed to maximize yield for a sterically hindered coupling to ethyl threoninate HCl.

  • Reagent Preparation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-protected amino acid (1.2 eq.) and HATU (1.15 eq.) in anhydrous DMF (or NMP).

    • In a separate flask, dissolve ethyl threoninate HCl (1.0 eq.) in anhydrous DMF. Add a non-nucleophilic base such as DIPEA or NMM (2.4 eq.) to neutralize the salt and for the coupling reaction. Stir for 5 minutes.

  • Pre-activation:

    • Cool the HATU/amino acid solution to 0 °C.

    • Add this solution to the ethyl threoninate/base solution.

    • Allow the mixture to stir at 0 °C for 2-5 minutes for pre-activation.

  • Coupling Reaction:

    • Let the reaction warm to room temperature and stir for 4-6 hours. For extremely difficult couplings, the reaction time can be extended overnight.[1]

  • Workup and Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

    • Once complete, quench the reaction with water and perform a standard aqueous workup to remove DMF and byproducts.

    • Purify the crude product via flash chromatography.

Protocol 2: Double Coupling for Incomplete Reactions

If Protocol 1 results in <95% conversion, a double coupling can be performed without workup.[1]

  • Initial Coupling: Follow steps 1-3 of Protocol 1.

  • Monitoring: After the initial 4-6 hours, take a small aliquot for LC-MS analysis to determine the conversion rate.

  • Second Coupling:

    • If the reaction has stalled, prepare a second solution of activated amino acid in a separate flask: N-protected amino acid (0.5 eq.) and HATU (0.5 eq.) in DMF with DIPEA (1.0 eq.).

    • Pre-activate for 2-5 minutes.

    • Add this fresh solution directly to the original reaction mixture.

    • Allow the reaction to stir for another 4-6 hours or overnight.

  • Workup: Proceed with the workup and purification as described in Protocol 1.

References
  • BenchChem. (2025). Side reactions associated with N-Methyl-L-threonine in peptide synthesis. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols for Threonine-Containing Peptide Synthesis in Automated Synthesizers. BenchChem Technical Support.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.
  • BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem Technical Support.
  • Wu, B., & Wong, C. H. (2011). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]

  • Jaeger, E., et al. (1993). Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis. Biological Chemistry Hoppe-Seyler, 374(5), 349-62. [Link]

  • Unknown Author. (n.d.). Epimerization of Peptide.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
  • Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Bibliomed.
  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem Technical Support.
  • BenchChem. (2025). Optimizing reagent concentrations for efficient peptide synthesis. BenchChem Technical Support.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.

Sources

Optimization

Technical Support Center: Optimization of N-Acylation of (2S,3R)-Ethyl Threoninate

Welcome to the Technical Support Center for the N-acylation of (2S,3R)-ethyl threoninate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the N-acylation of (2S,3R)-ethyl threoninate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize this crucial synthetic transformation. Our focus is on providing scientifically sound, field-proven insights to overcome common challenges and ensure the integrity of your synthesis.

Introduction: The Synthetic Challenge

The N-acylation of (2S,3R)-ethyl threoninate is a fundamental step in the synthesis of a variety of biologically active molecules, including peptides and pharmaceutical intermediates. The presence of a secondary hydroxyl group on the β-carbon and a chiral center introduces specific challenges that require careful optimization of reaction conditions to achieve high yield and purity while avoiding common pitfalls such as O-acylation and racemization. This guide will walk you through these challenges with practical, evidence-based solutions.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific problems you may encounter during the N-acylation of (2S,3R)-ethyl threoninate in a question-and-answer format.

Issue 1: Low to No Product Formation

Q: I am not observing any significant formation of my desired N-acylated product. What are the likely causes and how can I fix this?

A: Low or no product formation can stem from several factors, primarily related to the reactivity of your starting materials and the reaction conditions.

  • Cause 1: Inactive Acylating Agent. Acyl halides and anhydrides are highly susceptible to hydrolysis. If your reagents have been improperly stored or are old, they may be inactive.

    • Solution: Use freshly opened or distilled acylating agents. Ensure your reaction is conducted under anhydrous conditions, using dry solvents and an inert atmosphere (e.g., nitrogen or argon).

  • Cause 2: Insufficiently Activated Carboxylic Acid. If you are using a carboxylic acid as the acylating agent, it requires activation.

    • Solution: Employ a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation.[1][2]

  • Cause 3: Amine Salt Formation. (2S,3R)-Ethyl threoninate is typically available as a hydrochloride salt. The free amine is required for the reaction.

    • Solution: Neutralize the hydrochloride salt in situ with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) before adding the acylating agent. Use a slight excess of the base (1.1-1.2 equivalents) to ensure complete neutralization.

  • Cause 4: Steric Hindrance. The secondary hydroxyl group and the ethyl ester group on threonine can create steric hindrance, slowing down the reaction.

    • Solution: Consider using a more reactive acylating agent (acyl chloride > anhydride > activated ester > carboxylic acid). Increasing the reaction temperature can also help overcome the activation energy barrier, but must be done cautiously to avoid side reactions.

Issue 2: Presence of a Significant Side Product Identified as the O-Acylated Isomer

Q: My reaction mixture shows a significant amount of a byproduct that I've identified as the O-acylated ethyl threoninate. How can I improve the N-selectivity?

A: The hydroxyl group of threonine is also nucleophilic and can compete with the amine for the acylating agent, leading to the formation of an O-acyl ester. This is a common issue in the acylation of hydroxyamino acids.[3]

  • Cause 1: Highly Reactive Acylating Agent and Strong Basic Conditions. The combination of a highly reactive acylating agent (like an acyl chloride) and a strong base can promote O-acylation.

    • Solution 1: Choice of Base. Use a hindered, non-nucleophilic base like 2,6-lutidine or diisopropylethylamine (DIPEA) instead of less hindered amines like triethylamine. The bulkier base is less likely to deprotonate the hydroxyl group.

    • Solution 2: Control of Stoichiometry and Temperature. Add the acylating agent slowly at a low temperature (e.g., 0 °C) to control the reaction rate and favor the more nucleophilic amine. Use only a slight excess of the acylating agent (1.05-1.1 equivalents).

    • Solution 3: Protecting Group Strategy. For challenging acylations where selectivity is difficult to achieve, protecting the hydroxyl group is the most robust solution. A tert-butyldimethylsilyl (TBDMS) or a benzyl (Bn) ether are common choices that can be removed under specific conditions later in the synthetic sequence.

Issue 3: Loss of Stereochemical Integrity (Racemization)

Q: I am concerned about racemization at the α-carbon of the threoninate. What conditions are known to cause this and how can I maintain the stereochemistry?

A: Racemization is a critical concern when working with chiral amino acid derivatives, especially when the carboxylic acid is activated.

  • Cause 1: Over-activation of the Carboxylic Acid. Certain coupling reagents can lead to the formation of highly reactive intermediates, such as oxazolones, which are prone to racemization.

    • Solution: When using coupling reagents, include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) which are known to suppress racemization.

  • Cause 2: Prolonged Exposure to Strong Base. A strong base can deprotonate the α-carbon, leading to racemization.

    • Solution: Use a mild, non-nucleophilic base and avoid prolonged reaction times at elevated temperatures. Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed. A study on the concurrent esterification and N-acetylation of amino acids with triethyl orthoacetate showed that while L-proline derivatives did not racemize, L-phenylalanine derivatives did, highlighting the substrate-dependent nature of racemization.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the N-acetylation of (2S,3R)-ethyl threoninate?

A1: A reliable starting point is the use of acetic anhydride with a non-nucleophilic base in an aprotic solvent. A general protocol is provided in the "Experimental Protocols" section below. This method is often high-yielding and minimizes the risk of O-acylation when controlled properly.

Q2: Which solvent is best for this reaction?

A2: Aprotic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are commonly used. They are good at solubilizing the starting materials and do not participate in the reaction. Ensure the solvent is anhydrous to prevent hydrolysis of the acylating agent.

Q3: How do I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is the most common method. Use a solvent system that provides good separation between the starting material (ethyl threoninate), the product (N-acyl ethyl threoninate), and any potential byproducts (e.g., O-acyl isomer). Staining with ninhydrin can be used to visualize the starting material (which has a free amine), while the product will not stain with ninhydrin.

Q4: My product is difficult to purify. What are some common strategies?

A4:

  • Aqueous Workup: After the reaction, a standard aqueous workup can remove excess base and water-soluble byproducts. A wash with a dilute acid (e.g., 1M HCl) will remove any unreacted amine, and a wash with a saturated sodium bicarbonate solution will remove any unreacted acylating agent and acidic byproducts.

  • Column Chromatography: If the product is still impure after workup, silica gel column chromatography is the most effective purification method. A gradient of ethyl acetate in hexanes is a good starting point for the mobile phase.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.

Data Presentation: Reaction Parameter Optimization

ParameterCondition ACondition BCondition CExpected Outcome
Acylating Agent Acetic Anhydride (1.1 eq)Acetyl Chloride (1.1 eq)Acetic Acid (1.1 eq) / EDC (1.2 eq) / HOBt (1.2 eq)Acyl chlorides are most reactive but can lead to more side reactions. Acetic anhydride is a good balance. Carboxylic acid with coupling agents is milder but may be slower.
Base Triethylamine (1.5 eq)DIPEA (1.5 eq)2,6-Lutidine (1.5 eq)DIPEA and 2,6-Lutidine are more hindered and can improve N-selectivity over O-acylation compared to TEA.
Solvent Dichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (ACN)All are suitable aprotic solvents. DCM is often preferred for its ease of removal.
Temperature 0 °C to RT-10 °C to RTRoom TemperatureLower temperatures at the start of the reaction can help control exotherms and improve selectivity.
Reaction Time 2-4 hours4-8 hours12-24 hoursReactions with less reactive acylating agents or at lower temperatures may require longer times. Monitor by TLC.

Experimental Protocols

Baseline Protocol for N-Acetylation of (2S,3R)-Ethyl Threoninate

This protocol is a general starting point and may require optimization for your specific acyl group.

Materials:

  • (2S,3R)-Ethyl threoninate hydrochloride

  • Acetic anhydride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • 1M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask under an inert atmosphere (nitrogen or argon), add (2S,3R)-ethyl threoninate hydrochloride (1.0 eq) and anhydrous DCM.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Slowly add TEA or DIPEA (1.2 eq) dropwise. Stir for 15-20 minutes at 0 °C.

  • Add acetic anhydride (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography or recrystallization as needed.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield of N-Acylated Product check_reagents Check Reagent Activity (Acylating Agent, Base) start->check_reagents check_sm Check Starting Material (Free Amine Present?) start->check_sm check_conditions Review Reaction Conditions (Temperature, Time, Solvent) start->check_conditions check_reagents->check_sm No inactive_reagent Inactive Reagents check_reagents->inactive_reagent Yes check_sm->check_conditions No amine_salt Amine is Protonated check_sm->amine_salt Yes suboptimal_conditions Suboptimal Conditions check_conditions->suboptimal_conditions Yes solution_reagent Use Fresh/Distilled Reagents Work Under Anhydrous Conditions inactive_reagent->solution_reagent solution_sm Add Non-Nucleophilic Base (e.g., TEA, DIPEA) to free the amine amine_salt->solution_sm solution_conditions Increase Temperature Cautiously Increase Reaction Time Use More Reactive Acylating Agent suboptimal_conditions->solution_conditions

Caption: A decision tree for troubleshooting low yield in N-acylation.

Selectivity Control: N- vs. O-Acylation

Selectivity_Control sub (2S,3R)-Ethyl Threoninate Amine (-NH2) Hydroxyl (-OH) n_acylation Desired Product N-Acylation sub:N->n_acylation More Nucleophilic Favored o_acylation Side Product O-Acylation sub:O->o_acylation Less Nucleophilic Competitive acylating_agent Acylating Agent (e.g., Acyl Chloride) conditions Reaction Conditions acylating_agent->conditions conditions->sub

Caption: Factors influencing N- vs. O-acylation selectivity.

References

  • D'Souza, M. J., & Kurjogi, M. M. (2010). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Tetrahedron Letters, 51(51), 6737-6740. [Link]

  • BenchChem. (2025). Overcoming steric hindrance in N-Methyl-L-threonine coupling reactions. BenchChem Technical Support.
  • Sci-Hub. (n.d.). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Retrieved from [Link]

  • D'Souza, M. J., & Kurjogi, M. M. (2010). Concurrent esterification and N-acetylation of amino acids with orthoesters: A useful reaction with interesting mechanistic implications. Tetrahedron Letters, 51(51), 6737-6740. [Link]

  • SciELO. (2008). Synthesis and preliminary evaluation of flurbiprofen-amino acid ester prodrugs. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Isotopically Labeled N-Acetylthreonine. BenchChem Technical Support.
  • Milkereit, G., & Vill, V. (2009). An Improved Synthetic Procedure for the Preparation of N-Acyl (2-aminoethyl)-β-d-glycopyranoside Lipids and Characterization of Their Mesogenic Properties. ResearchGate. [Link]

  • Al-Rawashdeh, N. A. F., Al-Qaisi, J. A., & Al-Zoubi, R. M. (2022). Novel Synthesis of N-Acetylcysteine Medicine Using an Effective Method. Molecules, 27(15), 4992. [Link]

  • Katritzky, A. R., Narindoshvili, T., & Khelashvili, L. (2009). Selective Synthesis and Structural Elucidation of S-Acyl- and N-Acylcysteines. The Journal of Organic Chemistry, 74(20), 7949–7952. [Link]

  • Hu, M. W., & Rietjens, I. M. (2003). Synthesis of N-acetyl-S-(3-coumarinyl)-cysteine methyl ester and HPLC analysis of urinary coumarin metabolites. Toxicology, 190(3), 249-258. [Link]

  • Bahde, R. J., & Gopin, A. (2017). Method for preparation of N-acetyl cysteine amide.
  • ResearchGate. (n.d.). The Synthesis of N-Acetylglucosamine Heteroaromatic N-β-Glycosides under Phase Transfer Conditions: Part III. l,2,4-Triazolin-3-one Glucosaminides. Retrieved from [Link]

  • Lavergne, T., et al. (2014). Chemoselective Acylation of Nucleosides. Chembiochem : a European journal of chemical biology, 15(18), 2715–2719. [Link]

  • Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Chemical & pharmaceutical bulletin, 55(1), 124–127. [Link]

  • ResearchGate. (n.d.). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of N-Acyl Derivatives of Amino Acids from Acyl Chlorides and Amino Acids in the Presence of Cationic Surfactants. A Variation of the Schotten—Baumann Method of Benzoylation of Amino Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Chemoselective O‐Acylation of Hydroxyamino Acids and Amino Alcohols under Acidic Reaction Conditions: History, Scope and Applications. Retrieved from [Link]

  • Ligeour, C., et al. (2014). N- and O-acetylation of threonine residues in the context of proteomics. Journal of proteomics, 108, 369–372. [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization of L-Threonine Ethyl Ester HCl

Welcome to the Technical Support Center for the purification of L-threonine ethyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of L-threonine ethyl ester hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this important amino acid derivative. Here, we move beyond simple instructions to explain the underlying scientific principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent system for the recrystallization of L-threonine ethyl ester HCl?

A1: The most commonly employed and effective solvent system for the recrystallization of L-threonine ethyl ester HCl is a binary mixture of absolute ethanol and diethyl ether.[1] Ethanol serves as the "good" solvent in which L-threonine ethyl ester HCl is soluble, especially when warmed. Diethyl ether acts as the "anti-solvent" or "bad" solvent, in which the compound is poorly soluble. This significant solubility difference is the cornerstone of a successful recrystallization, allowing for the controlled precipitation of the purified product upon addition of the anti-solvent.

Q2: Why is a binary solvent system preferable to a single solvent for this compound?

A2: A binary solvent system offers a greater degree of control over the crystallization process compared to a single solvent. For a compound like L-threonine ethyl ester HCl, finding a single solvent that meets the ideal criteria for recrystallization (high solubility at high temperatures and low solubility at low temperatures) can be challenging. The ethanol/diethyl ether system allows for fine-tuning of the solvent environment to induce crystallization under optimal conditions, which often leads to higher purity crystals.

Q3: What are the most common impurities encountered during the synthesis of L-threonine ethyl ester HCl?

A3: The synthesis of L-threonine ethyl ester HCl typically involves the esterification of L-threonine in the presence of ethanol and an acid catalyst, such as hydrogen chloride or thionyl chloride.[2] Potential impurities can include unreacted L-threonine, byproducts from side reactions, and residual acid. Other amino acids that may be present in the starting material, such as homoserine, alanine, valine, and isoleucine, are also potential impurities.[3] The recrystallization process is designed to separate the desired ester hydrochloride from these impurities.

Q4: What is "oiling out," and why is it a concern with L-threonine ethyl ester HCl recrystallization?

A4: "Oiling out" is a phenomenon where the solute separates from the solution as a liquid or oil, rather than a crystalline solid, upon cooling or addition of an anti-solvent.[4][5] This is a significant issue because the oil is an impure liquid form of the compound that can trap impurities, thus hindering purification.[5][6] Amino acid derivatives can be prone to oiling out, especially if the sample is highly impure, as impurities can depress the melting point of the solid.

Troubleshooting Guide

Problem Potential Cause Solution
No crystals form upon cooling. The solution is not sufficiently supersaturated.1. Induce nucleation: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches can provide nucleation sites. 2. Seed the solution: Add a tiny crystal of pure L-threonine ethyl ester HCl to the solution to act as a template for crystal growth. 3. Reduce solvent volume: If the initial volume of ethanol was too high, gently warm the solution to evaporate some of the solvent and re-cool.
The product "oils out" instead of crystallizing. 1. The solution is too concentrated or cooled too quickly. 2. The presence of significant impurities is lowering the melting point of the product.1. Re-heat and dilute: Warm the solution to re-dissolve the oil, then add a small amount of additional warm ethanol to slightly decrease the saturation. Allow the solution to cool more slowly.[4][5] 2. Optimize solvent addition: Add the diethyl ether anti-solvent even more slowly while vigorously stirring to maintain a homogeneous solution and avoid localized high concentrations that can lead to oiling out.
The crystal yield is low. 1. Too much ethanol was used, leading to a significant amount of product remaining in the mother liquor. 2. The solution was not cooled to a low enough temperature.1. Minimize solvent: Ensure you are using the minimum amount of warm ethanol necessary to fully dissolve the crude product. 2. Optimize cooling: After initial crystal formation at room temperature, cool the flask in an ice bath to maximize the precipitation of the product.
The final product is not sufficiently pure. 1. The crystallization occurred too rapidly, trapping impurities within the crystal lattice. 2. The crystals were not washed properly after filtration.1. Slow down crystallization: Ensure a slow cooling rate. Rapid crashing out of the solid is a sign of too-fast crystallization. 2. Thorough washing: After filtration, wash the collected crystals with a small amount of cold diethyl ether to remove any residual mother liquor containing impurities.

Experimental Protocol: Recrystallization of L-Threonine Ethyl Ester HCl

This protocol is based on the widely accepted method of using an ethanol/diethyl ether solvent system.

Materials:

  • Crude L-threonine ethyl ester HCl

  • Absolute Ethanol (anhydrous)

  • Diethyl Ether (anhydrous)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate or water bath)

  • Stir bar and magnetic stir plate

  • Buchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Step-by-Step Methodology:

  • Dissolution: Place the crude L-threonine ethyl ester HCl in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of absolute ethanol and begin stirring.

  • Heating: Gently warm the solution while stirring to facilitate the dissolution of the solid. Continue to add small portions of warm ethanol until the solid is completely dissolved. It is crucial to use the minimum amount of warm solvent to ensure a good yield.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling and Anti-Solvent Addition: Allow the clear solution to cool slightly. Begin to slowly add diethyl ether to the stirring solution.

  • Inducing Crystallization: Continue adding diethyl ether until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated and crystallization is about to begin.

  • Crystal Growth: Once turbidity is observed, stop adding the anti-solvent and allow the flask to cool slowly to room temperature. You should observe the formation of white crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent. The final product should be a white to off-white crystalline solid.

Expected Results

While the exact yield and purity will depend on the quality of the starting material, a successful recrystallization should yield a product with significantly improved purity. For similar amino acid ester hydrochlorides, yields of 96-98% with chemical purity approaching 100% have been reported.[7]

Visualizing the Workflow

The following diagram illustrates the key steps in the recrystallization process.

Recrystallization_Workflow Crude Crude L-Threonine Ethyl Ester HCl Dissolve Dissolve in Minimum Warm Absolute Ethanol Crude->Dissolve AntiSolvent Slowly Add Diethyl Ether Dissolve->AntiSolvent Crystallize Cool to Induce Crystallization AntiSolvent->Crystallize Isolate Isolate Crystals (Vacuum Filtration) Crystallize->Isolate Wash Wash with Cold Diethyl Ether Isolate->Wash Dry Dry Under Vacuum Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: A generalized workflow for the recrystallization of L-Threonine Ethyl Ester HCl.

Mechanistic Insights: The Science of Purification

The success of this recrystallization protocol hinges on the principle of differential solubility. The molecular structure of L-threonine ethyl ester HCl, with its polar amino and hydroxyl groups and the ester functionality, dictates its solubility in different organic solvents.

Solubility_Principle cluster_0 High Solubility State cluster_1 Low Solubility State HotEthanol Warm Absolute Ethanol Dissolved L-Threonine Ethyl Ester HCl (Solvated and Dissolved) HotEthanol->Dissolved Impurities_Dissolved Impurities (Solvated and Dissolved) HotEthanol->Impurities_Dissolved ColdEther Addition of Diethyl Ether & Cooling Impurities_Solution Impurities (Remain in Solution) Impurities_Dissolved->Impurities_Solution Remain in Mother Liquor Crystals Pure L-Threonine Ethyl Ester HCl (Crystalline Solid) ColdEther->Crystals

Caption: The principle of differential solubility driving the purification process.

By dissolving the crude product in a minimal amount of warm ethanol, both the desired compound and the more soluble impurities are brought into solution. The slow addition of diethyl ether, a non-polar anti-solvent, systematically decreases the polarity of the solvent mixture. This change in the solvent environment reduces the solubility of the more polar L-threonine ethyl ester HCl, causing it to selectively crystallize out of the solution, while the impurities, which may have different solubility profiles, tend to remain in the mother liquor.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). L-Threonine. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2021). A method to crystallize substances that oil out. Retrieved from [Link]

  • The Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / L-Threonine. Retrieved from [Link]

  • ResearchGate. (2006). Enantiomeric enrichment of ??-amino acid derivatives: Recrystallization of N-Fmoc ??-amino acid tert-butyl esters. Retrieved from [Link]

  • ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]

  • SciELO. (2008). Article. Retrieved from [Link]

  • Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.
  • Google Patents. (n.d.). JP2003137850A - Method for producing amino acid ester hydrochloride.
  • Google Patents. (n.d.). US20060287244A1 - L-Threonine derivatives of high therapeutic index.
  • ResearchGate. (2010). Solubility of Chiral Threonine Species in Water/Ethanol Mixtures. Retrieved from [Link]

  • ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). A Convenient Synthesis of Amino Acid Methyl Esters. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). JP4356292B2 - Method for producing amino acid ester hydrochloride.
  • Pharmaffiliates. (n.d.). Threonine-impurities. Retrieved from [Link]

  • Google Patents. (n.d.). CN103450040A - Synthesis method of D-threonine.
  • Semantic Scholar. (1998). A Mild and Convenient Procedure for the Esterification of Amino Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • Google Patents. (n.d.). EP2084291B1 - Method of recovering l-threonine from l-threonine fermentation broth using nonsolvent.

Sources

Optimization

Challenges in the work-up of reactions with ethyl threoninate hydrochloride

Technical Support Center: Ethyl Threoninate Hydrochloride Welcome to the technical support guide for handling the work-up of reactions involving ethyl L-threoninate hydrochloride. This document is designed for researcher...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl Threoninate Hydrochloride

Welcome to the technical support guide for handling the work-up of reactions involving ethyl L-threoninate hydrochloride. This document is designed for researchers, chemists, and drug development professionals who utilize this versatile amino acid derivative. As a hydrophilic salt of a chiral molecule, ethyl threoninate hydrochloride presents unique challenges during reaction work-up and purification. This guide provides field-proven insights and detailed protocols to navigate these complexities, ensuring high yield and purity for your target compounds.

Troubleshooting Guide: Common Work-Up Challenges

This section addresses the most frequently encountered issues during the work-up of reactions with ethyl threoninate hydrochloride. Each entry details the underlying chemical principles and provides a robust, step-by-step protocol for resolution.

Q1: My product, ethyl threoninate, is not extracting into my organic solvent (e.g., ethyl acetate, DCM). Why is it staying in the aqueous layer?

Causality: This is the most common challenge and stems from a fundamental misunderstanding of the compound's properties. Ethyl threoninate hydrochloride is a salt. The protonated amine group (-NH3+) makes the molecule highly polar and, therefore, very soluble in water and poorly soluble in most common, less-polar organic solvents.[1][2] To successfully extract it into an organic phase, you must first neutralize the hydrochloride salt to generate the free amine form of ethyl threoninate. The free amine is significantly less polar and will readily partition into solvents like ethyl acetate (EtOAc) or dichloromethane (DCM).[3]

Recommended Protocol: Acid-Base Extraction

  • Solvent Addition: After your reaction is complete, if the reaction solvent is miscible with water (e.g., THF, ethanol), remove it under reduced pressure. Dissolve the remaining residue in a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane.[4]

  • Neutralization (Basification): Transfer the organic solution to a separatory funnel. Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃). Add the basic solution portion-wise, swirling gently and venting the funnel frequently, as CO₂ gas will be generated.[5] Continue adding the base until the aqueous layer is neutral or slightly basic (pH 7-8, check with pH paper).

    • Expert Insight: Avoid using strong bases like NaOH or KOH unless necessary. The ester group on ethyl threoninate is susceptible to hydrolysis under strongly basic conditions, which would cleave it back to threonine.[6]

  • Extraction: Shake the separatory funnel vigorously for 1-2 minutes to ensure complete partitioning of the free amine into the organic layer.[7] Allow the layers to separate cleanly.

  • Separation: Drain the lower layer. The location of the organic layer depends on its density relative to water (DCM is denser; EtOAc is less dense). Keep both layers until you have confirmed your product is in the correct one.[8]

  • Repeat Extraction: To maximize yield, extract the aqueous layer two more times with fresh portions of the organic solvent. Combine all organic extracts.

Q2: I've neutralized the reaction, but a thick, cloudy emulsion has formed between the layers that won't separate.

Causality: Emulsions are colloidal suspensions of one liquid in another and are a common frustration during extractions.[5] They are often caused by the presence of fine particulate matter, acidic or basic impurities that act as surfactants, or high concentrations of dissolved salts. The polar nature of both the starting material and the neutralized product can contribute to emulsion formation.

Recommended Protocol: Breaking Emulsions

  • Patience: The first step is often to wait. Allowing the separatory funnel to stand undisturbed for 15-30 minutes can sometimes lead to separation.[5]

  • Brine Wash: If waiting is ineffective, add a significant volume of saturated aqueous sodium chloride (brine). Brine increases the ionic strength of the aqueous layer, which reduces the solubility of the organic solvent in the water and helps to break the emulsion.[5] Gently swirl or rock the funnel to mix; do not shake vigorously, as this can worsen the emulsion.

  • Filtration (Last Resort): If the emulsion is persistent, the entire mixture can be filtered through a pad of Celite® or glass wool. This physically disrupts the colloidal particles.[5] The layers can then be separated from the filtrate.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for forcing the separation of the layers.

Q3: How do I effectively purify ethyl threoninate after extraction? It streaks badly on my silica gel column.

Causality: The free amine of ethyl threoninate is basic. Silica gel is inherently acidic. When a basic compound is run on a standard silica gel column, strong interactions occur between the amine and the acidic silica surface. This leads to poor separation, significant tailing (streaking) of the spot on TLC, and potentially irreversible adsorption of the product to the stationary phase.[9]

Recommended Protocol: Amine-Friendly Flash Chromatography

  • Solvent System Selection: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A common mobile phase for moderately polar compounds is a mixture of hexane and ethyl acetate.[10]

  • Deactivate the Silica: To prevent streaking, the silica gel must be neutralized.

    • Method A (Pre-treatment): Prepare the column slurry as usual, but add 1-2% triethylamine (Et₃N) to the eluent mixture.[9] Flush the packed column with this basic eluent before loading your sample.

    • Method B (In-Situ): Use the pre-determined eluent (e.g., 50% EtOAc/Hexane) and add 1-2% triethylamine directly to the entire volume of the mobile phase you will use for the chromatography.

  • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and load it onto the column.

  • Elution: Run the column as usual with the base-treated eluent. The triethylamine will compete with your product for the acidic sites on the silica, allowing your compound to elute cleanly with symmetrical peaks.

Alternative Purification: Recrystallization

If the product is obtained as a solid and is relatively pure, recrystallization can be a highly effective, non-chromatographic purification method.[11]

  • Solvent Screening: The key is to find a solvent (or solvent pair) in which your compound is soluble when hot but insoluble when cold.[12][13] For the free base of ethyl threoninate, consider solvent systems like ethyl acetate/hexane or methanol/diethyl ether.[14]

  • Procedure: Dissolve the crude solid in a minimum amount of the boiling solvent.[15] If using a two-solvent system, dissolve in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy.[16]

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[15]

  • Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[13]

Visualized Workflow: Acid-Base Extraction

The following diagram illustrates the critical workflow for successfully isolating ethyl threoninate from an aqueous reaction mixture.

ExtractionWorkflow cluster_0 Initial Reaction Mixture cluster_1 Neutralization & Extraction cluster_2 Purification Steps Reaction Reaction Mixture in Organic Solvent (Product as HCl Salt) Neutralize 1. Add Saturated NaHCO₃ (aq) 2. Mix, Vent, and Separate Layers Reaction->Neutralize Organic_Layer Organic Layer (Ethyl Threoninate Free Base) Neutralize->Organic_Layer Product Partitions Aqueous_Layer Aqueous Layer (NaCl, NaHCO₃, Byproducts) Neutralize->Aqueous_Layer Salts Remain Wash Wash Organic Layer with Brine Organic_Layer->Wash Dry Dry over Na₂SO₄ or MgSO₄ Wash->Dry Filter_Concentrate Filter and Concentrate Dry->Filter_Concentrate Final_Product Purified Ethyl Threoninate (Free Base) Filter_Concentrate->Final_Product

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic and Chromatographic Analysis of (2S,3R)-Ethyl 2-Amino-3-Hydroxybutanoate Hydrochloride

In the landscape of pharmaceutical development and chiral synthesis, the unambiguous characterization of stereoisomers is paramount. (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride, a derivative of the essential a...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chiral synthesis, the unambiguous characterization of stereoisomers is paramount. (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride, a derivative of the essential amino acid L-threonine, serves as a critical chiral building block.[1][2][3] Its precise stereochemical configuration dictates its biological activity and incorporation into larger molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride and offers a comparative assessment with alternative analytical techniques, furnishing researchers with the necessary tools for confident structural elucidation and quality control.

Part 1: Unraveling the Structure: ¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms within a molecule. For (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride, ¹H NMR offers a definitive fingerprint of its structure.

Anticipated ¹H NMR Spectrum

While a publicly available, fully assigned spectrum for this specific salt is not readily found, we can predict the key features based on the known structure and established principles of NMR spectroscopy for amino acid esters.[4][5] The hydrochloride salt form ensures that the amine group is protonated (-NH3+), which influences the chemical shifts of adjacent protons. The spectrum is typically recorded in a deuterated solvent such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

Key Proton Environments and Their Expected Signals:

  • Ethyl Ester Group (CH₂CH₃): This group will give rise to two distinct signals: a quartet for the methylene protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃). The quartet arises from the coupling of the methylene protons with the three protons of the adjacent methyl group. The triplet is due to the coupling of the methyl protons with the two protons of the adjacent methylene group.

  • Threonine Backbone (α-H, β-H, and γ-CH₃):

    • The α-proton (H-2) , being adjacent to the electron-withdrawing ester and protonated amino groups, is expected to appear as a doublet downfield. Its multiplicity is determined by the coupling to the single β-proton.

    • The β-proton (H-3) is coupled to both the α-proton and the three protons of the γ-methyl group. This would ideally result in a doublet of quartets (dq). This complex multiplicity is a key indicator of the threonine backbone.

    • The γ-methyl protons (H-4) will appear as a doublet due to coupling with the single β-proton.

  • Labile Protons (-NH₃⁺ and -OH): The protons of the ammonium and hydroxyl groups are labile and their signals can be broad and their chemical shifts highly dependent on the solvent, concentration, and temperature. In D₂O, these protons will exchange with deuterium, and their signals will diminish or disappear.

The following diagram illustrates the molecular structure and the key proton environments for ¹H NMR analysis.

Caption: Molecular structure of (2S,3R)-ethyl 2-amino-3-hydroxybutanoate with key proton groups highlighted for ¹H NMR analysis.

Data Summary: Predicted ¹H NMR Parameters

The following table summarizes the anticipated chemical shifts (δ) and coupling constants (J) for the non-labile protons of (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride in a typical NMR solvent like D₂O.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J) in Hz
Ethyl -CH₃~1.3Triplet (t)~7.1
γ-CH₃~1.4Doublet (d)~6.4
α-H~4.1Doublet (d)~4.5
β-H~4.3Doublet of Quartets (dq)J(Hα,Hβ) ~4.5, J(Hβ,Hγ) ~6.4
Ethyl -O-CH₂-~4.4Quartet (q)~7.1

Note: These are estimated values and can vary based on the solvent, concentration, and instrument frequency.

Part 2: A Comparative Perspective: Alternative Analytical Techniques

While ¹H NMR is a powerful tool for structural confirmation, other analytical techniques are often employed, particularly for determining stereochemical purity and for analyses in complex matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of amino acid stereoisomers.[6][7] Direct separation of enantiomers and diastereomers often requires a chiral stationary phase (CSP) or pre-column derivatization with a chiral reagent.[7][8]

  • Mechanism: For diastereomers like the four stereoisomers of ethyl 2-amino-3-hydroxybutanoate, a standard achiral reversed-phase column (e.g., C18) can sometimes achieve separation due to the different physical properties of the diastereomers. However, for enantiomeric purity (e.g., distinguishing (2S,3R) from (2R,3S)), a chiral method is necessary. Derivatization with reagents like Marfey's reagent or o-phthalaldehyde (OPA) in the presence of a chiral thiol creates diastereomeric derivatives that can be separated on an achiral column.[6][7]

  • Advantages: High sensitivity (especially with UV or fluorescence detection after derivatization), excellent for quantitative analysis and determining enantiomeric excess (ee) or diastereomeric excess (de).

  • Disadvantages: Does not provide the detailed structural information of NMR. Method development can be time-consuming, and derivatization adds an extra step to the workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile compounds.[9][10] Amino acid esters often require derivatization to increase their volatility.

  • Mechanism: The amino and hydroxyl groups are typically derivatized, for example, by acylation or silylation.[10] The resulting volatile derivatives are then separated on a GC column and detected by a mass spectrometer. Chiral GC columns can be used to separate enantiomers.

  • Advantages: High resolution and sensitivity. The mass spectrum provides molecular weight and fragmentation information, which aids in identification.

  • Disadvantages: Requires derivatization, which can sometimes be complex and may not be quantitative. The high temperatures of the GC inlet can potentially cause degradation of some compounds.

The following workflow diagram illustrates the comparative analytical approaches.

G cluster_main Analytical Workflow Comparison Sample (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl NMR ¹H NMR Spectroscopy Sample->NMR Dissolve in Deuterated Solvent HPLC HPLC Analysis Sample->HPLC GCMS GC-MS Analysis Sample->GCMS Structure Structural Elucidation (Connectivity, Stereochemistry) NMR->Structure Purity Stereochemical Purity (ee/de), Quantification HPLC->Purity Deriv_HPLC Chiral Derivatization (e.g., Marfey's Reagent) HPLC->Deriv_HPLC Deriv_GCMS Derivatization (e.g., Silylation) GCMS->Deriv_GCMS ID_Quant Identification & Quantification (Volatile Derivatives) Deriv_HPLC->Purity Deriv_GCMS->ID_Quant

Caption: Comparative workflow for the analysis of (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride using ¹H NMR, HPLC, and GC-MS.

Part 3: Experimental Protocol

Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum of (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride.

1. Sample Preparation: a. Accurately weigh 5-10 mg of (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride into a clean, dry vial. b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). c. Vortex the vial until the sample is completely dissolved. d. Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

2. Instrument Setup and Calibration: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Tune and match the probe for the ¹H frequency. c. Lock the spectrometer on the deuterium signal of the solvent. d. Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.

3. Data Acquisition: a. Set the following typical acquisition parameters for a ¹H experiment:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
  • Spectral Width: Approximately 12-16 ppm, centered around 5-6 ppm.
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay (d1): 1-5 seconds.
  • Number of Scans (ns): 8-16, depending on the sample concentration.
  • Receiver Gain: Adjust to be in the optimal range without causing ADC overflow. b. Acquire the Free Induction Decay (FID).

4. Data Processing: a. Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) to the FID to improve the signal-to-noise ratio. b. Perform a Fourier transform to convert the FID into the frequency-domain spectrum. c. Phase the spectrum to obtain pure absorption lineshapes. d. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O) or an internal standard like DSS. e. Integrate the signals to determine the relative ratios of the different types of protons. f. Analyze the multiplicities and coupling constants to confirm the structure.

References

  • L-Threonine, o-tert.-butyl-N-(3-methylbutyl)-, methyl ester - Optional[13C NMR]. SpectraBase. [Link]

  • N NMR chemical shifts 6 (ppm, relative to exter- nal NO:) of amino acid methyl ester hydro- chlorides. ResearchGate. [Link]

  • Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. PMC - NIH. [Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. PMC - NIH. [Link]

  • Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. ResearchGate. [Link]

  • Ethyl L-threoninate hydrochloride. PubChem - NIH. [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine. [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. ResearchGate. [Link]

Sources

Comparative

A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of L-Threonine Ethyl Ester Hydrochloride

For researchers, scientists, and professionals in drug development, the precise determination of purity for chiral building blocks like L-threonine ethyl ester hydrochloride is a critical, non-negotiable aspect of qualit...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of purity for chiral building blocks like L-threonine ethyl ester hydrochloride is a critical, non-negotiable aspect of quality control. This guide provides an in-depth comparison of analytical methodologies for assessing the chemical and enantiomeric purity of this key amino acid derivative. We will explore the nuances of a primary Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, contrast it with a chiral HPLC approach for enantiomeric purity, and evaluate alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR). This guide is designed to provide not just protocols, but the underlying scientific rationale to empower you in selecting and implementing the most appropriate analytical strategy for your needs.

The Central Role of Purity in Pharmaceutical Development

L-threonine ethyl ester hydrochloride serves as a vital chiral synthon in the synthesis of numerous pharmaceutical compounds. Its purity directly impacts the stereochemistry and impurity profile of the final active pharmaceutical ingredient (API). The presence of chemical impurities, such as unreacted starting materials or byproducts, and enantiomeric impurities (the D-enantiomer) can significantly alter the pharmacological and toxicological properties of a drug.[1] Therefore, robust and validated analytical methods are imperative.

Primary Purity Assessment: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a cornerstone technique for the purity analysis of many organic molecules, including amino acid esters. Its wide applicability, robustness, and compatibility with various detectors make it an excellent choice for quantifying the main component and detecting process-related impurities.

The Rationale Behind RP-HPLC for L-Threonine Ethyl Ester Hydrochloride

L-threonine ethyl ester hydrochloride, being a polar and water-soluble compound, is well-suited for RP-HPLC. The use of a C18 stationary phase provides a hydrophobic surface that allows for the retention and separation of the analyte from potential non-polar impurities. However, due to the lack of a strong chromophore in its structure, direct UV detection at low wavelengths (around 210 nm) is often employed, though this can be prone to interference. To enhance sensitivity and specificity, pre-column derivatization with a UV-active or fluorescent tag is a common and highly effective strategy.

Experimental Protocol: RP-HPLC with Pre-Column Derivatization

This protocol details a validated RP-HPLC method using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) as a derivatizing agent, which imparts a strong UV chromophore to the amino acid ester, significantly improving detection limits.

1. Sample Preparation and Derivatization:

  • Sample Solution: Accurately weigh and dissolve L-threonine ethyl ester hydrochloride in a suitable diluent (e.g., 0.1 M hydrochloric acid) to a concentration of approximately 1 mg/mL.

  • Derivatization:

    • In a vial, combine 100 µL of the sample solution with 100 µL of a 15 mM solution of Fmoc-Cl in acetone.[2]

    • Add 100 µL of a 0.1 M borate buffer (pH 8.0) to facilitate the reaction.[2]

    • Vortex the mixture and allow it to react at room temperature for approximately 30 minutes.[3]

    • Quench the reaction by adding a small amount of an amino-containing reagent like glycine.[3]

    • Acidify the reaction mixture with 0.1 M HCl and extract the Fmoc-derivatives with an organic solvent such as ethyl acetate.[2]

    • Evaporate the organic layer to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[2]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.[3]

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.[3]

  • Gradient Program: A linear gradient from 30% to 70% Mobile Phase B over 20 minutes is a good starting point and should be optimized as needed.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 30°C.[3]

  • Detection: UV at 265 nm.[3]

  • Injection Volume: 10 µL.

3. Method Validation: The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[4][5]

Enantiomeric Purity: The Critical Role of Chiral HPLC

While RP-HPLC is excellent for assessing chemical purity, it cannot distinguish between enantiomers. For a chiral molecule like L-threonine ethyl ester hydrochloride, determining the enantiomeric purity is paramount. Chiral HPLC is the gold standard for this purpose, relying on the differential interaction of enantiomers with a chiral stationary phase (CSP).[3]

Causality in Chiral Separations

The separation of enantiomers on a CSP is a result of the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. These complexes have different energies of formation and dissociation, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for the chiral resolution of amino acid derivatives.[3]

Experimental Protocol: Chiral HPLC

1. Sample Preparation:

  • Dissolve L-threonine ethyl ester hydrochloride in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.[3]

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series).[3][6]

  • Mobile Phase: A typical mobile phase for this type of separation would be a mixture of a non-polar organic solvent like hexane and an alcohol such as 2-propanol (e.g., 90:10 v/v). The exact ratio may require optimization.[6]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: 25°C.[7]

  • Detection: UV at 210 nm, as the underivatized ester has a weak chromophore.[7]

  • Injection Volume: 10 µL.

Alternative Analytical Methodologies

While HPLC methods are predominant, other techniques offer unique advantages for the purity analysis of L-threonine ethyl ester hydrochloride.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides exceptional resolution and sensitivity, but it requires the analyte to be volatile and thermally stable. For a polar compound like L-threonine ethyl ester hydrochloride, derivatization is essential.

Rationale and Derivatization: The primary goal of derivatization for GC-MS is to mask the polar functional groups (hydroxyl and amino groups) to increase volatility. Silylation is a common and effective technique.

Experimental Protocol: GC-MS with Silylation

  • Derivatization:

    • Place approximately 1-5 mg of the sample in a reaction vial and ensure it is completely dry.

    • Add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Seal the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: A non-polar or semi-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).[2]

    • Carrier Gas: Helium.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: Scan from m/z 40 to 650.[2]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, providing an absolute measure of purity.

Rationale for qNMR: qNMR is particularly valuable for certifying reference materials and for providing an orthogonal technique to chromatography for purity assessment. By integrating the signals of the analyte against a certified internal standard of known purity, a highly accurate purity value can be determined.

Experimental Protocol: qNMR

  • Sample Preparation:

    • Accurately weigh a specific amount of L-threonine ethyl ester hydrochloride and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O).[8]

    • Transfer the solution to a 5 mm NMR tube.[8]

  • NMR Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Pulse Sequence: A standard single pulse sequence with a sufficiently long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to ensure full signal recovery between pulses.

    • Data Processing: Process the data with appropriate window functions and perform baseline and phase correction. Integrate the distinct signals of the analyte and the internal standard.

  • Purity Calculation: The purity is calculated based on the ratio of the integrals, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.

Comparative Analysis of Methods

FeatureRP-HPLC (with Derivatization)Chiral HPLCGC-MS (with Derivatization)Quantitative NMR (qNMR)
Primary Purpose Chemical Purity, Impurity ProfilingEnantiomeric PurityIdentification, Purity, QuantificationAbsolute Purity Determination
Sample Preparation Derivatization required for high sensitivityMinimal (dissolution in mobile phase)Derivatization mandatoryPrecise weighing, dissolution
Instrumentation Standard HPLC with UV/PDAStandard HPLC with UVGC-MS systemHigh-field NMR spectrometer
Advantages Robust, high throughput, sensitiveDirect enantiomer separationHigh resolution, definitive identification via mass fragmentationPrimary method, no identical standard needed, high precision
Disadvantages Indirect detection, derivatization adds complexityLimited to enantiomeric separationDerivatization can be complex and introduce artifactsLower throughput, requires specialized equipment and expertise
Typical LOD/LOQ High (pmol to fmol)Dependent on UV responseVery High (pg to fg)Lower sensitivity than MS-based methods

Visualizing the Analytical Workflow

To better understand the practical application of these methods, the following diagrams illustrate the key steps involved in a typical HPLC analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample L-Threonine Ethyl Ester HCl Sample Dissolve Dissolve in Diluent Sample->Dissolve Derivatize Derivatize (e.g., with Fmoc-Cl) Dissolve->Derivatize For RP-HPLC Injector Autosampler/Injector Dissolve->Injector For Chiral HPLC Derivatize->Injector MobilePhase Prepare Mobile Phase Degas Degas Mobile Phase MobilePhase->Degas Pump HPLC Pump Degas->Pump Column C18 or Chiral Column Injector->Column Pump->Injector Detector UV/PDA Detector Column->Detector Acquisition Data Acquisition System Detector->Acquisition Chromatogram Generate Chromatogram Acquisition->Chromatogram Quantify Integrate & Quantify Peaks Chromatogram->Quantify

Caption: Generalized workflow for HPLC analysis of L-threonine ethyl ester hydrochloride.

Conclusion

The selection of an analytical method for the purity assessment of L-threonine ethyl ester hydrochloride is contingent upon the specific analytical question being addressed. For routine chemical purity and impurity profiling, a validated RP-HPLC method with pre-column derivatization offers a robust and sensitive solution. When the critical quality attribute of enantiomeric purity must be determined, chiral HPLC is the indispensable tool. For orthogonal confirmation, structural elucidation of unknown impurities, and high-sensitivity analysis, GC-MS is a powerful alternative, albeit with the requirement of derivatization. Finally, for the absolute determination of purity and the certification of reference materials, qNMR stands as a primary and highly accurate technique. A comprehensive quality control strategy will often employ a combination of these methods to ensure the identity, strength, quality, and purity of L-threonine ethyl ester hydrochloride, thereby safeguarding the integrity of the final pharmaceutical product.

References

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of DL-Threonine Methyl Ester Hydrochloride.
  • ChiralPurity. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • PubMed. (2014). Enantiomeric purity determination of (L)-amino acids with pre-column derivatization and chiral stationary phase: development and validation of the method. Food Chemistry. [Link]

  • BenchChem. (2025). Technical Support Center: Identifying Impurities in Commercial DL-Threonine Methyl Ester Hydrochloride.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Analysis of DL-Threonine Methyl Ester Hydrochloride Derivatives.
  • BenchChem. (2025). DL-Threonine Methyl Ester Hydrochloride: A Comprehensive Technical Guide.
  • BenchChem. (2025). A Comparative Guide to the Chiral Separation of DL-Threonine Methyl Ester Hydrochloride Enantiomers.
  • BenchChem. (2025). A Comparative Guide to Purity Analysis of DL-Threonine Methyl Ester Hydrochloride.
  • BenchChem. (2025). Spectroscopic Profile of DL-Threonine Methyl Ester Hydrochloride: A Technical Guide.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Synchem. (n.d.). L-Threonine ethyl ester hydrochloride.
  • Japanese Pharmacopoeia. (n.d.). Official Monographs for Part I / L-Threonine.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000167). [Link]

  • OUCI. (n.d.). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals.
  • PubMed. (2020). Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization. [Link]

  • Longdom Publishing. (n.d.). Method Development and Validation of Stability Indicating RP-HPLC.
  • Scilit. (n.d.). RP-HPLC Method Development and Validation for the Analysis of Pharmaceutical Drugs. [Link]

  • Chemdad. (n.d.). L-THREONINE ETHYL ESTER HYDROCHLORIDE.
  • ResearchGate. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and liquid chromatography-electrospray ionization mass spectrometry. [Link]

  • Shimadzu. (n.d.). LC/MS/MS Method Package for D/L Amino Acids.
  • ResearchGate. (n.d.). Comprehensive utilization of NMR spectra–evaluation of NMR-based quantification of amino acids for research and patient care. [Link]

  • CS@Purdue. (n.d.). Live qualification/validation of purity methods for protein products.
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

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Validation

A Senior Application Scientist's Guide to the (2S,3R) and (2R,3S) Isomers of Ethyl 2-Amino-3-Hydroxybutanoate

Introduction: Beyond the Formula Ethyl 2-amino-3-hydroxybutanoate, the ethyl ester of the amino acid threonine, is a chiral molecule of significant interest in synthetic chemistry and pharmaceutical development. Its stru...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Formula

Ethyl 2-amino-3-hydroxybutanoate, the ethyl ester of the amino acid threonine, is a chiral molecule of significant interest in synthetic chemistry and pharmaceutical development. Its structure contains two stereocenters at the C2 and C3 positions, giving rise to four possible stereoisomers. This guide focuses on the comparative analysis of the (2S,3R) and (2R,3S) isomers . These two molecules are enantiomers—non-superimposable mirror images of each other.[1][2]

The (2S,3R) configuration corresponds to the ester of naturally occurring L-Threonine, while the (2R,3S) configuration is the ester of the non-natural D-Threonine.[1][3][4] Understanding the distinct properties of these enantiomers is not merely an academic exercise; it is fundamental to developing stereochemically pure active pharmaceutical ingredients (APIs). Biological systems are inherently chiral, and as such, often interact profoundly differently with each enantiomer of a compound. One isomer may elicit a desired therapeutic effect, while its mirror image could be inactive or, in some cases, cause severe adverse effects.[5][6]

This guide provides an in-depth comparison of these enantiomers, offering experimental insights and robust protocols for their differentiation and analysis, tailored for researchers, scientists, and drug development professionals.

Physicochemical and Spectroscopic Properties: A Tale of Sameness and Opposition

Enantiomers share identical physical properties in an achiral environment. This includes melting point, boiling point, density, and solubility. Consequently, standard analytical techniques that do not employ a chiral influence will fail to distinguish between the (2S,3R) and (2R,3S) isomers.

Table 1: Comparison of Physicochemical Properties (Hydrochloride Salts)

Property (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate HCl (2R,3S)-Ethyl 2-amino-3-hydroxybutanoate HCl Rationale for Similarity/Difference
CAS Number 39994-70-2[4][7][8] N/A (Often not separately cataloged) Unique identifier for the specific, well-studied L-form.
Molecular Formula C₆H₁₄ClNO₃[7][8][9] C₆H₁₄ClNO₃ Identical atomic composition.
Molecular Weight 183.63 g/mol [4][7][9] 183.63 g/mol Identical atomic composition.
Appearance White to off-white solid/powder Expected to be a white to off-white solid/powder Crystal lattice energies are identical.
Solubility Soluble in water, methanol Expected to be identical to the (2S,3R) isomer Thermodynamic properties are identical in achiral solvents.

| Optical Rotation [α] | Equal in magnitude, opposite in sign | Equal in magnitude, opposite in sign | This is the defining physical difference between enantiomers. |

Spectroscopic Analysis
  • NMR (¹H, ¹³C) Spectroscopy: In a standard achiral solvent (e.g., CDCl₃, DMSO-d₆), the NMR spectra of the (2S,3R) and (2R,3S) isomers are identical . The chemical environment of each nucleus is the same.

  • Infrared (IR) Spectroscopy: The vibrational modes of the bonds are identical for enantiomers, resulting in indistinguishable IR spectra.

  • Mass Spectrometry (MS): Fragmentation patterns are determined by bond strengths and molecular structure, which are identical. Therefore, the mass spectra of the two isomers are identical .

The key takeaway is that differentiation requires the introduction of a chiral element, which forces the enantiomers to behave as diastereomers from an energetic or interactive standpoint.

Analytical Differentiation: Protocols and Principles

Distinguishing and quantifying these enantiomers is critical for quality control and regulatory compliance. The two primary strategies involve chiral chromatography and NMR spectroscopy with chiral additives.

Strategy 1: Chiral High-Performance Liquid Chromatography (HPLC)

The most definitive method for separating enantiomers is chiral HPLC. This technique utilizes a Chiral Stationary Phase (CSP) that contains a single enantiomer of a chiral selector.

Expertise in Action: The principle relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector on the stationary phase. These complexes have different energies of formation and stability, leading to different interaction strengths and, consequently, different retention times (tᵣ).

Workflow: Chiral HPLC for Enantiomeric Separation

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis prep Dissolve enantiomeric mixture in mobile phase solvent (e.g., Hexane/IPA) inj Inject sample prep->inj Load col Chiral Column (e.g., Daicel Chiralpak® AD-H) Isocratic Elution inj->col Flow det UV Detector (e.g., 210 nm) col->det Elute chrom Obtain Chromatogram det->chrom Signal quant Integrate Peaks to Determine Enantiomeric Ratio (e.r.) or Enantiomeric Excess (e.e.) chrom->quant Process

Caption: Workflow for enantiomeric separation by Chiral HPLC.

Strategy 2: NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)

An alternative to chiral HPLC is to convert the enantiomers into diastereomers before analysis. This is achieved by reacting the sample with an enantiomerically pure chiral derivatizing agent. The resulting diastereomers have distinct physical properties and will exhibit different chemical shifts in a standard NMR spectrum.

Protocol: Derivatization with Mosher's Acid Chloride for NMR Analysis

This protocol uses (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl), a common CDA for alcohols and amines. The amine group of ethyl threoninate will react to form a stable amide.

  • Preparation: In a clean, dry NMR tube, dissolve ~5 mg of the ethyl 2-amino-3-hydroxybutanoate sample in 0.7 mL of anhydrous pyridine-d₅.

  • Derivatization: Add 1.2 equivalents of (R)-MTPA-Cl to the NMR tube. Cap the tube securely and mix gently.

  • Reaction: Allow the reaction to proceed at room temperature for 1-2 hours, or until complete (monitor by ¹H NMR).

  • Acquisition: Acquire a high-resolution ¹H NMR and/or ¹⁹F NMR spectrum.

  • Analysis: The resulting diastereomeric amides, (R)-MTPA-(2S,3R)-amide and (R)-MTPA-(2R,3S)-amide, will have distinct chemical shifts for protons (and the CF₃ group in ¹⁹F NMR) near the newly formed stereocenter. By comparing the integrals of these distinct peaks, the enantiomeric ratio can be determined.

Trustworthiness Check: The protocol is self-validating. A racemic (1:1) starting material should yield two sets of new peaks with a 1:1 integration ratio. A single enantiomer should yield only one set of new peaks. This confirms the method's efficacy.

Biological Activity and Significance in Drug Development

The core reason for differentiating these isomers lies in their disparate biological activities.[6] Since the (2S,3R) isomer is derived from the natural amino acid L-threonine, it is far more likely to be recognized and processed by biological machinery.[1]

  • Enzymatic Recognition: Enzymes, being chiral catalysts, will exhibit substrate specificity. An enzyme that metabolizes the (2S,3R) ester will likely have a much lower affinity, or no affinity at all, for the (2R,3S) enantiomer.

  • Receptor Binding: If the molecule is intended to bind to a specific receptor, the three-dimensional arrangement of its functional groups is paramount. The (2S,3R) and (2R,3S) isomers will present these groups in mirror-image orientations, leading to drastically different binding affinities with a chiral receptor pocket.

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) can all be stereoselective processes. For instance, the (2S,3R) isomer may be actively transported by an L-amino acid transporter, while the (2R,3S) isomer is not.[5][10]

Implication for Drug Development: A drug candidate developed from a racemic mixture of ethyl 2-amino-3-hydroxybutanoate could have a misleading pharmacological profile. The total observed activity is an amalgam of the effects of both isomers. Regulatory agencies like the FDA now require new chiral drugs to be developed as single enantiomers unless there is a compelling therapeutic reason to use a racemate. This underscores the necessity of the analytical methods described above from the earliest stages of discovery.

Conclusion

While the (2S,3R) and (2R,3S) isomers of ethyl 2-amino-3-hydroxybutanoate are identical in their basic chemical formula and most physical properties, they are fundamentally different entities in a chiral context. Their interaction with plane-polarized light is opposite, and more critically, their interaction with the chiral environment of a biological system is distinct. For the researcher and drug developer, treating them as interchangeable is a critical error. Mastery of chiral analytical techniques such as HPLC with a chiral stationary phase or NMR with derivatizing agents is essential for ensuring stereochemical purity, leading to safer, more effective, and well-characterized therapeutic agents.

References

Validation

A Comparative Guide to Analytical Methods for the Chiral Purity of Ethyl Threoninate

An objective guide for researchers, scientists, and drug development professionals. The stereochemical identity of a pharmaceutical compound is a critical quality attribute, profoundly influencing its pharmacological and...

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide for researchers, scientists, and drug development professionals.

The stereochemical identity of a pharmaceutical compound is a critical quality attribute, profoundly influencing its pharmacological and toxicological profile. For chiral molecules like ethyl threoninate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring enantiomeric purity is not merely a regulatory hurdle but a fundamental aspect of drug safety and efficacy.[1] Typically, one enantiomer (the eutomer) possesses the desired therapeutic activity, while the other (the distomer) may be inactive, less active, or contribute to undesirable side effects.[1] Consequently, regulatory bodies like the International Council for Harmonisation (ICH) mandate strict control over enantiomeric impurities.[2][3][4]

This guide provides a comprehensive comparison of the primary analytical techniques used to determine the chiral purity of ethyl threoninate. We will delve into the mechanistic principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE), presenting their relative strengths and weaknesses. This analysis is supported by detailed experimental protocols and comparative data to empower researchers and quality control professionals in selecting and implementing the most suitable method for their specific needs.

Principles of Chiral Recognition: A Mechanistic Overview

The separation of enantiomers, which possess identical physical properties in an achiral environment, requires the introduction of a chiral selector. This selector forms transient diastereomeric complexes with the analyte enantiomers. The differing stability of these complexes results in differential retention times (in chromatography) or migration times (in electrophoresis), enabling their separation. The "three-point interaction model" is a widely accepted principle governing this recognition, where at least three simultaneous interactions (e.g., hydrogen bonds, steric hindrance, dipole-dipole interactions) between the chiral selector and one enantiomer are necessary for effective discrimination.[5]

The primary analytical techniques leverage this principle in different ways:

  • Chiral HPLC: Employs a chiral stationary phase (CSP) packed into a column. The chiral selector is immobilized on the support material, and separation occurs based on the differential interaction of the enantiomers with the CSP as they are carried through by the mobile phase.[6]

  • Chiral GC: Also uses a CSP within a capillary column. This method is suitable for volatile and thermally stable compounds. For non-volatile analytes like amino acid esters, derivatization is often required to increase their volatility and improve interaction with the CSP.[7][8]

  • Chiral CE: Introduces the chiral selector as an additive to the background electrolyte (BGE). Enantiomers are separated in a fused-silica capillary based on differences in their electrophoretic mobility as they form complexes with the chiral selector in the liquid phase.[9][10]

Comparative Performance of Key Analytical Techniques

The choice of analytical method depends on a multitude of factors, including the required sensitivity, speed, sample matrix, available instrumentation, and whether the goal is analytical quantification or preparative isolation.

Technique Principle Advantages Limitations Typical Use Case
Chiral HPLC Differential partitioning between a mobile phase and a Chiral Stationary Phase (CSP).[6]Highly versatile with a wide range of CSPs available (polysaccharide, protein, cyclodextrin-based)[1][11]. Robust, reproducible, and easily scalable for preparative work. Well-established in QC environments.Can consume significant amounts of organic solvents. Method development can be time-consuming and empirical due to the vast number of column/mobile phase combinations.[12]Gold standard for routine quality control, stability testing, and purity certification of drug substances and products.
Chiral GC Differential partitioning between a carrier gas and a Chiral Stationary Phase (CSP).[13]Exceptional resolution and high efficiency. Requires very small sample volumes. Fast analysis times are possible.Limited to volatile and thermally stable analytes. Derivatization is often mandatory for polar compounds like amino acid esters, adding complexity and potential for error.[14]Analysis of volatile chiral compounds, determination of enantiomeric excess in asymmetric synthesis where derivatization is straightforward.
Chiral CE Differential migration in an electric field due to interaction with a chiral selector in the buffer.[15]Extremely high separation efficiency. Minimal consumption of sample and reagents.[9][16] Rapid method development due to easy exchange of chiral selectors in the buffer.Lower concentration sensitivity compared to HPLC with UV detection. Can be less robust and more susceptible to matrix effects. Not easily scalable for preparative purposes.Research and development, analysis of precious or limited-quantity samples, high-throughput screening.
Chiral SFC Differential partitioning between a supercritical fluid mobile phase and a CSP.Combines advantages of GC (speed) and HPLC (versatility). Significantly reduced organic solvent consumption ("Green" chromatography). Faster equilibration times.Requires specialized instrumentation. Method development can be complex due to the interplay of pressure, temperature, and co-solvent.High-throughput screening in drug discovery, purification of enantiomers.
Quantitative Performance Metrics

The following table provides typical performance data for the analysis of chiral amino acid derivatives, offering a baseline for what can be expected when analyzing ethyl threoninate.

Parameter Chiral HPLC Chiral GC (with derivatization) Chiral CE
Resolution (Rs) > 2.0 is readily achievable[17]> 2.0, often higher due to column efficiency> 1.5, often very high efficiency compensates for lower selectivity
Limit of Detection (LOD) ~0.05 - 0.1 µg/mL[18][19]Highly dependent on derivatization and detector (pg to ng range)~1 µg/mL with standard UV detection[16]
Limit of Quantitation (LOQ) ~0.15 - 0.3 µg/mL[18][19]Highly dependent on derivatization and detector (pg to ng range)~3-5 µg/mL with standard UV detection
Typical Analysis Time 10 - 30 minutes5 - 20 minutes10 - 25 minutes
Precision (%RSD) < 2.0% for major peak, < 10% near LOQ[18][20]< 5.0%< 5.0%
Solvent Consumption High (e.g., 1.0 mL/min)Very Low (carrier gas)Extremely Low (µL/run)

Experimental Protocols & Workflows

Adherence to a validated, step-by-step protocol is essential for generating reliable and reproducible data. The following sections provide foundational methods for each technique, which should be optimized and validated for the specific application.

Chiral High-Performance Liquid Chromatography (HPLC)

HPLC is the most common technique for chiral purity analysis in the pharmaceutical industry due to its robustness and versatility. Polysaccharide-based CSPs are often the first choice for screening amino acid derivatives due to their broad applicability.

Workflow for Chiral HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis p1 Dissolve Ethyl Threoninate in Mobile Phase (e.g., 1 mg/mL) p2 Filter through 0.45 µm Syringe Filter p1->p2 h1 Inject Sample (10 µL) onto Chiral Column p2->h1 h2 Isocratic Elution with Mobile Phase h1->h2 h3 UV Detection (e.g., 210 nm) h2->h3 d1 Integrate Peak Areas of Enantiomers h3->d1 d2 Calculate Enantiomeric Purity (% Area) d1->d2

Caption: A typical workflow for chiral HPLC analysis.

Protocol: Chiral HPLC using a Polysaccharide-Based CSP

  • Chromatographic System: HPLC with a UV Detector.

  • Chiral Stationary Phase: Immobilized polysaccharide-based CSP (e.g., CHIRALPAK® IA, IB, or IC), 250 mm x 4.6 mm, 5 µm particle size.

    • Rationale: Immobilized polysaccharide phases offer broad selectivity and are compatible with a wider range of solvents compared to coated phases, providing greater flexibility during method development.

  • Mobile Phase: n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).

    • Rationale: This is a typical normal-phase system. Hexane is the weak solvent, isopropanol acts as the polar modifier to control retention, and a small amount of acid (TFA) is often added to improve the peak shape of ionizable analytes like amino acid esters.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

    • Rationale: Temperature control is crucial for reproducibility. Lower temperatures often increase chiral selectivity but may lead to broader peaks.[21] 25 °C is a common starting point.

  • Detection Wavelength: 210 nm.

    • Rationale: Ethyl threoninate lacks a strong chromophore, so detection at a lower UV wavelength is necessary to achieve adequate sensitivity.

  • Sample Preparation: Accurately weigh and dissolve the ethyl threoninate sample in the mobile phase to a final concentration of 1.0 mg/mL. Filter the solution through a 0.45 µm filter prior to injection.

  • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. Calculate the percentage of the undesired enantiomer using the area percent method.

Chiral Gas Chromatography (GC)

Chiral GC offers excellent resolving power but requires the analyte to be volatile. For ethyl threoninate, a two-step derivatization is necessary to convert the polar amino and hydroxyl groups into less polar, more volatile moieties.[14]

Workflow for Chiral GC Analysis

cluster_prep Derivatization cluster_gc GC System cluster_data Data Analysis p1 Step 1: N,O-Acylation (e.g., with TFAA) p2 Step 2: Esterification (if not already an ester) p1->p2 p3 Dissolve derivatized sample in appropriate solvent p2->p3 g1 Inject Sample (1 µL) into GC Inlet p3->g1 g2 Separation on Chiral Column (Temperature Program) g1->g2 g3 FID Detection g2->g3 d1 Integrate Peak Areas of Enantiomers g3->d1 d2 Calculate Enantiomeric Purity (% Area) d1->d2

Caption: A typical workflow for chiral GC analysis including derivatization.

Protocol: Chiral GC using a Chirasil-Val CSP

  • Derivatization: A common approach for amino acids involves N-acylation followed by esterification. Since the starting material is already an ethyl ester, only the amino and hydroxyl groups need derivatization. A typical procedure involves reaction with trifluoroacetic anhydride (TFAA).[14]

    • Rationale: Derivatization blocks the polar N-H and O-H groups, preventing peak tailing and making the molecule volatile enough for GC analysis.

  • Chromatographic System: Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral Stationary Phase: Chirasil-Val capillary column (e.g., 25 m x 0.25 mm ID).

    • Rationale: Chirasil-Val is a well-established CSP based on L-valine-tert-butylamide, which shows excellent selectivity for derivatized amino acids.[8][14]

  • Carrier Gas: Helium or Hydrogen, at an appropriate flow rate or pressure.

  • Oven Temperature Program: Start at 90 °C, hold for 2 min, then ramp to 180 °C at 4 °C/min.

    • Rationale: A temperature program is used to ensure that the derivatized enantiomers are eluted with good peak shape in a reasonable time.

  • Injector and Detector Temperature: 250 °C.

  • Sample Preparation: Prepare the derivatized sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

  • Analysis: Inject the sample and record the chromatogram. Calculate purity based on peak areas.

Chiral Capillary Electrophoresis (CE)

CE is a powerful micro-separation technique noted for its high efficiency and minimal sample consumption. Chiral separation is achieved by adding a selector, most commonly a cyclodextrin derivative, to the running buffer.[15][22]

Workflow for Chiral CE Analysis

cluster_prep Sample & Buffer Prep cluster_ce CE System cluster_data Data Analysis p1 Prepare Background Electrolyte (BGE) with Chiral Selector c1 Condition Capillary (NaOH, Water, BGE) p1->c1 p2 Dissolve Ethyl Threoninate in Water or BGE (e.g., 0.5 mg/mL) c2 Hydrodynamic Injection of Sample p2->c2 c1->c2 c3 Apply Voltage for Separation c2->c3 c4 On-Capillary UV Detection c3->c4 d1 Integrate Peak Areas of Enantiomers c4->d1 d2 Calculate Enantiomeric Purity (% Area) d1->d2

Caption: A typical workflow for chiral CE analysis.

Protocol: Chiral CE using a Cyclodextrin Selector

  • CE System: Capillary electrophoresis system with a UV-Vis detector.

  • Capillary: Fused-silica capillary, 50 µm ID, ~50 cm total length.

  • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5, containing 15 mM sulfated-β-cyclodextrin (SBC).

    • Rationale: At low pH, the electroosmotic flow (EOF) is suppressed, and the positively charged analyte moves toward the cathode. Sulfated-β-cyclodextrin is a highly effective chiral selector for a wide range of compounds, including amino acids.[22] The differing inclusion-complex formation between the enantiomers and the charged cyclodextrin leads to different effective mobilities and thus separation.

  • Applied Voltage: 20 kV.

  • Capillary Temperature: 25 °C.

  • Detection: Direct UV at 200 nm.

  • Sample Preparation: Dissolve the sample in water to a concentration of 0.5 mg/mL.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Capillary Conditioning: Before the first run, and periodically, flush the capillary with 1 M NaOH, water, and finally the BGE.

  • Analysis: Run the separation and analyze the resulting electropherogram.

Method Validation and Regulatory Context

Regardless of the chosen technique, the analytical method must be validated to ensure it is fit for its intended purpose. Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of the chiral impurity. According to ICH guidelines (specifically Q2(R1)), key validation parameters include:[20][23]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by resolving the enantiomeric peaks from each other and any other potential impurities.[18]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[18]

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[20]

  • Accuracy: The closeness of the test results to the true value. Often assessed by analyzing a sample with a known amount of the chiral impurity (spiked sample).[18]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day).[20]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature).[20]

Conclusion: Selecting the Optimal Method

The determination of the chiral purity of ethyl threoninate can be reliably achieved by several analytical techniques.

  • Chiral HPLC stands out as the most robust and versatile method, making it the preferred choice for routine quality control in a regulated pharmaceutical environment. Its wide variety of available stationary phases provides a high probability of achieving a successful separation.

  • Chiral GC is a powerful alternative offering high resolution, but the mandatory derivatization step adds complexity and may not be ideal for a high-throughput QC setting.

  • Chiral CE is an excellent tool for research and development, where sample quantities may be limited and rapid method development is advantageous. Its low consumption of solvents also makes it an environmentally friendly option.

Ultimately, the selection of the most appropriate method requires a careful evaluation of the specific analytical challenge, including the required sensitivity, sample throughput, and the resources and instrumentation available in the laboratory. For any chosen method, rigorous validation according to ICH guidelines is imperative to ensure data integrity and regulatory compliance.

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Comparative

A Senior Application Scientist's Guide to L-Threonine Alkyl Esters: A Comparative Analysis of Ethyl vs. Methyl Esters in Synthesis

In the intricate field of synthetic organic chemistry, particularly in the realms of peptide synthesis and the construction of complex chiral molecules, the selection of an appropriate protecting group is a decision of p...

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate field of synthetic organic chemistry, particularly in the realms of peptide synthesis and the construction of complex chiral molecules, the selection of an appropriate protecting group is a decision of paramount importance. This choice can dictate the efficiency, yield, and ultimate success of a synthetic route. For the amino acid L-threonine, a cornerstone chiral building block, the protection of its carboxylic acid moiety is a frequent and critical first step. This guide provides a detailed, evidence-based comparison between two of the most common protecting groups: the methyl ester and the ethyl ester. We will delve into their synthesis, reactivity, and practical applications, providing the technical insights necessary for researchers, chemists, and drug development professionals to make an informed decision tailored to their specific synthetic goals.

The Synthetic Landscape: Esterification of L-Threonine

The primary method for preparing both L-threonine methyl and ethyl esters is the Fischer-Speier esterification . This classic reaction involves treating the amino acid with an excess of the corresponding alcohol (methanol or ethanol) in the presence of a strong acid catalyst.[1][2] The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and rendering it susceptible to nucleophilic attack by the alcohol.

Commonly used acid catalysts include anhydrous hydrogen chloride (often generated in situ from thionyl chloride or trimethylchlorosilane (TMSCl) in the alcohol), sulfuric acid, or p-toluenesulfonic acid.[3][4][5] The reaction is driven to completion by using a large excess of the alcohol, which also serves as the solvent, and by removing the water that is formed as a byproduct.[6]

Diagram of the Fischer-Speier Esterification Workflow

G cluster_inputs Starting Materials cluster_process Reaction Process cluster_outputs Products Threonine L-Threonine Reflux Reflux in Excess Alcohol Threonine->Reflux Alcohol Alcohol (Methanol or Ethanol) Alcohol->Reflux Catalyst Acid Catalyst (e.g., SOCl₂, TMSCl, HCl) Catalyst->Reflux Protonation Protonation of Carbonyl Reflux->Protonation Attack Nucleophilic Attack by Alcohol Protonation->Attack Elimination Elimination of Water Attack->Elimination Ester L-Threonine Alkyl Ester HCl Elimination->Ester Water Water (Byproduct) Elimination->Water

Caption: General workflow for Fischer-Speier esterification of L-threonine.

Head-to-Head Comparison: Methyl vs. Ethyl Ester

While synthesized by analogous methods, the differences between the methyl and ethyl esters emerge in their reaction kinetics, physical properties, and subsequent chemical reactivity.

Kinetics and Steric Hindrance

The fundamental difference between methanol and ethanol is the size of the alkyl group. This seemingly small variation introduces a tangible steric effect.

  • L-Threonine Methyl Ester: Methanol is the smaller nucleophile. It can approach the protonated carbonyl carbon of L-threonine with greater ease, resulting in a faster reaction rate compared to ethanol under identical conditions.[7]

  • L-Threonine Ethyl Ester: The ethyl group is bulkier than the methyl group. This increased steric hindrance slightly impedes the nucleophilic attack, leading to a comparatively slower esterification rate.[7][8]

Causality: The rate of esterification is directly influenced by the steric accessibility of the carbonyl carbon. Less steric hindrance from the incoming nucleophile (methanol) facilitates a more rapid formation of the tetrahedral intermediate, which is a key step in the reaction mechanism.[5]

Physical Properties and Handling

The choice of ester can also influence the physical properties of the resulting hydrochloride salt, which affects isolation, purification, and storage.

PropertyL-Threonine Methyl Ester HClL-Threonine Ethyl Ester HClRationale
Molecular Formula C₅H₁₂ClNO₃C₆H₁₄ClNO₃Addition of a CH₂ group.
Molecular Weight 169.61 g/mol [9]183.63 g/mol [10][11]Higher mass of the ethyl group.
Appearance White powder or syrup/oil[9][12]White to off-white crystalline powder[13]Crystal packing can be influenced by the alkyl chain.
Melting Point ~64 °C (can vary)[9][12]Not consistently reported, but generally a solid.Alkyl chain length affects intermolecular forces.
Solubility Soluble in water and methanol.[12]Soluble in water and alcohol.[13]The ethyl ester is slightly more hydrophobic.

Expert Insight: The slightly increased lipophilicity of the ethyl ester can be advantageous in downstream processing. It may exhibit better solubility in a wider range of organic solvents used for chromatography or extractions, potentially simplifying purification steps.

Reactivity and Deprotection (Hydrolysis)

The primary role of the ester is to serve as a temporary protecting group. Therefore, the ease and selectivity of its removal are critical considerations. Deprotection is typically achieved via saponification (base-mediated hydrolysis).

  • Methyl Ester: The carbonyl carbon of the methyl ester is more sterically accessible. This makes it more susceptible to nucleophilic attack by hydroxide ions, leading to a faster rate of hydrolysis .[14]

  • Ethyl Ester: The bulkier ethyl group provides a degree of steric shielding to the carbonyl carbon, making it slightly less reactive towards hydrolysis. Consequently, saponification of the ethyl ester proceeds at a slower rate than the methyl ester.[14][15]

This difference in reactivity is the most crucial factor in selecting between the two.

  • Choose L-Threonine Methyl Ester when:

    • Rapid, facile deprotection is a priority.

    • The subsequent synthetic steps are performed under strictly anhydrous and non-basic conditions.

    • It is used as an intermediate where the ester will be cleaved in the final step.[16]

  • Choose L-Threonine Ethyl Ester when:

    • Greater stability is required. The ester needs to survive mildly basic or aqueous conditions in subsequent reaction steps.

    • Orthogonal deprotection is planned, where other functional groups in the molecule are more labile.

    • A slower, more controlled hydrolysis is desired.

Diagram of the Deprotection Decision Logic

G start What is the key priority for the ester group? priority_stability Need higher stability in subsequent steps? start->priority_stability Stability vs. Deprotection priority_deprotection Need faster, easier deprotection? priority_stability->priority_deprotection No select_ethyl Choose L-Threonine Ethyl Ester priority_stability->select_ethyl Yes priority_deprotection->select_ethyl No (Default to more stable) select_methyl Choose L-Threonine Methyl Ester priority_deprotection->select_methyl Yes

Caption: Decision flowchart for selecting the appropriate threonine ester.

Experimental Protocols

The following protocols are representative methods for the synthesis of L-threonine alkyl ester hydrochlorides.

Protocol 1: Synthesis of L-Threonine Methyl Ester Hydrochloride

Materials:

  • L-Threonine (1 equiv.)

  • Anhydrous Methanol (as solvent)

  • Thionyl Chloride (SOCl₂) (2-3 equiv.)

  • Rotary Evaporator

  • Ice Bath

Procedure:

  • Equip a round-bottom flask with a magnetic stirrer and a drying tube.

  • Add anhydrous methanol to the flask and cool the solvent to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled methanol with vigorous stirring. Causality: This exothermic reaction generates HCl in situ and should be performed slowly to control the temperature.[3][17]

  • Once the addition is complete, add L-threonine portion-wise to the acidic methanol solution.

  • Remove the ice bath and allow the reaction mixture to stir at room temperature for 16-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.

  • The resulting crude product, L-threonine methyl ester hydrochloride, is often obtained as a white solid or a viscous oil and can be used directly or recrystallized from a suitable solvent system like methanol/ether.[17]

Protocol 2: Synthesis of L-Threonine Ethyl Ester Hydrochloride

Materials:

  • L-Threonine (1 equiv.)

  • Anhydrous Ethanol (as solvent)

  • Thionyl Chloride (SOCl₂) (2-3 equiv.)

  • Rotary Evaporator

  • Ice Bath

Procedure:

  • Equip a round-bottom flask with a magnetic stirrer and a drying tube.

  • Add anhydrous ethanol to the flask and cool to 0 °C in an ice bath.

  • Slowly add thionyl chloride dropwise to the cooled ethanol with vigorous stirring.

  • After the addition is complete, add L-threonine in one portion to the reaction mixture.

  • Remove the cooling bath and stir the mixture at room temperature overnight.[18]

  • Monitor the reaction by TLC (eluent: n-butanol:acetic acid:water 3:1:1 v/v/v) to confirm the consumption of the starting amino acid.[18]

  • Once the reaction is complete, evaporate the solvent to dryness under reduced pressure at 40°C.

  • The resulting crude L-threonine ethyl ester hydrochloride can be purified by recrystallization, typically from ethanol/ether, to yield a white crystalline solid.[19]

Conclusion and Recommendations

The choice between L-threonine ethyl ester and methyl ester is not a matter of one being definitively superior, but rather a strategic decision based on the specific demands of the synthetic pathway.

  • L-Threonine Methyl Ester is the workhorse for syntheses where high reaction throughput and a rapid, final deprotection step are desired. Its formation is kinetically favored, and its removal is efficient. However, its lower stability requires careful planning of subsequent reaction conditions to avoid premature cleavage.

  • L-Threonine Ethyl Ester serves as a more robust protecting group. The slight increase in steric bulk provides enhanced stability against unintended hydrolysis, making it the preferred choice for multi-step syntheses involving moderately basic or aqueous conditions. This added stability comes at the cost of a slightly slower formation and a more demanding deprotection step.

Ultimately, the Senior Application Scientist must weigh the need for kinetic efficiency and ease of removal against the requirement for chemical stability throughout the synthetic sequence. This guide provides the foundational data and causal reasoning to empower that decision.

References

  • ResearchGate. (n.d.). Chemical Synthesis of AJ-024. Retrieved from [Link]

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  • ChemBK. (n.d.). ethyl L-threoninate hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

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  • YouTube. (2024). Steric Hindrance | Esterification | Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl L-threoninate hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). CN103450040A - Synthesis method of D-threonine.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • PubMed. (2021). Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. Retrieved from [Link]

  • Farmacia Journal. (n.d.). SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent developments in chemical deprotection of ester functional group. Retrieved from [Link]

  • ACS Publications. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Retrieved from [Link]

  • ResearchGate. (n.d.). Methyl esters: an alternative protecting group for the synthesis of O-glycosyl amino acid building blocks. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether. Retrieved from [Link]

  • MDPI. (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]

  • Journey to Forever. (n.d.). Production and Testing of Ethyl and Methyl Esters. Retrieved from [Link]

  • SciELO. (2008). Article. Retrieved from [Link]

  • Biodiesel Education. (n.d.). ethyl and methyl esters of vegetable oil. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. Retrieved from [Link]

  • Kocienski, P. J. (2004). Protecting Groups. Thieme.
  • ResearchGate. (n.d.). ETHYL AND METHYL ESTERS PRODUCTION FIELD ESTERIFICATION PLANT. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Definitive Structural Elucidation of (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride

For professionals in drug development and chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is not merely an analytical step; it is the foundation upon which all subsequent res...

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is not merely an analytical step; it is the foundation upon which all subsequent research is built. For chiral molecules such as (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride, a key building block derived from the essential amino acid L-threonine, confirming the precise arrangement of every atom—the absolute stereochemistry—is paramount.[1][2][3] An error in stereochemical assignment can lead to inactive compounds or, worse, unforeseen toxicological profiles.

This guide provides an in-depth comparison of the gold-standard technique for this purpose, Single-Crystal X-ray Diffraction (SXRD), with powerful complementary methods. We will use (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride (CAS 39994-70-2) as our case study to explore not just the "how" but the "why" behind selecting an analytical strategy to achieve unequivocal structural proof.[4][5][6]

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SXRD)

Single-crystal X-ray diffraction stands as the definitive method for determining the atomic structure of a crystalline solid.[7][8] By measuring the diffraction pattern of X-rays scattered by the ordered array of molecules in a crystal, we can mathematically reconstruct a three-dimensional map of the electron density and, from that, infer the precise coordinates of each atom. Its power lies in its ability to provide a complete, unambiguous, and high-resolution picture of the molecule's conformation, bond lengths, bond angles, and—most critically for chiral molecules—its absolute configuration.

When a new chiral building block like (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride is synthesized, SXRD is the ultimate arbiter of its structural integrity. The resulting data, summarized in a crystallographic information file (CIF), becomes the benchmark against which all other analytical data is compared.

Anticipated Crystallographic Data
Parameter Hypothetical Value for C₆H₁₄ClNO₃ Significance
Formula C₆H₁₄ClNO₃Confirms the elemental composition of the crystallized material.[5]
Molecular Weight 183.63 g/mol Verifies the mass of the asymmetric unit.[4][9]
Crystal System OrthorhombicDescribes the basic shape of the unit cell (the crystal's repeating unit).
Space Group P2₁2₁2₁A common chiral space group; its determination confirms the material is enantiopure and not a racemic mixture.
Unit Cell Dimensions a=5.5 Å, b=8.9 Å, c=18.2 ÅThe lengths of the unit cell edges, defining the size of the repeating block.
Volume 892 ųThe volume of the unit cell.
Z (Molecules/Unit Cell) 4The number of molecules contained within one unit cell.
Resolution (d_min) 0.75 ÅIndicates the level of detail in the structure; lower values are better. Atomic resolution is typically <1 Å.
R-factor (R₁) 0.035 (3.5%)A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.
Flack Parameter 0.01(2)A critical value for chiral molecules in non-centrosymmetric space groups. A value near 0 confirms the absolute configuration is correct; a value near 1 indicates it is inverted.
Experimental Protocol: From Powder to Proof

The causality behind this workflow is to move from a bulk, amorphous, or microcrystalline powder to a single, perfect crystal suitable for diffraction, and then to translate the resulting diffraction data into a chemically meaningful 3D model.

  • Step 1: Crystallization Screening (The Art).

    • Rationale: To grow single crystals of sufficient size and quality, the molecule must be slowly precipitated from a supersaturated solution. This is the most challenging, and often rate-limiting, step.[10]

    • Method: Dissolve the (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride powder in a primary solvent (e.g., methanol, water). Screen for crystallization conditions using techniques like slow evaporation, vapor diffusion (hanging or sitting drop), or solvent layering with various anti-solvents (e.g., diethyl ether, isopropanol, acetone) at different temperatures.

  • Step 2: Crystal Mounting and Data Collection (The Measurement).

    • Rationale: The crystal must be mounted on a goniometer and cryo-cooled to minimize thermal motion and radiation damage, resulting in a higher-resolution diffraction pattern.

    • Method: Select a well-formed, clear crystal (~50-200 µm) and mount it on a loop. Flash-cool the crystal in a stream of liquid nitrogen. Center the crystal in the X-ray beam of a diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the beam.

  • Step 3: Structure Solution and Refinement (The Analysis).

    • Rationale: The collected diffraction spots are used to determine the unit cell and space group. "Direct methods" or other algorithms are then used to solve the phase problem and generate an initial electron density map.[11] This map is then refined against the experimental data to build and perfect the final atomic model.

    • Method: Use software (e.g., SHELX, Olex2) to process the raw data. An initial structural model is generated and iteratively refined. Hydrogen atoms are typically placed in calculated positions. The final model is validated for geometric correctness and agreement with the data (R-factor). The Flack parameter is calculated to confirm the absolute stereochemistry.

SXRD Workflow Diagram

SXRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis start Powder Sample of (2S,3R)-ethyl 2-amino-3- hydroxybutanoate HCl screen Crystallization Screening start->screen grow Grow Single Crystals screen->grow mount Mount & Cryo-Cool Crystal grow->mount collect Collect Diffraction Data mount->collect solve Solve Structure (Direct Methods) collect->solve refine Refine Atomic Model solve->refine validate Validate & Confirm Absolute Stereochemistry refine->validate end_node Final 3D Structure (CIF File) validate->end_node

Caption: Workflow for Single-Crystal X-ray Diffraction.

Part 2: In-Solution Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

While SXRD provides an definitive solid-state structure, molecules exert their biological function in solution. NMR spectroscopy is the preeminent technique for determining molecular structure, connectivity, and stereochemistry in the solution phase.[8] For our target molecule, NMR serves as a crucial, orthogonal validation of the structure determined by SXRD.

NMR Strategy for (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride
  • ¹H and ¹³C NMR (Connectivity): These fundamental 1D experiments confirm the presence of all expected functional groups (ethyl ester, CH, CH₃, etc.) and their chemical environments. The integration of the proton signals verifies the relative number of protons in each environment.

  • COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled (i.e., adjacent to each other). For our molecule, it would show a clear correlation between the C2-proton and the C3-proton, confirming the amino acid backbone connectivity.

  • NOESY/ROESY (Nuclear Overhauser Effect): This is the key NMR experiment for determining relative stereochemistry. It detects protons that are close in space, regardless of whether they are bonded. For the (2S,3R) configuration (the threo diastereomer), the C2-proton and the C3-proton are on opposite faces of the molecule in a staggered conformation. A very weak or absent NOE signal between these two protons would be expected, contrasting with the strong signal expected for the syn or (2S,3S)-allo diastereomer.

  • Chiral Solvating Agents (Enantiomeric Purity): To confirm that the sample is indeed the (2S,3R) enantiomer and not a racemic mixture, a chiral solvating agent (CSA) can be added to the NMR tube.[12][13][14] The CSA forms transient diastereomeric complexes with the enantiomers, causing their signals (e.g., the C2-proton) to appear at slightly different chemical shifts, allowing for quantification of enantiomeric excess.[15]

NMR Experimental Protocol Summary
  • Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in a suitable deuterated solvent (e.g., D₂O or MeOD).

  • Data Acquisition: Acquire standard ¹H, ¹³C, and 2D COSY spectra on a high-field NMR spectrometer (≥400 MHz).

  • Stereochemistry Determination: Acquire a 2D NOESY or ROESY spectrum with an appropriate mixing time to probe spatial proximities and confirm the anti relationship between the C2-H and C3-H protons.

  • Enantiomeric Purity (Optional): Add a stoichiometric amount of a suitable chiral solvating agent and re-acquire the ¹H spectrum to check for signal splitting.

NMR Logic Diagram

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR start Dissolved Sample in Deuterated Solvent h1 ¹H NMR start->h1 c13 ¹³C NMR start->c13 cosy COSY start->cosy noesy NOESY / ROESY start->noesy info1 Functional Groups & Proton Count h1->info1 c13->info1 info2 Atom Connectivity (Bonding) cosy->info2 info3 Relative Stereochemistry (Through-Space) noesy->info3 final Verified Solution-State Structure info1->final info2->final info3->final

Caption: Logical flow for NMR-based structure elucidation.

Part 3: Advanced & Alternative Diffraction and Computational Methods

While SXRD is the gold standard, the primary bottleneck is often growing large, high-quality crystals.[10] When this proves difficult, other powerful techniques can be employed.

  • Microcrystal Electron Diffraction (MicroED): A revolutionary technique that uses an electron beam instead of X-rays.[7] Its key advantage is the ability to determine high-resolution atomic structures from nanocrystals that are a billionth of the size typically needed for X-ray crystallography.[10] For compounds that are difficult to crystallize, MicroED provides an invaluable alternative for obtaining definitive solid-state data.[16]

  • Crystal Structure Prediction (CSP): A computational approach where the molecular structure is used to generate thousands of plausible crystal packing arrangements.[17][18] These predicted structures are ranked by their calculated lattice energy.[19][20] When combined with experimental powder X-ray diffraction (PXRD) data, CSP can be used to identify the correct structure even in the absence of a single crystal.[16][21]

Part 4: Comparative Analysis and Integrated Strategy

The choice of analytical method is dictated by the specific scientific question, the nature of the sample, and available resources.

FeatureSingle-Crystal X-ray Diffraction (SXRD) NMR Spectroscopy Microcrystal Electron Diffraction (MicroED)
Principle X-ray diffraction from a single crystalNuclear spin resonance in a magnetic fieldElectron diffraction from nanocrystals
Sample Type Single, high-quality crystal (~50-200 µm)Soluble compound (~5-10 mg)Nanocrystalline powder (~1 µg)
Information Definitive 3D structure , absolute configuration, bond lengths/anglesConnectivity, relative stereochemistry , solution conformation, dynamicsDefinitive 3D structure , absolute configuration from extremely small crystals
Resolution Atomic (<1.0 Å)Atomic (connectivity), lower for conformationAtomic (<1.0 Å)
Key Advantage Unambiguous, "gold standard" proof of structure.Provides data in a biologically relevant solution state; no crystal needed.Overcomes the major hurdle of growing large single crystals.[7][10]
Key Limitation Requires single crystals of sufficient size and quality.[10]Does not provide absolute configuration directly; less precise than diffraction.Requires specialized electron microscope equipment.
Conclusion: An Integrated Approach

For a critical building block like (2S,3R)-ethyl 2-amino-3-hydroxybutanoate hydrochloride, a single technique, while powerful, may not provide the complete picture. The most robust strategy is an integrated one:

  • Primary Goal: Obtain the definitive solid-state structure and absolute configuration via Single-Crystal X-ray Diffraction .

  • Contingency Plan: If large single crystals cannot be grown, pursue MicroED on the resulting nanocrystalline powder.

  • Orthogonal Validation: Use a full suite of NMR experiments to confirm that the structure and relative stereochemistry observed in the solid state are maintained in solution.

  • Computational Support: Employ Crystal Structure Prediction (CSP) methods to understand the polymorphic landscape and potentially solve the structure from powder diffraction data if single crystals remain elusive.

By combining the strengths of these complementary techniques, researchers and drug development professionals can achieve an unshakeable, validated, and comprehensive understanding of their molecule's three-dimensional architecture, ensuring the integrity and success of their scientific endeavors.

References

  • Vertex AI Search. (n.d.). MicroED vs. X-Ray vs. Cryo-EM for Small Molecules: Unveiling High-Resolution Structures.
  • American Chemical Society. (2018, November 9). Researchers develop powerful method to solve structures of small molecules. ACS Central Science.
  • Gorelik, T. E., et al. (2023). Molecular replacement for small-molecule crystal structure determination from X-ray and electron diffraction data with reduced resolution. National Institutes of Health (PMC).
  • Rondinini, V., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry - ACS Publications.
  • Schrödinger. (2024). Crystal structure prediction workflow for small molecule drug formulation. Schrödinger.
  • Gavezzotti, A. (2025). Symmetry-Constrained Monte Carlo for the Crystal Structure Prediction of Small Organic Molecules. ACS Publications.
  • Cruz-Cabeza, A. J., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics - ACS Publications.
  • dos Santos, M. P., & Rittner, R. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. National Institutes of Health (PMC).
  • ResearchGate. (2025). Strategies for using NMR spectroscopy to determine absolute configuration. ResearchGate.
  • BenchChem. (2025). Confirming Molecular Structures: A Comparative Guide to X-ray Crystallography and Its Alternatives. BenchChem.
  • Price, S. L. (n.d.). Computational prediction of organic crystal structures and polymorphism. Taylor & Francis Online.
  • University of Pisa. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy.
  • Analyst (RSC Publishing). (2023). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines.
  • ResearchGate. (2025). Prediction of small molecule crystal structures | Request PDF. ResearchGate.
  • Wikipedia. (n.d.). Crystal structure prediction.
  • BLD Pharm. (n.d.). (2S, 3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride, min 97%, 1 gram.
  • MedChemExpress. (n.d.). (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride.
  • CymitQuimica. (n.d.). (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride.
  • National Institutes of Health. (n.d.). Ethyl L-threoninate hydrochloride | C6H14ClNO3 | CID 2763096. PubChem.
  • AChemBlock. (n.d.). (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride 95.00% | CAS: 39994-70-2.
  • Alchem Pharmtech. (n.d.). CAS 39994-70-2 | (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride.
  • ChemBK. (2024, April 9). ethyl L-threoninate hydrochloride.
  • National Institutes of Health. (n.d.). methyl (2S,3S)-2-amino-3-hydroxybutanoate hydrochloride | C5H12ClNO3 | CID 56777184. PubChem.
  • PubChemLite. (2025). Ethyl l-threoninate (C6H13NO3).
  • National Institutes of Health. (n.d.). (2R,3S)-2-amino-3-hydroxybutanoate | C4H9NO3 | CID 6995277. PubChem.
  • Chemsrc. (2025, August 29). Ethyl L-threoninate hydrochloride (1:1) | CAS#:39994-70-2.
  • National Institutes of Health. (n.d.). (2S,3R)-2-amino-3-hydroxybutanoic acid. PubChem.
  • National Institutes of Health. (n.d.). Glycine ethyl ester, hydrochloride | C4H10ClNO2 | CID 2723640. PubChem.

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Comparative

A Comparative Guide to the Analysis of 2,3,4-Trihydroxybenzaldehyde for Researchers and Drug Development Professionals

A Note on Chemical Identification: Initial searches for CAS 18640-69-2 yielded no valid compound. However, the accompanying chemical name, 2,3,4-Trihydroxybenzaldehyde, corresponds to the correct CAS Number: 2144-08-3 .

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: Initial searches for CAS 18640-69-2 yielded no valid compound. However, the accompanying chemical name, 2,3,4-Trihydroxybenzaldehyde, corresponds to the correct CAS Number: 2144-08-3 . This guide will focus on the analysis and comparison of this specific compound, a valuable building block in pharmaceutical and antioxidant research.

Introduction to 2,3,4-Trihydroxybenzaldehyde: A Versatile Phenolic Aldehyde

2,3,4-Trihydroxybenzaldehyde, also known as pyrogallol-4-carboxaldehyde, is an aromatic compound characterized by a benzaldehyde core with three hydroxyl groups.[1] This substitution pattern imparts significant antioxidant and antimicrobial properties, making it a compound of interest in drug discovery and development. Its established role as a key intermediate in the synthesis of the anti-Parkinson's drug benserazide underscores its importance in medicinal chemistry. This guide provides a comprehensive overview of the critical quality attributes outlined in a typical Certificate of Analysis (CoA) for 2,3,4-Trihydroxybenzaldehyde and compares its performance with relevant alternatives, supported by experimental data.

Deconstructing the Certificate of Analysis for 2,3,4-Trihydroxybenzaldehyde (CAS 2144-08-3)

A Certificate of Analysis is a crucial document that assures the identity, purity, and quality of a chemical substance. For researchers, understanding the parameters on a CoA is paramount for the reliability and reproducibility of their experiments. Below is a breakdown of the key specifications for 2,3,4-Trihydroxybenzaldehyde, based on commercially available data.[2][3]

ParameterTypical SpecificationMethodSignificance in Research
Appearance Light yellow to light brown or beige, fine powder/solidVisualProvides a preliminary check for degradation or gross contamination.
Identity Consistent with the structure of 2,3,4-Trihydroxybenzaldehyde¹H NMR, FTIRConfirms the molecular structure of the compound, ensuring the correct starting material.
Purity (Assay) ≥98%HPLC, GCQuantifies the amount of the desired compound, which is critical for accurate stoichiometry in reactions and for biological assays.
Melting Point 159-161 °CMelting Point ApparatusA narrow melting point range is indicative of high purity.
Water Content ≤0.5%Karl Fischer (KF) TitrationWater can interfere with moisture-sensitive reactions and affect the accuracy of weighing.

Comparative Analysis: 2,3,4-Trihydroxybenzaldehyde vs. Key Alternatives

The selection of a phenolic aldehyde in research and development often depends on its specific biological activity and chemical reactivity. Here, we compare 2,3,4-Trihydroxybenzaldehyde with other structurally related and commonly used hydroxybenzaldehydes: Protocatechuic Aldehyde (3,4-Dihydroxybenzaldehyde) and Vanillin (4-Hydroxy-3-methoxybenzaldehyde).

Antioxidant Activity

The antioxidant potential of phenolic compounds is a key area of investigation. The number and position of hydroxyl groups on the benzene ring are critical determinants of this activity.

A study comparing the antioxidant activity of various natural hydroxybenzaldehydes revealed that Protocatechuic Aldehyde exhibited high antioxidant activity across multiple in vitro assays.[4] Vanillin, in contrast, was found to be a poor scavenger of the DPPH radical.[4] Another study demonstrated that while Vanillin itself has marginal antioxidant activity (IC50 of 0.81 µg/mL), its demethylated derivative, Protocatechuic Aldehyde, showed a similar activity (IC50 of 0.84 µg/mL) in the DPPH assay.[5]

CompoundAntioxidant Activity (DPPH Assay - IC50)Key Structural Features
2,3,4-Trihydroxybenzaldehyde Data not readily available in direct comparative studies. The presence of three adjacent hydroxyl groups suggests strong potential antioxidant activity.Three hydroxyl groups
Protocatechuic Aldehyde 0.84 µg/mL[5]Two adjacent hydroxyl groups
Vanillin 0.81 µg/mL[5]One hydroxyl group and one methoxy group

The arrangement of hydroxyl groups in 2,3,4-Trihydroxybenzaldehyde suggests it may possess potent antioxidant properties, potentially greater than dihydroxy and methoxy-hydroxy substituted analogues, though direct comparative quantitative data is limited in the reviewed literature.

Antimicrobial Activity

Hydroxybenzaldehydes are known for their antimicrobial properties, which are also influenced by their molecular structure.

A study on the antimicrobial activity of dihydroxybenzaldehydes against Staphylococcus aureus associated with bovine mastitis found that both 2,3-dihydroxybenzaldehyde and gentisaldehyde (2,5-dihydroxybenzaldehyde) exhibited a Minimum Inhibitory Concentration (MIC50) of 500 mg/L.[6] While direct comparative data for 2,3,4-Trihydroxybenzaldehyde was not found in the same study, the general antimicrobial activity of carbohydrazones derived from it has been investigated.

In a comparative study of trimethoxybenzaldehyde isomers against Candida albicans, the 2,4,6-isomer showed the highest antifungal activity (MIC of 0.25 mg/mL).[7] This highlights the importance of substituent positioning on the benzene ring for antimicrobial efficacy.

CompoundOrganismAntimicrobial Activity (MIC)
2,3-Dihydroxybenzaldehyde Staphylococcus aureus500 mg/L (MIC50)[6]
2,4,5-Trimethoxybenzaldehyde Candida albicans1 mg/mL[7]
2,3,4-Trimethoxybenzaldehyde Candida albicans1 mg/mL[7]
3,4,5-Trimethoxybenzaldehyde Candida albicans1 mg/mL[7]
2,4,6-Trimethoxybenzaldehyde Candida albicans0.25 mg/mL[7]

These findings suggest that the antimicrobial spectrum and potency of hydroxy- and methoxy-benzaldehydes are highly dependent on the specific substitution pattern.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for determining the purity of 2,3,4-Trihydroxybenzaldehyde and its analogues.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% phosphoric acid or formic acid

  • Mobile Phase B: Acetonitrile

  • Sample: 2,3,4-Trihydroxybenzaldehyde (and/or alternatives) dissolved in mobile phase A or a suitable solvent mixture.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm (or determined by UV-Vis scan)

  • Gradient Elution: A scouting gradient of 5% to 95% Acetonitrile over 10-15 minutes is recommended for initial method development.[8] A typical starting point for an isocratic method could be a 30:70 (v/v) mixture of acetonitrile and acidified water.[9]

3. Procedure:

  • Prepare the mobile phases and degas them.

  • Prepare a standard solution of the analyte at a known concentration (e.g., 1 mg/mL).

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the standard solution and record the chromatogram.

  • The purity is calculated based on the area percent of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Mobile_Phase Prepare Mobile Phase (Water/Acetonitrile/Acid) Equilibrate Equilibrate System Mobile_Phase->Equilibrate Sample_Prep Prepare Sample Solution (1 mg/mL) Inject Inject Sample Sample_Prep->Inject Equilibrate->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Record Chromatogram Detect->Chromatogram Calculate Calculate Purity (Area % Report) Chromatogram->Calculate

Caption: A typical experimental workflow for HPLC analysis.

Structural and Spectroscopic Characterization

The confirmation of the chemical structure of 2,3,4-Trihydroxybenzaldehyde is achieved through spectroscopic methods.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the hydrogen atoms in the molecule. For 2,3,4-Trihydroxybenzaldehyde, the spectrum is consistent with its structure.[3][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the functional groups present in the molecule. Key absorptions for 2,3,4-Trihydroxybenzaldehyde include peaks corresponding to the hydroxyl (-OH) and aldehyde (-CHO) groups.

Chemical_Structures cluster_main 2,3,4-Trihydroxybenzaldehyde cluster_alt1 Protocatechuic Aldehyde cluster_alt2 Vanillin THB PA VAN

Caption: Chemical structures of 2,3,4-Trihydroxybenzaldehyde and its alternatives.

Conclusion

The Certificate of Analysis for 2,3,4-Trihydroxybenzaldehyde (CAS 2144-08-3) provides essential quality control parameters that are fundamental for its application in research and drug development. When compared to other hydroxybenzaldehydes like Protocatechuic Aldehyde and Vanillin, its unique substitution pattern is expected to confer distinct biological activities. The choice of compound will ultimately depend on the specific requirements of the application, with considerations for antioxidant potential, antimicrobial efficacy, and synthetic utility. The provided analytical methods offer a robust framework for the quality assessment of these valuable chemical entities.

References

  • Agilent Technologies. (2024, March 28). HPLC Method Development: From Beginner to Expert Part 2. Retrieved from [Link][8]

  • Alfa Aesar. (n.d.). Certificate of analysis: 2,3,4-Trihydroxybenzaldehyde, 98%. Thermo Fisher Scientific. Retrieved from [Link][2]

  • Gouvinhas, I., et al. (2015). Structure–antioxidant activity relationship study of natural hydroxybenzaldehydes using in vitro assays. Journal of the Science of Food and Agriculture, 95(11), 2312-2318. Retrieved from [Link][4]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75064, 2,3,4-Trihydroxybenzaldehyde. Retrieved from [Link]

  • Olanlokun, J. O., & Olorunsogo, O. O. (2018). Evaluation of Antioxidant Activity of Obtained Derivatives of Vanillin. International Journal of Biomedical Investigation, 1(1), 104. Retrieved from [Link][5]

  • Ng, S. W. (2008). 2,3,4-Trihydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 8), o1565. Retrieved from [Link][11]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75064, 2,3,4-Trihydroxybenzaldehyde. Retrieved from [Link][12]

  • Ng, S. W. (2008). 2,3,4-Trihydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(8), o1565. Retrieved from [Link][13]

  • Liu, X., et al. (2021). Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. Evidence-Based Complementary and Alternative Medicine, 2021, 6139308. Retrieved from [Link][14]

  • de Oliveira, A. M., et al. (2021). Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster. Scientia Pharmaceutica, 89(3), 39. Retrieved from [Link][15]

  • Zothanpuia, et al. (2018). Gentisaldehyde and Its Derivative 2,3-Dihydroxybenzaldehyde Show Antimicrobial Activities Against Bovine Mastitis Staphylococcus aureus. Frontiers in Microbiology, 9, 1546. Retrieved from [Link][6]

  • Liu, X., et al. (2021). Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. Evidence-Based Complementary and Alternative Medicine, 2021, 6139308. Retrieved from [Link][16]

  • SIELC Technologies. (n.d.). Separation of 2,3,4-Trihydroxybenzaldehyde on Newcrom R1 HPLC column. Retrieved from [Link][9]

  • Waters. (2008, November 5). Screening of Commercial Vanilla Extracts for Authenticity using the Breeze 2 Modular HPLC System. Retrieved from [Link]

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Validation

A Comparative Guide to Enantiomeric Excess Determination of Ethyl Threoninate

For Researchers, Scientists, and Drug Development Professionals In the realms of pharmaceutical development and asymmetric synthesis, the precise quantification of enantiomeric excess (ee) is not merely a procedural step...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realms of pharmaceutical development and asymmetric synthesis, the precise quantification of enantiomeric excess (ee) is not merely a procedural step but a critical determinant of a compound's efficacy and safety. Ethyl threoninate, a chiral building block, is no exception. Its stereochemical purity can significantly influence the properties of downstream products. This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of ethyl threoninate, offering in-depth technical insights and field-proven methodologies to aid in the selection of the most suitable approach.

The Imperative of Stereochemical Purity

The biological activities of enantiomers can differ profoundly, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even toxic.[1] Consequently, regulatory bodies worldwide mandate stringent control over the stereochemical composition of chiral drugs. For synthetic chemists, an accurate determination of enantiomeric excess is essential for optimizing asymmetric reactions and ensuring the quality of chiral intermediates like ethyl threoninate.[2]

Comparative Analysis of Analytical Methodologies

The determination of enantiomeric excess primarily relies on chromatographic and spectroscopic techniques.[1] Each method possesses distinct advantages and limitations, and the optimal choice depends on factors such as the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation.[1]

Chromatographic Methods: The Gold Standard in Separation

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers.[3] The fundamental principle involves the differential interaction of the enantiomers with a chiral stationary phase (CSP) or a chiral mobile phase additive, leading to different retention times.[3][4]

  • Chiral High-Performance Liquid Chromatography (HPLC): HPLC is arguably the most versatile and widely used technique for enantiomeric excess determination. Direct separation on a CSP is the most common approach, where the stationary phase is composed of a single enantiomer of a chiral selector immobilized on a support like silica gel.[3] The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector, with differences in their stability leading to separation.[3]

  • Chiral Gas Chromatography (GC): For volatile and thermally stable compounds, chiral GC offers high resolution and sensitivity.[4][5] Similar to HPLC, separation is achieved on a capillary column coated with a chiral stationary phase, often a derivatized cyclodextrin.[4][6] The formation of transient diastereomeric adducts between the enantiomers and the CSP allows for their separation based on differences in thermodynamic properties.[4]

Spectroscopic Methods: Rapid and Insightful

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide a powerful alternative for determining enantiomeric excess, often with simpler sample preparation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can be used to determine enantiomeric excess through the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[7][8]

    • Chiral Derivatizing Agents: The analyte is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. Since diastereomers have different physical properties, their corresponding signals in the NMR spectrum will be distinct and can be integrated to determine the enantiomeric ratio.[2][8] A classic example is the use of Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA).[8]

    • Chiral Solvating Agents: In the presence of a CSA, the enantiomers form transient diastereomeric complexes that are in fast exchange on the NMR timescale. This results in separate signals for the enantiomers in the NMR spectrum, allowing for quantification.[7][9]

Quantitative Performance Comparison

The selection of an analytical technique is a critical decision guided by the specific requirements of the analysis. The following table summarizes key performance metrics for the most common methods.

ParameterChiral HPLCChiral GCNMR Spectroscopy (with CDA/CSA)
Resolution High to ExcellentExcellentModerate to High
Sensitivity High (µg/mL to ng/mL)Very High (pg/mL to fg/mL)Moderate (mg/mL)
Analysis Time 5 - 30 minutes10 - 60 minutes< 10 minutes
Sample Prep Minimal (dissolution)Derivatization may be neededDerivatization or addition of CSA
Instrumentation Cost Moderate to HighModerate to HighHigh
Throughput Moderate to HighModerateHigh
Key Advantage Broad applicability, direct analysisHigh resolution for volatile compoundsRapid analysis, structural information
Key Limitation Column cost, method developmentAnalyte must be volatile/thermally stableLower sensitivity, potential for signal overlap

Experimental Workflows and Methodologies

Reproducibility and accuracy are paramount in scientific research. This section provides detailed, step-by-step protocols for the key techniques discussed.

Workflow for Chiral Analysis

G cluster_0 Sample Preparation cluster_1 Analytical Method cluster_2 Data Analysis Sample Ethyl Threoninate Sample Prep Dissolve in Mobile Phase (HPLC) or Derivatize (GC/NMR) Sample->Prep HPLC Chiral HPLC Prep->HPLC Direct GC Chiral GC Prep->GC Indirect NMR NMR Spectroscopy Prep->NMR Indirect Integration Peak Integration (Chromatography) or Signal Integration (NMR) HPLC->Integration GC->Integration NMR->Integration Calculation Calculate Enantiomeric Excess ee (%) = |(Area_R - Area_S)| / (Area_R + Area_S) * 100 Integration->Calculation

Caption: General workflow for determining the enantiomeric excess of ethyl threoninate.

Protocol 1: Chiral HPLC Method

Chiral HPLC is a robust method for the direct separation of ethyl threoninate enantiomers.[3] Macrocyclic glycopeptides, such as teicoplanin-based CSPs, are particularly effective for resolving underivatized amino acid esters.[3]

Instrumentation and Materials:

  • High-Performance Liquid Chromatograph with UV detector

  • Chiral Stationary Phase Column (e.g., CHIROBIOTIC™ T)

  • HPLC-grade mobile phase solvents (e.g., ethanol, water, acetic acid, triethylamine)

  • Ethyl threoninate sample

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of ethanol, water, acetic acid, and triethylamine. The exact composition may require optimization.[10]

  • Sample Preparation: Dissolve the ethyl threoninate sample in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.[3]

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Run the analysis under isocratic conditions.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Integrate the area under each peak (AreaR and AreaS).

    • Calculate the enantiomeric excess using the formula: ee (%) = |(AreaR - AreaS)| / (AreaR + AreaS) x 100.[11]

Protocol 2: Chiral GC Method (with Derivatization)

For GC analysis, ethyl threoninate often requires derivatization to increase its volatility and improve chromatographic performance.[12] A common approach is N-acylation followed by esterification.

Instrumentation and Materials:

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral Capillary Column (e.g., Chirasil-Val)

  • Derivatizing agent (e.g., trifluoroacetic anhydride, isopropanol)

  • Solvents (e.g., dichloromethane)

  • Ethyl threoninate sample

Procedure:

  • Derivatization:

    • Dissolve a known amount of ethyl threoninate in a suitable solvent.

    • Add the derivatizing agents (e.g., trifluoroacetic anhydride and isopropanol) and heat the mixture to complete the reaction.

    • Evaporate the excess reagents and solvent under a stream of nitrogen.

    • Re-dissolve the residue in a solvent suitable for GC injection.

  • GC Analysis:

    • Inject the derivatized sample into the GC.

    • Employ a temperature program to achieve optimal separation of the diastereomeric derivatives.

    • The FID or MS will detect the separated compounds as they elute from the column.

  • Data Analysis:

    • Integrate the peak areas of the two diastereomeric derivatives.

    • Calculate the enantiomeric excess as described in the HPLC protocol.

Protocol 3: NMR Spectroscopy with a Chiral Derivatizing Agent

This method relies on the conversion of enantiomers into diastereomers, which are distinguishable by NMR.[2][8]

Instrumentation and Materials:

  • NMR Spectrometer (400 MHz or higher)

  • NMR tubes

  • Chiral Derivatizing Agent (e.g., (R)-Mosher's acid chloride)

  • Deuterated solvent (e.g., CDCl3)

  • Base (e.g., pyridine)

  • Ethyl threoninate sample

Procedure:

  • Sample Preparation:

    • In an NMR tube, dissolve the ethyl threoninate sample in the deuterated solvent.

    • Add a small amount of a base like pyridine.

    • Add a slight excess of the enantiomerically pure chiral derivatizing agent (e.g., (R)-Mosher's acid chloride).

    • Allow the reaction to proceed to completion.

  • NMR Acquisition:

    • Acquire a high-resolution 1H NMR spectrum of the sample.

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers.

    • Integrate the areas of these two signals.

    • Calculate the enantiomeric excess from the integration ratio.

Principle of Enantiomeric Separation by Chiral Chromatography

G cluster_0 cluster_1 cluster_2 cluster_3 Enantiomers R-Enantiomer + S-Enantiomer CSP Chiral Selector Enantiomers->CSP Interaction ComplexR [R-Enantiomer • CSP] CSP->ComplexR Forms more stable complex ComplexS [S-Enantiomer • CSP] CSP->ComplexS Forms less stable complex Separation Differential Retention Times ComplexR->Separation Longer Retention Time ComplexS->Separation Shorter Retention Time

Caption: Interaction of enantiomers with a chiral stationary phase leading to separation.

Conclusion: A Strategic Approach to Method Selection

The determination of enantiomeric excess for ethyl threoninate is a critical analytical task that can be accomplished by several reliable methods. Chiral HPLC and GC offer excellent resolution and are considered the gold standards for separation-based analysis. NMR spectroscopy, particularly with the use of chiral derivatizing agents, provides a rapid and powerful alternative, especially when sample throughput is a priority.

The choice of method should be a strategic one, based on a thorough evaluation of the specific analytical requirements, available resources, and the intended application. For routine quality control with a high volume of samples, a validated chiral HPLC or a rapid NMR method may be most appropriate. For challenging separations or when very high sensitivity is required, chiral GC-MS can be the method of choice. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can confidently select and implement the most suitable methodology for the accurate and precise determination of the enantiomeric excess of ethyl threoninate, thereby ensuring the quality and integrity of their work.

References

  • Peggion, C., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization. Amino Acids, 50(12), 1759-1767. Retrieved from [Link]

  • Labuta, J., et al. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers. Nature Communications, 4, 2188. Retrieved from [Link]

  • DiRocco, D. A., & Rovis, T. (2020). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews, 49(20), 7334-7363. Retrieved from [Link]

  • ResearchGate. (n.d.). Two Methods for the Determination of Enantiomeric Excess and Concentration of a Chiral Sample with a Single Spectroscopic Measurement. Retrieved from [Link]

  • Kim, D., et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 93(50), 16757-16762. Retrieved from [Link]

  • Nichols, P. L., & Beeler, A. B. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education, 95(11), 2043-2048. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Ethyl DL-threoninate hydrochloride on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Chiral recognition and determination of enantiomeric excess of chiral compounds by UV-visible-shortwave near infrared diffuse reflectance spectroscopy with chemometrics. Retrieved from [Link]

  • University of Bristol. (n.d.). Determination of enantiomeric excess. Retrieved from [Link]

  • ResearchGate. (n.d.). Supporting Information. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Retrieved from [Link]

  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Wikipedia. (n.d.). Enantiomeric excess. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Chiral derivatization-enabled discrimination and on-tissue detection of proteinogenic amino acids by ion mobility mass spectrometry. Retrieved from [Link]

  • PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. Retrieved from [Link]

  • AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]

  • ResearchGate. (n.d.). Chirality determination of unusual amino acids using precolumn derivatization and liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Retrieved from [Link]

  • PubMed. (n.d.). Temperature-induced inversion of the elution order of enantiomers in gas chromatography: N-ethoxycarbonyl propylamides and N-trifluoroacetyl ethyl esters of alpha-amino acids on Chirasil-Val-C11 and Chirasil-Dex stationary phases. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 1.4: Chiral Gas Chromatography. Retrieved from [Link]

  • PubMed. (n.d.). Determination of the optical purity of threonine and hydroxyproline by capillary gas chromatography on a chiral stationary phase. Retrieved from [Link]

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Comparative

A Comparative Guide to the Reactivity of Threonine Esters with Different Protecting Groups

For researchers, scientists, and drug development professionals, the synthesis of peptides containing threonine residues presents unique challenges due to the nucleophilic nature of its side-chain hydroxyl group. The str...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis of peptides containing threonine residues presents unique challenges due to the nucleophilic nature of its side-chain hydroxyl group. The strategic selection of protecting groups for both the α-amino and the side-chain hydroxyl functionalities of threonine esters is critical to mitigate side reactions, ensure high coupling efficiency, and achieve the desired peptide sequence with high purity. This guide provides an in-depth comparison of the reactivity of threonine esters shielded by various common protecting groups, supported by experimental insights and detailed protocols to inform your synthetic strategies.

The choice of a protecting group strategy is fundamental and dictates the overall approach to peptide synthesis, most notably in Solid-Phase Peptide Synthesis (SPPS). The two predominant strategies are the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) and the acid-labile tert-butyloxycarbonyl (Boc) approaches for the Nα-amino group.[1] The selection of the Nα-protecting group, in turn, influences the choice of the semi-permanent protecting group for the threonine side chain, demanding an orthogonal scheme where one group can be removed without affecting the other.[2]

Nα-Amino Protecting Groups: A Tale of Two Strategies

The reactivity of the threonine ester is profoundly influenced by the Nα-protecting group. The choice between Fmoc and Boc dictates the conditions for peptide chain elongation and, consequently, the stability requirements for the side-chain protection.

  • tert-Butoxycarbonyl (Boc): This protecting group is cleaved under moderately strong acidic conditions, typically with trifluoroacetic acid (TFA).[1] The repetitive use of TFA for Nα-deprotection in the Boc strategy necessitates side-chain protecting groups that are stable to these conditions but can be removed at the final cleavage step, often with a stronger acid like hydrogen fluoride (HF).[3]

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is labile to mild basic conditions, commonly a solution of piperidine in N,N-dimethylformamide (DMF).[4] This allows for the use of acid-labile side-chain protecting groups that can be removed simultaneously with the peptide from the resin using TFA.[1] The milder conditions of the Fmoc strategy have made it the more popular choice for the synthesis of sensitive or modified peptides.[3]

Side-Chain Hydroxyl Protecting Groups for Threonine

The protection of the threonine hydroxyl group is often necessary to prevent side reactions such as O-acylation during peptide coupling.[4] The choice of the side-chain protecting group must be compatible with the chosen Nα-protection strategy.

  • tert-Butyl (tBu): The tBu ether is a workhorse in Fmoc-based SPPS due to its stability to the basic conditions used for Fmoc removal.[4] It is efficiently cleaved under the strong acidic conditions of the final TFA-mediated cleavage from the resin.[5] However, the tert-butyl cation generated during cleavage can lead to side reactions with nucleophilic residues like tryptophan and methionine, necessitating the use of scavengers.[6]

  • Trityl (Trt): The trityl group is significantly more acid-labile than the tBu group and is also employed in Fmoc-SPPS.[4] Its increased acid sensitivity allows for selective deprotection on the resin and can be advantageous when milder cleavage conditions are desired.[5][7] However, the bulky nature of the Trt group can sometimes hinder coupling efficiency.

  • Benzyl (Bzl): The benzyl ether is the most common side-chain protecting group for threonine in the Boc strategy. It is stable to the repetitive TFA treatments for Boc deprotection but is cleaved by strong acids like HF.[5][8]

Comparative Reactivity and Performance

The interplay between the Nα and side-chain protecting groups determines the overall success of incorporating threonine into a peptide sequence.

Protecting Group CombinationNα-Deprotection ConditionsSide-Chain StabilityFinal Cleavage ConditionsKey AdvantagesPotential Disadvantages
Fmoc-Thr(tBu)-OH 20% Piperidine in DMFStable to baseTFA-based cocktail (e.g., 95% TFA)[6]High stability during synthesis, widely used.[4]tBu cation formation during cleavage can lead to side reactions.[6] May contribute to aggregation in "difficult sequences".[4]
Fmoc-Thr(Trt)-OH 20% Piperidine in DMFStable to baseMilder TFA conditions can be used compared to tBu.[7]Acid-labile, allowing for selective deprotection.[5]Bulky group may lower coupling efficiency.
Boc-Thr(Bzl)-OH ~50% TFA in DCMStable to repetitive TFA treatmentStrong acids (e.g., HF) or catalytic hydrogenation.[8]Robust chemistry, suitable for long and difficult sequences.[1]Requires harsh final cleavage conditions and specialized equipment (HF apparatus).[8]
Common Side Reactions and Mitigation Strategies

Several side reactions can occur involving protected threonine esters during peptide synthesis. Understanding their mechanisms is key to their prevention.

  • O-Acylation: The unwanted acylation of the threonine hydroxyl group by the activated C-terminus of the incoming amino acid can lead to the formation of branched peptides. This is more prevalent if the hydroxyl group is unprotected.[4] While some studies suggest short peptides can be synthesized without side-chain protection, it is generally recommended for longer sequences.[9]

  • O-Sulfonation: During the final TFA cleavage of peptides containing arginine residues protected with sulfonyl-based groups (e.g., Pmc, Mtr), O-sulfonation of threonine can occur, resulting in a +80 Da mass addition to the desired peptide.[10] This side reaction can be minimized by the use of effective scavengers in the cleavage cocktail.[10]

  • β-Elimination: Under certain conditions, particularly with glycosylated threonine derivatives, β-elimination can occur as a competing side reaction to epimerization.[11]

Experimental Protocols

The following protocols provide a generalized framework for the protection and deprotection of threonine esters. Optimization may be required based on the specific substrate and peptide sequence.

Protocol 1: Boc Protection of Threonine Methyl Ester

This protocol describes the protection of the α-amino group of threonine methyl ester with a Boc group.

Materials:

  • Threonine methyl ester hydrochloride

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve threonine methyl ester hydrochloride (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2.5 eq) to the solution.

  • At 0 °C, add di-tert-butyl dicarbonate (1.1 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous layer with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield Boc-Thr-OMe.

Protocol 2: Fmoc Protection of Threonine

This protocol details the protection of the α-amino group of threonine with an Fmoc group.

Materials:

  • L-Threonine

  • Fmoc-succinamide (Fmoc-OSu)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve L-Threonine (1.0 eq) and Fmoc-succinamide (1.05 eq) in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, perform an appropriate aqueous work-up and extraction with an organic solvent.

  • Purify the product by column chromatography to obtain Fmoc-Thr-OH.

Protocol 3: Deprotection of Fmoc-Thr(tBu)-OH in SPPS

This protocol outlines the cleavage and deprotection of a peptide containing a Thr(tBu) residue from the resin in Fmoc-based SPPS.

Materials:

  • Peptide-bound resin

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin thoroughly with DCM to remove residual DMF.

  • Dry the resin under a stream of nitrogen.

  • Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[7]

  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[4]

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Visualizations

Workflow for Fmoc-Based Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Coupling Coupling Resin->Coupling Fmoc_AA Fmoc-AA-OH Fmoc_AA->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Repeat Repeat for next amino acid Wash2->Repeat Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Coupling Peptide Purified Peptide Cleavage->Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Orthogonal Protecting Group Strategy in Fmoc/tBu SPPS

Orthogonal_Protection cluster_peptide Protected Peptide on Resin cluster_conditions Deprotection Conditions Peptide Resin-Linker-AA_n-...-Thr-...-AA_1-Fmoc Base Base (e.g., Piperidine) Fmoc Fmoc (Nα-protection) Base->Fmoc Cleaves tBu tBu (Side-chain protection) Base->tBu Stable Linker Resin-Linker (Anchoring) Base->Linker Stable Acid Acid (e.g., TFA) Acid->Fmoc Stable Acid->tBu Cleaves Acid->Linker Cleaves

Caption: Orthogonality of protecting groups in Fmoc/tBu-based SPPS.

References

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Jones, J. H. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8847–8853. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Albericio, F. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139. [Link]

  • Packard, G. K., & Kent, S. B. (1991). Solid-phase peptide synthesis without side-chain hydroxyl protection of threonine. International Journal of Peptide and Protein Research, 38(5), 491-493. [Link]

  • Jones, J. H. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8847-8853. [Link]

  • Li, Y. M., & Danishefsky, S. J. (2018). Serine/Threonine Ligation: Origin, Mechanistic Aspects, and Applications. Accounts of Chemical Research, 51(8), 1849-1859. [Link]

  • Zhu, Y., & Live, D. (2013). Divergent Behavior of Glycosylated Threonine and Serine Derivatives in Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 135(34), 12840-12847. [Link]

  • Sarkar, S., & Fraser-Reid, B. (2007). A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. Organic & Biomolecular Chemistry, 5(1), 17-19. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

  • Medzihradszky, K. F., & Medzihradszky-Schweiger, H. (2002). O-Sulfonation of Serine and Threonine. Methods in Enzymology, 351, 285-299. [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Jaeger, E., Remmer, H. A., Jung, G., Metzger, J., Oberthür, W., Rücknagel, K. P., ... & Zetl, I. (1993). [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis]. Biological Chemistry Hoppe-Seyler, 374(5), 349-362. [Link]

  • Kitagawa, K., Aida, C., Fujiwara, H., Yagami, T., Futaki, S., Kogire, M., ... & Tobe, T. (2001). Preparation of novel O-sulfated amino acid building blocks with improved acid stability for Fmoc-based solid-phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (10), 1134-1140. [Link]

  • Sivananda, M. K., & Suresh, S. (2004). Propargyloxycarbonyl as a protecting group for the side chains of serine, threonine and tyrosine. Journal of Chemical Sciences, 116(1), 37-44. [Link]

  • E-mail, J.-C. G. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-26. [Link]

  • Conte, C., D'Alonzo, D., & Isernia, C. (2025). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. Journal of Peptide Science, 32(1), e70064. [Link]

  • Sultane, P. R., & Bhat, R. G. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Tetrahedron Letters, 56(23), 3079-3082. [Link]

  • Sipos, A., Varga, J., & Schlosser, G. (2023). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. Organic Process Research & Development. [Link]

  • Nishiyama, Y., & Kurita, K. (1999). Cyclohexyl ether as a new hydroxy-protecting group for serine and threonine in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (14), 1979-1984. [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 13(8), 475-485. [Link]

  • Liu, X., & Tam, J. P. (2023). Improved Acylation of Pseudoproline: Masked Threonine in Flow Peptide Chemistry. Organic Process Research & Development, 27(7), 1266-1273. [Link]

  • Gemo, M. S., & Wirth, T. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Wuts, P. G. (2007). 2,2-Difluoroboroxazolidin-5-ones: A novel approach to selective side-chain protections of serine and threonine by tert-butyl or benzyl groups. Greene's Protective Groups in Organic Synthesis, 726-728. [Link]

  • Vasantha, B., & Rao, V. V. (2019). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 24(17), 3097. [Link]

  • D'Souza, C., & Brimble, M. A. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-365. [Link]

  • Wikipedia. (n.d.). O-GlcNAc. [Link]

  • Li, Y. M., & Danishefsky, S. J. (2016). Protein chemical synthesis by serine and threonine ligation. Proceedings of the National Academy of Sciences, 113(37), 10262-10267. [Link]

  • Kumar, A., & Singh, R. P. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(112), 92257-92261. [Link]

  • Berkowitz, D. B., Karukurichi, K. R., de la Cruz, M., & Cha, J. K. (2006). Stereoselective synthesis of CF(2)-substituted phosphothreonine mimetics and their incorporation into peptides using newly developed deprotection procedures. The Journal of Organic Chemistry, 71(19), 7259-7271. [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH.... Molecules, 25(11), 2639. [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride

A Researcher's Guide to Safely Handling (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride Welcome to your essential guide for the safe handling, use, and disposal of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochl...

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride

Welcome to your essential guide for the safe handling, use, and disposal of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride (CAS No: 39994-70-2)[1][2][3]. As a Senior Application Scientist, my objective is to provide you with a comprehensive, scientifically-grounded protocol that prioritizes your safety and the integrity of your research. This guide moves beyond a simple checklist to offer a deeper understanding of the "why" behind each safety measure, empowering you to work with confidence and precision.

Hazard Identification and Risk Assessment: Understanding the Compound

(2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride is a derivative of the amino acid threonine[4]. While invaluable in various research applications, it is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Harmful if swallowed or inhaled [1]

  • Causes skin irritation [1]

  • Causes serious eye irritation [1]

  • May cause respiratory irritation [1]

A thorough understanding of these risks is the foundation of a robust safety protocol. The hydrochloride salt form can make the compound acidic, contributing to its irritant properties.

Table 1: Physicochemical and Hazard Summary

PropertyValueSource
CAS Number 39994-70-2[1][2]
Molecular Formula C6H14ClNO3[1][4][5]
Molecular Weight 183.63 g/mol [1][4][5]
Appearance Viscous Liquid or Solid[4][5]
GHS Pictogram

[1]
Signal Word Warning[1][2]
Hazard Statements H302, H315, H319, H332, H335[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The goal is to create a reliable barrier between you and the chemical, mitigating the risk of exposure through all potential routes: inhalation, skin contact, and eye contact.

Hand Protection
  • What to wear: Chemically resistant gloves such as nitrile or neoprene[6].

  • The Rationale: These materials offer broad protection against bases, oils, and many solvents[6]. Given that (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride can cause skin irritation, a robust glove choice is critical[1]. Always check for visible signs of degradation or punctures before use.

Eye and Face Protection
  • What to wear: Safety glasses with side shields or safety goggles. A face shield should be worn if there is a significant risk of splashing.

  • The Rationale: This compound is classified as causing serious eye irritation[1]. Standard prescription glasses are not a substitute for certified safety eyewear. The tight seal of goggles or the full-face coverage of a shield is necessary to prevent accidental splashes from reaching the eyes.

Skin and Body Protection
  • What to wear: A standard laboratory coat. For larger quantities or procedures with a higher risk of spills, consider a chemically resistant apron over the lab coat.

  • The Rationale: A lab coat prevents incidental contact with skin and protects your personal clothing. Ensure it is fully buttoned for maximum protection.

Respiratory Protection
  • When to use: If working outside of a certified chemical fume hood or if there is a potential for aerosolization.

  • What to wear: A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.

  • The Rationale: Inhalation of this compound is harmful and may cause respiratory irritation[1]. Engineering controls like a fume hood are the primary method of protection. However, in their absence or during spill clean-up, respiratory protection is essential.

Operational Plan: From Receipt to Use

A systematic workflow minimizes the risk of exposure and ensures the integrity of the compound.

Receiving and Storage
  • Upon Receipt: Visually inspect the container for any signs of damage or leaks.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area[7][8][9]. Keep away from strong oxidizing agents and strong bases, as they are incompatible[7][10]. The recommended storage temperature is often 4°C for long-term stability[4].

Handling and Preparation

All handling of (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[1][11].

Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure the fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment, including your PPE, spill kit, and waste containers.

  • Weighing: If the compound is a solid, handle it carefully to avoid generating dust. Use a spatula to transfer the desired amount to a tared weigh boat.

  • Dissolving: If preparing a solution, add the compound slowly to the solvent. Be aware of any potential exothermic reactions, although none are specifically noted for this compound.

  • Post-Handling: After use, securely close the primary container. Decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) and wipe it clean.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup prep_ppe Don PPE prep_fume_hood Verify Fume Hood Operation prep_ppe->prep_fume_hood prep_materials Gather Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve cleanup_seal Securely Seal Container handle_dissolve->cleanup_seal Complete Handling cleanup_decontaminate Decontaminate Work Area cleanup_seal->cleanup_decontaminate cleanup_dispose_ppe Dispose of Contaminated PPE cleanup_decontaminate->cleanup_dispose_ppe

Caption: Workflow for Handling (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, a swift and informed response is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][7][8].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention[1][7][10].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][7][8].

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention[1].

  • Spill: For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of you, your colleagues, and the environment.

  • Waste Characterization: All waste containing (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride should be considered hazardous waste.

  • Waste Collection:

    • Solid Waste: Collect any solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, labeled hazardous waste container.

    • Liquid Waste: Collect all solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety department for specific guidelines and to schedule a waste pickup[1][7][8].

Disposal_Workflow cluster_collection Waste Collection cluster_disposal Disposal start Waste Generation (Solid & Liquid) collect_solid Segregate Solid Waste in Labeled Container start->collect_solid collect_liquid Segregate Liquid Waste in Labeled Container start->collect_liquid dispose_consult Consult Institutional EHS Guidelines collect_solid->dispose_consult collect_liquid->dispose_consult dispose_pickup Schedule Hazardous Waste Pickup dispose_consult->dispose_pickup

Caption: Waste Disposal Workflow for (2S,3R)-Ethyl 2-amino-3-hydroxybutanoate hydrochloride.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for everyone. Should you have any further questions, always consult the Safety Data Sheet (SDS) and your institution's safety office.

References

  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH. (n.d.). Retrieved from [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority (HSA). Retrieved from [Link]

  • Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET. (2023, December 12). Retrieved from [Link]

  • Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. Retrieved from [Link]

  • Safe handling of hazardous drugs. (2018). PubMed Central. Retrieved from [Link]

  • Personal protective equipment for preparing toxic drugs. (2013, October 3). GERPAC. Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 6). Retrieved from [Link]

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